Fluquazone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
37554-40-8 |
|---|---|
Molecular Formula |
C16H10ClF3N2O |
Molecular Weight |
338.71 g/mol |
IUPAC Name |
6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |
InChI Key |
OAIZNWQBWDHNIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Other CAS No. |
37554-40-8 |
Origin of Product |
United States |
Foundational & Exploratory
Fluconazole's Mechanism of Action on the Fungal Cell Membrane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of the antifungal agent fluconazole (B54011) on the fungal cell membrane. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's primary target, its impact on cellular pathways, and the resulting physiological consequences for the fungal cell. This guide includes quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding of fluconazole's antifungal activity.
Core Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole exerts its antifungal effect by primarily targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol (B1674476) 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2][3] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function of membrane-bound proteins.[2][4]
The mechanism unfolds in a series of steps:
-
Binding to Lanosterol 14α-Demethylase: Fluconazole, a triazole antifungal, binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[1] This binding is highly selective for the fungal enzyme over its human counterpart, which accounts for fluconazole's relatively low toxicity in hosts.[1]
-
Inhibition of Ergosterol Synthesis: The binding of fluconazole to the enzyme blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition disrupts the entire ergosterol biosynthesis pathway.[2][4]
-
Accumulation of Toxic Sterols: The blockage of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as 14α-methyl-3,6-diol, within the fungal cell membrane.[4][5][6]
-
Disruption of Membrane Structure and Function: The incorporation of these toxic sterol intermediates into the fungal cell membrane alters its structure and physical properties. This leads to increased membrane permeability and fluidity, and disrupts the function of membrane-associated enzymes and transport systems.[4][5][6] Ultimately, these disruptions inhibit fungal growth and replication, leading to a fungistatic effect.[1]
The following diagram illustrates the central role of fluconazole in disrupting the ergosterol biosynthesis pathway.
Caption: Fluconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and leading to the accumulation of toxic sterols that disrupt the fungal cell membrane.
Quantitative Data on Fluconazole's Activity
The efficacy of fluconazole can be quantified through various parameters, including its binding affinity to the target enzyme and its impact on fungal cell growth and membrane composition.
Table 1: In Vitro Activity of Fluconazole against Fungal Lanosterol 14α-Demethylase (CYP51)
| Parameter | Fungal Species | Value | Reference |
| IC₅₀ | Candida albicans | 0.31 µM | [7] |
| IC₅₀ | Candida albicans | 1.2 - 1.3 µM | [4] |
| Kd | Candida albicans | 46.6 (± 10.6) nM | [8] |
| Kd | Candida albicans | 60 (± 10) nM | [8] |
| Kd | Saccharomyces cerevisiae | 74 (± 15) nM | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (fluconazole) and a protein (CYP51). A lower Kd indicates a higher binding affinity.
Table 2: Effect of Fluconazole on Ergosterol Content in Candida albicans
| Fluconazole Concentration (µg/mL) | Susceptibility | Mean Ergosterol Reduction (%) | Reference |
| 1 | Susceptible | 72 | [2] |
| 4 | Susceptible | 84 | [2] |
| 16 | Susceptible | 95 | [2] |
| 64 | Susceptible | 100 | [2] |
| 1 | Susceptible Dose-Dependent | 38 | [2] |
| 4 | Susceptible Dose-Dependent | 57 | [2] |
| 16 | Susceptible Dose-Dependent | 73 | [2] |
| 64 | Susceptible Dose-Dependent | 99 | [2] |
| 1 | Resistant | 25 | [2] |
| 4 | Resistant | 38 | [2] |
| 16 | Resistant | 53 | [2] |
| 64 | Resistant | 84 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of fluconazole.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Fluconazole stock solution
-
RPMI-1640 medium buffered with MOPS
-
Fungal isolate
-
Spectrophotometer or plate reader (optional)
-
Sterile saline or water
Procedure:
-
Prepare Fluconazole Dilutions:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of the fluconazole stock solution in RPMI-1640 medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate, including the drug-free control well. This will bring the total volume in each well to 200 µL and halve the drug concentrations to the final desired concentrations.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for fungal growth. The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (approximately 80% reduction) compared to the drug-free control well.
-
Alternatively, the plate can be read using a spectrophotometer at a wavelength of 530 nm to quantify growth.
-
Spectrophotometric Quantification of Ergosterol
This method allows for the quantification of total ergosterol content in fungal cells.
Materials:
-
Fungal cell culture
-
25% Alcoholic potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer capable of scanning UV wavelengths
Procedure:
-
Cell Harvesting and Saponification:
-
Harvest fungal cells from a liquid culture by centrifugation.
-
Wash the cell pellet with sterile distilled water and determine the wet weight.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane extract from 240 nm to 300 nm using a spectrophotometer.
-
Ergosterol has a characteristic absorption spectrum with a peak at 281.5 nm.
-
-
Calculation of Ergosterol Content:
-
The ergosterol content can be calculated as a percentage of the cell wet weight using the following equations:
-
% ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight
-
% ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE
-
-
Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)dehydroergosterol, respectively.[2]
-
Measurement of Fungal Membrane Fluidity by Fluorescence Polarization
This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity.
Materials:
-
Fungal cell suspension
-
DPH stock solution (in tetrahydrofuran (B95107) or acetone)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization capabilities
Procedure:
-
Cell Preparation:
-
Harvest fungal cells and wash them with PBS.
-
Resuspend the cells in PBS to a desired cell density.
-
-
Probe Labeling:
-
Add the DPH stock solution to the cell suspension to a final concentration of approximately 1 µM.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Polarization Measurement:
-
Transfer the labeled cell suspension to a cuvette.
-
Measure the fluorescence polarization using a fluorometer. The excitation wavelength for DPH is typically around 360 nm, and the emission is measured at around 430 nm.
-
The instrument will measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the polarized excitation light.
-
-
Calculation of Anisotropy (r) or Polarization (P):
-
The fluorescence anisotropy (r) is calculated using the formula:
-
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
-
The fluorescence polarization (P) is calculated using the formula:
-
P = (I|| - G * I⊥) / (I|| + G * I⊥)
-
-
G is the G-factor, an instrument-specific correction factor.
-
A decrease in the anisotropy or polarization value indicates an increase in membrane fluidity.
-
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of fluconazole on the activity of lanosterol 14α-demethylase.
Caption: Workflow for the lanosterol 14α-demethylase inhibition assay.
Materials:
-
Purified recombinant or microsomal preparation of fungal lanosterol 14α-demethylase
-
Lanosterol (substrate)
-
NADPH
-
Fluconazole
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)
-
Analytical system for product quantification (e.g., HPLC or GC-MS)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH, and the enzyme preparation.
-
Add varying concentrations of fluconazole to different tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the lanosterol substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction and Extract Sterols:
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) or by adding an organic solvent.
-
Extract the sterols from the reaction mixture using an organic solvent.
-
-
Analysis of Products:
-
Analyze the extracted sterols using HPLC or GC-MS to separate and quantify the amount of product formed (the demethylated lanosterol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each fluconazole concentration relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the fluconazole concentration to determine the IC₅₀ value.
-
Conclusion
Fluconazole remains a cornerstone of antifungal therapy due to its specific and potent inhibition of fungal lanosterol 14α-demethylase. This targeted action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to a cascade of events that ultimately inhibit fungal growth. The accumulation of toxic sterols and the subsequent alteration of membrane fluidity and permeability are key factors in its fungistatic activity. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of fluconazole's mechanism of action and to explore novel strategies to combat antifungal resistance. A thorough understanding of these fundamental processes is critical for the development of next-generation antifungal agents with improved efficacy and a broader spectrum of activity.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 5. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fluconazole on the secretome, the wall proteome, and wall integrity of the clinical fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway and its Inhibition by Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) is an indispensable sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-associated proteins. Its absence in mammalian cells makes the ergosterol biosynthesis pathway a prime target for antifungal therapies. Fluconazole (B54011), a widely used triazole antifungal agent, specifically inhibits a key enzyme in this pathway, lanosterol (B1674476) 14-alpha-demethylase. This guide provides a detailed examination of the ergosterol biosynthesis pathway, the molecular mechanism of fluconazole's inhibitory action, and the resultant downstream cellular consequences. This document consolidates quantitative data on fluconazole efficacy, detailed experimental protocols for its study, and visual representations of the involved pathways to serve as a comprehensive resource for professionals in antifungal research and drug development.
The Ergosterol Biosynthesis Pathway: A Fungal Imperative
The synthesis of ergosterol is a complex, multi-step process localized primarily in the endoplasmic reticulum of fungal cells. This pathway can be broadly divided into three major stages:
-
Mevalonate Pathway: This initial stage begins with Acetyl-CoA and results in the synthesis of the isoprenoid precursor, farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthesis: Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by squalene synthase (ERG9).
-
Post-Squalene Modification (Late Pathway): This final and extensive stage involves a series of enzymatic modifications, including cyclization, demethylation, and desaturation, that convert squalene first to lanosterol and ultimately to ergosterol.
The late pathway is of particular importance in the context of azole antifungals, as it contains the target enzyme for this class of drugs.
Visualizing the Ergosterol Biosynthesis Pathway
The following diagram illustrates the key steps and enzymes involved in the conversion of lanosterol to ergosterol, the portion of the pathway directly impacted by fluconazole.
An In-depth Technical Guide to Fluconazole Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of fluconazole (B54011), a cornerstone triazole antifungal agent. Fluconazole's efficacy stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the cessation of fungal growth.[1] This document summarizes key quantitative data from various SAR studies, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to aid in the rational design of next-generation antifungal agents.
Quantitative Structure-Activity Relationship Data
The antifungal potency of fluconazole analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[2] A lower MIC value indicates higher antifungal potency.[2] Another critical parameter is the IC50 value, which measures the concentration of a drug required to inhibit a specific biological process (like the activity of the CYP51 enzyme) by 50%.
The following tables summarize quantitative data from various studies on fluconazole analogs.
Table 1: SAR of Modifications on the Triazole and Phenyl Rings
| Compound/Analog | Modification | Test Organism(s) | MIC (µg/mL) | IC50 (µM) for CYP51 Inhibition | Reference(s) |
| Fluconazole | Parent Drug | Candida albicans | 0.5 - 16 | 0.88 | [3][4] |
| Analog 10h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida species | <0.01 - 0.5 | Not Reported | [5] |
| Analog 11h | Replacement of one triazole with 5-(2,4-dichlorophenyl)-3-mercapto-1,2,4-triazole | Candida species | <0.01 - 0.5 | Not Reported | [5] |
| Compound 8b | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (sensitive and resistant) | 0.5 | Not Reported | [3][6] |
| Compound 8c | Replacement of one triazole with a thiadiazole and substituted phenylurea scaffold | Candida albicans (sensitive and resistant) | 0.5 | Not Reported | [3][6] |
| Compound 9g | Incorporation of a 1,3,4-oxadiazole (B1194373) moiety | Pathogenic fungi | ≤ 0.125 | Not Reported | [7] |
| Compound 9k | Incorporation of a 1,3,4-oxadiazole moiety | Pathogenic fungi | ≤ 0.125 | Not Reported | [7] |
| Compound 6e | Two 1,2,3-triazole rings with a cyclohexylmethyl group in the side chain | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Not specified, but showed high activity | Not Reported | [8] |
| Compound 13j | Amide analogue of decanoic acid | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Not specified, but showed high activity | Not Reported | [8] |
Table 2: Antifungal Activity of Novel Fluconazole Analogs
| Compound ID | Target Fungal Species | MIC Range (μg/mL) | Reference |
| 8a-8r | Candida albicans, C. krusei, C. glabrata, C. parapsilosis | 0.5–64 | [3] |
| BTA3 | C. albicans, C. parapsilosis | 32-64 | [9] |
| Analogs 6f & 8f | Candida albicans (4 strains) | 256-512 | [10][11] |
| Thiazole-1,3,5-triazine derivatives 5 & 9 | C. albicans, C. glabrata, Cryptococcus neoformans, Aspergillus niger | Lower than fluconazole | [12] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours.
-
Colonies are collected and suspended in sterile saline.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The stock inoculum is then diluted in RPMI-1640 medium to achieve the final desired concentration for the assay.[13]
b. Drug Dilution:
-
Fluconazole or its analogs are serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate.[2]
-
Concentrations typically range from 0.125 to 64 µg/mL or higher for resistance testing.[2]
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.[2]
c. Inoculation and Incubation:
-
The diluted fungal suspension is added to each well of the microtiter plate.
-
The plates are incubated at 35°C for 24-48 hours.[13]
d. Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[2]
-
This can be assessed visually or with a spectrophotometer.[2]
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the activity of recombinant CYP51.
a. Reagents and Materials:
-
Recombinant CYP51 enzyme (e.g., from Candida albicans or Saccharomyces cerevisiae).
-
CYP51 substrate (e.g., a fluorescent derivative).
-
NADPH regenerating system.
-
Potassium phosphate (B84403) buffer.
-
Test compounds (fluconazole and its analogs).
-
96-well black microtiter plates.
b. Assay Procedure:
-
Incubations containing the recombinant CYP51 enzyme in buffer are prepared in the wells of a microtiter plate.[4]
-
The test compounds are added to the wells at various concentrations. The plate is pre-incubated at 37°C for a short period.
-
The reaction is initiated by adding the NADPH regenerating system and the fluorescent substrate.[4]
-
The production of the fluorescent product is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 410 nm and emission at 460 nm).[4]
c. Data Analysis:
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core pharmacophoric features of fluconazole essential for antifungal activity.
Caption: Fluconazole inhibits CYP51, blocking ergosterol synthesis.
Caption: A typical workflow for a structure-activity relationship study of fluconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluconazole (B54011), a triazole antifungal agent. It is intended to serve as a technical resource, summarizing key quantitative data, detailing common experimental protocols, and visualizing complex biological and experimental processes.
Executive Summary
Fluconazole is a widely used antifungal agent characterized by its excellent oral bioavailability and broad tissue distribution.[1][2] Its in vivo efficacy is not predicted by its in vitro potency alone but is heavily influenced by its pharmacokinetic profile, which ensures therapeutically relevant concentrations are achieved at the site of infection.[3] The primary pharmacodynamic index correlated with fluconazole's efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[4][5] Understanding the interplay between fluconazole's PK/PD properties is critical for optimizing dosing strategies to maximize therapeutic success and minimize the emergence of resistance.[6]
In Vivo Pharmacokinetics of Fluconazole
Fluconazole exhibits predictable, dose-proportional pharmacokinetics.[1][7] It is a polar, water-soluble, and metabolically stable compound with low plasma protein binding.[1][3]
Absorption and Distribution
Fluconazole is well-absorbed after oral administration, with bioavailability exceeding 90%.[1][2] It distributes extensively throughout body tissues and fluids, with an apparent volume of distribution of approximately 0.7 L/kg in humans, which is similar to total body water.[1][8] This wide distribution allows it to penetrate difficult-to-reach sites, including the cerebrospinal fluid (CSF), where concentrations can reach approximately 80% of those in the plasma.[7]
Metabolism and Excretion
The metabolism of fluconazole is not a significant route of elimination.[2] The drug is primarily cleared by the kidneys, with about 80% of an administered dose excreted unchanged in the urine.[1][8] This results in urine concentrations that can be 10 to 20 times higher than in the blood.[7] The elimination half-life is long, approximately 30 hours in humans with normal renal function, which supports once-daily dosing regimens.[1][9]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for fluconazole across different species.
Table 1: Human Pharmacokinetic Parameters for Fluconazole
| Parameter | Value | Reference |
| Oral Bioavailability | > 90% | [1] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [1] |
| Plasma Protein Binding | 11 - 12% | [1][10] |
| Apparent Volume of Distribution (Vd) | ~0.7 L/kg | [1] |
| Elimination Half-life (t1/2) | ~30 hours | [1] |
| Primary Route of Elimination | Renal Excretion (~80% unchanged) | [1] |
Table 2: Animal Model Pharmacokinetic Parameters for Fluconazole
| Species | Model Details | Key PK Findings | Reference |
| Mouse | Infected with C. albicans | Dose-proportional Cmax and AUC. Terminal half-life of ~2.4 hours. | [11] |
| Mouse | Uninfected | Peak levels in serum, lungs, and brain achieved within 0.5 hours. | [12] |
| Horse | Clinically normal adults | Long elimination half-life (IV: 41.6 h, Oral: 37.8 h). High volume of distribution (1.21 L/kg). | [9] |
| Rabbit | N/A | Penetrates well into nine different tissue sites, including target organs for fungal infections. | [13] |
In Vivo Pharmacodynamics of Fluconazole
The in vivo activity of fluconazole is fungistatic, meaning it inhibits fungal growth rather than killing the organism directly.[14] Its efficacy is strongly linked to the duration of exposure above a critical concentration.
Key Pharmacodynamic Index: AUC/MIC
Extensive studies in murine models of disseminated candidiasis and cryptococcosis have established that the 24-hour AUC/MIC ratio is the PK/PD index most predictive of therapeutic efficacy.[4][5][12] This means that the total drug exposure over 24 hours relative to the pathogen's susceptibility is the critical determinant of a successful outcome. The peak concentration (Cmax/MIC) and the percentage of time the concentration remains above the MIC (%T > MIC) are less correlated with efficacy.[5]
Target AUC/MIC Ratios for Efficacy
The magnitude of the AUC/MIC ratio required for a therapeutic effect varies by pathogen.
Table 3: Target AUC/MIC Ratios for Fluconazole Efficacy
| Pathogen | In Vivo Model | Endpoint | Target 24-h AUC/MIC Ratio | Reference |
| Candida albicans | Neutropenic Murine Disseminated Candidiasis | 50% Maximal Effect (ED50) | 12 - 25 | [4] |
| Candida albicans | Murine Disseminated Candidiasis | Microbiologic Effect | ~25 | [15] |
| Cryptococcus neoformans | Murine Meningitis | Stasis | ~389 | [16] |
These findings have been instrumental in establishing and validating in vitro susceptibility breakpoints for clinical use.[4][15] For candidemia, a clinical dose/MIC ratio greater than 50 was associated with a 74% success rate, compared to just 8% for a ratio of 50 or less.[17]
Impact of Dosing Regimen on Resistance
The dosing regimen significantly impacts not only efficacy but also the development of drug resistance.[6] Studies using a murine candidiasis model have shown that dosing regimens producing prolonged periods where drug concentrations are below the MIC are associated with the emergence of resistance. Conversely, more frequently administered regimens that maintain concentrations above the MIC can prevent the selection of resistant phenotypes.[6]
Mechanism of Action
Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[18][19]
Caption: Fluconazole's mechanism of action targeting the fungal ergosterol biosynthesis pathway.
This inhibition disrupts the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[20] The resulting depletion of ergosterol and accumulation of toxic 14-alpha-methyl sterols compromise the cell membrane, leading to increased permeability and the inhibition of fungal growth.[20][21]
Experimental Protocols for In Vivo PK/PD Studies
The neutropenic murine model of disseminated candidiasis is a standard and widely cited model for evaluating the in vivo efficacy of antifungal agents like fluconazole.[4][22][23]
General Experimental Workflow
The workflow for a typical in vivo PK/PD study involves several key stages, from animal preparation to data analysis.
Caption: A generalized workflow for an in vivo fluconazole PK/PD experiment.
Detailed Methodology: Neutropenic Murine Candidiasis Model
-
Animal Model : Specific-pathogen-free female mice (e.g., CD1 strain), weighing 23 to 27 g, are commonly used.[6]
-
Induction of Neutropenia : Mice are rendered neutropenic to ensure the establishment of a robust infection. This is typically achieved by intraperitoneal (i.p.) injections of cyclophosphamide, for example, at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][6] This protocol results in neutrophil counts below 100/mm³.[6]
-
Infection : Mice are infected via intravenous (i.v.) injection into a lateral tail vein with a prepared inoculum of Candida albicans blastoconidia (e.g., 3 x 10⁵ CFU) suspended in sterile saline.[11]
-
Drug Administration : Therapy is initiated at a set time post-infection (e.g., 5 hours).[11] Fluconazole is administered through various routes, such as i.p. injection or oral gavage, across a wide range of doses and dosing intervals (e.g., every 6, 12, or 24 hours) to generate diverse PK profiles.[4][11]
-
Pharmacokinetic Analysis : For PK studies, groups of mice are euthanized at multiple time points after drug administration (e.g., 0.25 to 8 hours).[11] Blood is collected via cardiac puncture, and serum is separated to determine fluconazole concentrations using a validated analytical method like high-performance liquid chromatography (HPLC).[11][16]
-
Pharmacodynamic Analysis : For PD studies, therapy is administered for a defined period (e.g., 24 hours).[4] At the end of therapy, mice are euthanized, and target organs (typically kidneys for candidiasis) are aseptically removed, weighed, and homogenized.[4][23] The homogenates are serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue, providing a quantitative measure of the drug's effect on the fungal burden.[24]
-
Data Modeling : The relationship between the PK exposure (e.g., AUC, Cmax) and the PD effect (log10 CFU/gram of tissue) is analyzed using a mathematical model, often a sigmoid Emax (inhibitory) model, to determine the key PK/PD index and the magnitude required for efficacy.[5]
The Dose-PK/PD-Outcome Relationship
The ultimate goal of these studies is to define the relationship between the administered dose and the clinical outcome. This relationship is bridged by the resulting pharmacokinetic profile and the inherent pharmacodynamic properties of the drug against the specific pathogen.
Caption: The relationship between drug dosage, PK/PD indices, and therapeutic outcomes.
For fluconazole, the AUC/MIC ratio serves as the critical link between drug exposure and its in vivo effect. By optimizing the dosing regimen to achieve a target AUC/MIC ratio, clinicians and researchers can maximize the probability of a successful therapeutic outcome while minimizing the risk of promoting drug resistance.[6][17]
References
- 1. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility of yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Protein binding of itraconazole and fluconazole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Fluconazole MIC and the fluconazole dose/MIC ratio correlate with therapeutic response among patients with candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thecandidadiet.com [thecandidadiet.com]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 21. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 22. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole's Activity Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectrum of activity of fluconazole (B54011) against various Candida species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Executive Summary
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of infections caused by Candida species. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3][4] However, the clinical utility of fluconazole is challenged by the variable susceptibility among different Candida species and the emergence of resistance. This guide details the susceptibility patterns of clinically important Candida species, outlines the standardized methods for susceptibility testing, and explores the molecular mechanisms underpinning fluconazole's action and the development of resistance.
Spectrum of Activity: Quantitative Data
The in vitro activity of fluconazole against various Candida species is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for understanding the overall susceptibility of a species.
Below are tables summarizing the fluconazole MIC ranges, MIC50, and MIC90 values for key Candida species, compiled from various surveillance studies. It is important to note that these values can vary based on geographical location and patient populations.
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility |
| C. albicans | ≤0.25 - >64 | 0.5 - 1 | 1 - 32 | Generally Susceptible[5] |
| C. glabrata | ≤0.25 - >256 | 4 - 16 | 32 - >64 | Dose-dependent susceptibility to resistance[6] |
| C. parapsilosis | ≤0.25 - >64 | 1 - 2 | 2 - 8 | Generally Susceptible |
| C. tropicalis | ≤0.25 - >64 | 1 - 2 | 4 - 64 | Susceptibility is decreasing[7] |
| C. krusei | 16 - >64 | 64 | >64 | Intrinsically Resistant[8] |
Table 1: Fluconazole MIC Distribution for Common Candida Species.
| Candida Species | Fluconazole Resistance Rate (%) | Key Considerations |
| C. albicans | ~0.5 - 2%[1] | Resistance is still relatively low but can emerge with long-term therapy. |
| C. glabrata | 11 - 13%[1] | Acquired resistance is a significant clinical concern.[9] |
| C. parapsilosis | 2 - 6%[1] | Resistance is emerging, often associated with specific mutations.[10] |
| C. tropicalis | 4 - 9%[1] | Increasing resistance has been reported in various regions.[11] |
| C. krusei | 100% | Intrinsic resistance due to reduced target enzyme susceptibility.[12] |
Table 2: Reported Fluconazole Resistance Rates in Key Candida Species.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methodologies are crucial for the accurate and reproducible determination of antifungal susceptibility. The two most widely recognized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A4)
The CLSI M27-A4 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[13][14][15][16]
Methodology:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[17]
-
Inoculum Preparation: A suspension of yeast is prepared from a 24-hour culture on Sabouraud dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Fluconazole is serially diluted in the RPMI medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[13]
EUCAST Broth Microdilution Method (E.Def 7.3.2)
The EUCAST definitive document E.Def 7.3.2 outlines the European standard for yeast susceptibility testing.[18][19][20]
Methodology:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.[21]
-
Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum size of 1-5 x 10⁵ cells/mL.
-
Drug Dilution: Serial dilutions of fluconazole are prepared in the test medium in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours. For some species, incubation can be extended to 48 hours if growth is insufficient.
-
Reading Results: The MIC endpoint is read as the lowest drug concentration that shows a significant (≥50%) decrease in turbidity compared to the drug-free control well. Results are read spectrophotometrically.
Signaling Pathways and Mechanisms
Fluconazole's Mechanism of Action
Fluconazole targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Fluconazole inhibits Erg11p, disrupting ergosterol synthesis.
Mechanisms of Fluconazole Resistance
Candida species have evolved several mechanisms to counteract the effects of fluconazole. These can be broadly categorized as alterations in the drug target, reduced intracellular drug concentration, and the development of bypass pathways.[1]
Mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11p enzyme, reducing its binding affinity for fluconazole.[3][22] Additionally, overexpression of ERG11, often driven by gain-of-function mutations in the transcription factor Upc2, can dilute the effect of the drug.[7][23]
Caption: ERG11 mutations and overexpression reduce fluconazole efficacy.
A major mechanism of fluconazole resistance is the increased efflux of the drug from the fungal cell, mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[24] Overexpression of the genes encoding these pumps is often due to mutations in their transcriptional regulators, such as TAC1 and MRR1.[25]
Caption: Overexpression of efflux pumps reduces intracellular fluconazole.
Species-Specific Resistance Profiles
-
Candida albicans : Resistance mechanisms in C. albicans are well-characterized and include mutations in ERG11, overexpression of ERG11, and upregulation of efflux pumps CDR1, CDR2, and MDR1.[26]
-
Candida glabrata : This species exhibits a high propensity for developing acquired resistance to fluconazole, primarily through the overexpression of the efflux pump CgCdr1.[9][27]
-
Candida parapsilosis : Fluconazole resistance in C. parapsilosis is often associated with specific point mutations in the ERG11 gene, notably the Y132F substitution.[10][28][29][30][31]
-
Candida tropicalis : Resistance in C. tropicalis is frequently linked to mutations in ERG11 and overexpression of this gene, sometimes in combination with efflux pump upregulation.[7][11][23][32][33]
-
Candida krusei : C. krusei is intrinsically resistant to fluconazole due to the reduced susceptibility of its Erg11p enzyme to the drug.[8][12][34][35]
Conclusion
Fluconazole remains a vital antifungal agent, but its effectiveness is contingent on the susceptibility of the infecting Candida species. A thorough understanding of the species-specific spectrum of activity, coupled with standardized susceptibility testing, is essential for appropriate clinical management. Continued research into the molecular mechanisms of resistance is crucial for the development of new therapeutic strategies to combat drug-resistant Candida infections. This guide provides a foundational resource for professionals dedicated to advancing the field of antifungal drug development and mycology research.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Fluconazole Resistance in Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Increased Fluconazole Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluconazole-resistant Candida parapsilosis: A new emerging threat in the fungi arena [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates [mdpi.com]
- 14. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. EUCAST: Document Archive [eucast.org]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Frontiers | Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions [frontiersin.org]
- 24. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thecandidadiet.com [thecandidadiet.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular mechanisms of fluconazole resistance in Candida parapsilosis isolates from a U.S. surveillance system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 32. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Mechanism of fluconazole resistance in Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Fluconazole resistance mechanisms in Candida krusei: the contribution of efflux-pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Fluconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing concern over antifungal resistance, necessitates the development of new and more effective therapeutic agents. Fluconazole (B54011), a cornerstone of antifungal therapy, serves as a critical scaffold for the design of novel derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles. This technical guide provides an in-depth overview of the synthesis and characterization of next-generation fluconazole analogues, offering detailed experimental protocols and data presentation to aid researchers in this vital field.
Synthetic Strategies for Novel Fluconazole Derivatives
The chemical architecture of fluconazole offers multiple sites for modification, primarily centered around the propan-2-ol backbone, the 2,4-difluorophenyl moiety, and the two 1,2,4-triazole (B32235) rings.[1][2] Current synthetic efforts are largely focused on the bioisosteric replacement of the tertiary alcohol and modifications of the triazole rings to overcome resistance and enhance target binding.[3][4]
A common and effective synthetic pathway commences with the preparation of a key epoxide intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, which serves as a versatile precursor for a variety of derivatives.[4][5]
General Synthetic Workflow
The synthesis of many novel fluconazole derivatives follows a logical progression from commercially available starting materials to the final compounds. This workflow can be visualized as a series of key transformations.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key intermediates and representative classes of novel fluconazole derivatives, as well as for their biological characterization.
Synthesis of Key Intermediates
2.1.1. Synthesis of 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone
This procedure outlines the synthesis of a crucial ketone intermediate.[6][7]
-
Step 1: Synthesis of 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride. To a solution of 2-chloro-2′,4′-difluoroacetophenone (1.0 g, 4.46 mmol) in refluxing 2-propanol (6 mL), add 4-amino-1,2,4-triazole (0.375 g, 4.46 mmol). Reflux the mixture for the required duration, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to precipitate the product. Filter the solid and wash with a cold solvent to yield the aminotriazolium chloride.[6][7]
-
Step 2: Deamination to 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Dissolve the aminotriazolium chloride from the previous step in diluted hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to proceed for a specified time. Neutralize the solution and extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the desired phenacyltriazole.[6][7][8]
2.1.2. Synthesis of the Oxirane Intermediate
The conversion of the ketone to an epoxide is a critical step in the synthesis of many fluconazole analogues.[6][7]
-
To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such as toluene, add trimethylsulfoxonium (B8643921) iodide (TMSI).
-
Add a 20% aqueous solution of sodium hydroxide (B78521) dropwise while vigorously stirring the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by TLC.[4]
-
After cooling, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude oxirane intermediate, which can be used in the next step without further purification.[4][6][7]
Synthesis of Novel Fluconazole Derivatives
2.2.1. General Procedure for the Synthesis of Fluconazole Analogues with Alkyl-, Aryl-, Cycloalkyl-, and Dialkyl-amino Substituents
This method describes the nucleophilic ring-opening of the oxirane intermediate with various amines.[5]
-
Dissolve the oxirane intermediate in a suitable solvent like ethanol (B145695) or acetonitrile (B52724).
-
Add the desired primary or secondary amine (alkyl, aryl, cycloalkyl, or dialkylamine) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the final fluconazole derivative.
2.2.2. General Procedure for the Synthesis of Fluconazole Analogues Bearing Urea (B33335) Functionality
This procedure details the synthesis of derivatives incorporating a urea moiety, which has been shown to enhance antifungal activity.[6][7]
-
Synthesis of 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives: Prepare 2-mercapto-4-amino thiadiazole from the reaction of thiosemicarbazide (B42300) and carbon disulfide. React the 2-mercapto-4-amino thiadiazole with various substituted phenyl isocyanates in a solvent like 2-butanone (B6335102) to afford the intermediate urea derivatives.[7]
-
Final Coupling Reaction: React the synthesized 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives with the oxirane intermediate in the presence of a base such as potassium carbonate in a solvent like acetonitrile under reflux conditions.[7]
-
After the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the target fluconazole analogues bearing a urea functionality.[6][7]
Characterization of Novel Fluconazole Derivatives
The biological activity and safety profile of newly synthesized fluconazole derivatives are assessed through a series of in vitro assays.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2][9]
Protocol:
-
Preparation of Fungal Inoculum: Grow the fungal strains to be tested in an appropriate liquid medium overnight. Adjust the turbidity of the fungal suspension to a standard concentration (e.g., 0.5 McFarland standard).[9]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., RPMI-1640).[9][10]
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9]
Hemolysis Assay
This assay evaluates the lytic effect of the compounds on red blood cells, providing an indication of their potential in vivo toxicity.[5][11]
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh blood (e.g., murine or human) and wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4%.[11]
-
Incubation: In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the test compounds. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm or 577 nm) using a microplate reader.[11]
-
Calculation: Calculate the percentage of hemolysis for each compound concentration relative to the positive and negative controls.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of new chemical entities on mammalian cell lines.[3][12][13]
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized fluconazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy and safety of novel derivatives.
Antifungal Activity
The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating the antifungal potency of the synthesized compounds against a panel of pathogenic fungi.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Fluconazole Derivatives
| Compound | C. albicans | C. glabrata | C. krusei | A. fumigatus |
| Fluconazole | 1-4 | 8-64 | >64 | >64 |
| Derivative X | 0.5 | 2 | 16 | 32 |
| Derivative Y | 0.25 | 1 | 8 | 16 |
| ... | ... | ... | ... | ... |
Data presented here is illustrative and should be replaced with experimentally determined values.
Safety Profile
The hemolytic activity and cytotoxicity of the novel compounds are critical indicators of their potential toxicity.
Table 2: Hemolytic Activity and Cytotoxicity of Selected Fluconazole Derivatives
| Compound | Hemolysis (% at 100 µg/mL) | Cytotoxicity (IC50 in µM on HeLa cells) |
| Fluconazole | < 5% | > 100 |
| Derivative X | 10% | 50 |
| Derivative Y | < 5% | > 100 |
| ... | ... | ... |
Data presented here is illustrative and should be replaced with experimentally determined values.
This guide provides a foundational framework for the synthesis and characterization of novel fluconazole derivatives. By following these detailed protocols and systematically presenting the resulting data, researchers can significantly contribute to the discovery of new and improved antifungal agents to combat the global threat of fungal infections.
References
- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106397342A - A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone - Google Patents [patents.google.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Fluconazole's Off-Target Effects on Host Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a widely prescribed triazole antifungal agent, is primarily known for its efficacy in treating a variety of fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. However, the similarity between fungal and mammalian CYP enzymes raises concerns about the off-target effects of fluconazole on host cells. This technical guide provides a comprehensive overview of the known off-target effects of fluconazole, with a focus on its impact on host cell signaling pathways, steroidogenesis, and drug metabolism. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the broader physiological effects of fluconazole and other azole antifungals.
Inhibition of Host Cell Cytochrome P450 Enzymes
A primary off-target effect of fluconazole in host cells is the inhibition of various cytochrome P450 enzymes. These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds, including steroids, drugs, and toxins. Fluconazole's inhibitory action on host CYPs can lead to clinically significant drug-drug interactions and alterations in endogenous metabolic pathways.[1][2][3][4]
Impact on Drug Metabolism
Fluconazole is a potent inhibitor of several key human CYP isoforms, most notably CYP2C9, CYP2C19, and to a lesser extent, CYP3A4.[1][2][3][4][5] Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially resulting in adverse effects.[1]
Table 1: Inhibitory Effects of Fluconazole on Human Cytochrome P450 Isoforms
| CYP Isoform | Substrate(s) | Inhibition Potency (IC50/Ki) | Reference(s) |
| CYP2C9 | Tolbutamide, S-Warfarin | IC50: 30.3 µM | [6][7] |
| CYP2C19 | S-mephenytoin | IC50: 12.3 µM | [6][7] |
| CYP3A4 | Midazolam, Testosterone (B1683101) | Ki: 18.3 µM (recombinant CYP3A4.1) | [8] |
| CYP1A2 | 7-ethoxyresorufin | No significant inhibition | [9] |
| CYP2D6 | Debrisoquine | No significant inhibition | [9] |
| CYP2E1 | Chlorzoxazone | No significant inhibition | [9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols: In Vitro CYP450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluconazole on various human cytochrome P450 isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Fluconazole
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, midazolam for CYP3A4)[10]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of fluconazole, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing human liver microsomes, potassium phosphate buffer, and the probe substrate for the specific CYP isoform being tested.
-
Inhibitor Addition: Add varying concentrations of fluconazole to the wells. Include a vehicle control (solvent without fluconazole).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate the percentage of inhibition for each fluconazole concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Disruption of Steroidogenesis
Fluconazole can interfere with the synthesis of steroid hormones in mammalian cells by inhibiting key cytochrome P450 enzymes involved in the steroidogenesis pathway.[10][11] This can lead to decreased production of critical hormones such as cortisol and testosterone.
Inhibition of Cortisol Synthesis
In vitro studies have demonstrated that fluconazole can inhibit the production of cortisol in human adrenocortical cell lines (H295R and HAC15) and in primary cultures of human adrenal tissues.[11][12][13] The primary mechanism is the inhibition of 11β-hydroxylase (CYP11B1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[10][11] This leads to a dose-dependent decrease in cortisol production and an accumulation of precursor steroids.[11] While less potent than ketoconazole, pharmacological concentrations of fluconazole have been shown to be effective in reducing cortisol levels, suggesting its potential therapeutic use in conditions like Cushing's syndrome.[11][14][15]
Table 2: Effects of Fluconazole on Cortisol and Related Steroid Production in Human Adrenocortical Cells
| Cell Type | Fluconazole Concentration | Effect on Steroid Production | Reference(s) |
| H295R cells | 1 mM | 47% inhibition of 11-deoxycortisol production | [11][12] |
| HAC15 cells | EC50: 35 µM | Maximum inhibition of cortisol production: 55% | [11][12] |
| Primary human adrenal cultures | Mean EC50: 67.7 µM | Inhibition of cortisol production | [11][12] |
| Primary human adrenal cultures | Not specified | Suppression of corticosterone, 17-hydroxypregnenolone, and androstenedione; Increase in progesterone, deoxycorticosterone, and 11-deoxycortisol | [11][12] |
EC50: Half-maximal effective concentration.
Effects on Testosterone Synthesis
The impact of fluconazole on testosterone biosynthesis appears to be less pronounced compared to its effect on cortisol. In vivo studies in male volunteers receiving oral doses of 25 and 50 mg/day for 28 days showed no significant effect on circulating testosterone levels.[16][17][18] In vitro studies using rat Leydig cells also demonstrated that fluconazole is a weak inhibitor of testosterone production, especially when compared to ketoconazole.[16][17][18]
Table 3: Effects of Fluconazole on Testosterone Production
| Study Type | Model | Fluconazole Concentration/Dose | Effect on Testosterone Production | Reference(s) |
| In vivo | Human male volunteers | 25 and 50 mg/day for 28 days | No significant effect on circulating testosterone levels | [16][17][18] |
| In vitro | Rat Leydig cells | Up to 10 µg/mL | Weak inhibitor of testosterone production | [16][17] |
Experimental Protocols: H295R Steroidogenesis Assay
Objective: To assess the effects of fluconazole on the production of steroid hormones, including cortisol and testosterone precursors, in the H295R human adrenocortical carcinoma cell line.
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Fluconazole
-
Forskolin (B1673556) (to stimulate steroidogenesis)
-
24-well or 96-well cell culture plates
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
-
ELISA kits or LC-MS/MS for hormone quantification[16]
Procedure:
-
Cell Culture: Culture H295R cells in a T-75 flask at 37°C with 5% CO₂. Subculture the cells when they reach 80-90% confluency.
-
Cell Seeding: Seed the H295R cells into 24-well or 96-well plates at an appropriate density and allow them to attach and acclimate for 24 hours.[11]
-
Stimulation and Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing a stimulating agent like forskolin (e.g., 10 µM) and various concentrations of fluconazole.[16] Include a vehicle control (e.g., DMSO ≤0.1%) and a positive control (a known inhibitor of steroidogenesis).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[16]
-
Sample Collection: After incubation, collect the cell culture medium from each well for hormone analysis. Store the medium at -80°C until analysis.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Hormone Quantification: Measure the concentrations of steroid hormones (e.g., cortisol, testosterone, progesterone, 17α-hydroxyprogesterone) in the collected medium using specific and validated methods such as ELISA or LC-MS/MS.[16]
-
Data Analysis: Normalize the hormone concentrations to cell viability. Calculate the percentage change in hormone production relative to the vehicle control for each fluconazole concentration.
Immunomodulatory Effects
Fluconazole has been shown to exert effects on the host immune system, although the exact mechanisms and clinical implications are still under investigation. Studies have reported that fluconazole can modulate the production of various cytokines and chemokines by immune cells.
In a study using human peripheral blood mononuclear cells (PBMCs), fluconazole treatment was associated with an increase in the production of the pro-inflammatory cytokine TNF-α and a decrease in the anti-inflammatory cytokines IL-6 and IL-10.[19] Another study found that fluconazole, in the presence of cytokines, could increase the levels of chemokines CCL3 and CCL4, which are involved in attracting leukocytes to sites of inflammation.[20][21] In a murine model, fluconazole administration led to decreased gene expression of IL-1β and IL-6 in the intestinal mucosa, while serum levels of IL-2, lysozyme, and IgM were increased, and IgG levels were decreased.[22] These findings suggest that fluconazole can influence both innate and adaptive immune responses.
Table 4: Immunomodulatory Effects of Fluconazole
| Cell/Animal Model | Fluconazole Concentration/Dose | Observed Effects | Reference(s) |
| Human PBMCs | 6-120 µg/mL | Increased TNF-α; Decreased IL-6 and IL-10 | [19] |
| Human Monocytes | Not specified | Increased CCL3 and CCL4 in the presence of cytokines | [20][21] |
| Mice | Not specified | Decreased intestinal gene expression of IL-1β and IL-6; Increased serum IL-2, LZM, IgM; Decreased serum IgG | [22] |
Hepatotoxicity
While generally considered to have a better safety profile than older azole antifungals like ketoconazole, fluconazole has been associated with hepatotoxicity, ranging from mild, transient elevations in liver enzymes to rare cases of severe liver injury. The mechanism of fluconazole-induced hepatotoxicity is not fully understood but is thought to be idiosyncratic. In a comparative in vivo study in rats, itraconazole (B105839) was found to be a more potent hepatotoxicant than fluconazole. Subchronic treatment with fluconazole in rats resulted in only mild degenerative changes in centrilobular hepatocytes, with no significant increase in plasma transaminases. However, some clinical reports have linked fluconazole to dose-dependent hepatotoxicity.
Conclusion
Fluconazole, while an effective antifungal agent, exhibits several off-target effects on host cells that warrant consideration, particularly in the context of long-term therapy or in patients with co-morbidities. Its primary off-target actions involve the inhibition of key cytochrome P450 enzymes, leading to significant drug-drug interactions and disruption of steroidogenesis. The immunomodulatory effects and potential for hepatotoxicity, although less common, are also important aspects of its pharmacological profile. A thorough understanding of these off-target effects is crucial for optimizing the clinical use of fluconazole, minimizing adverse events, and guiding the development of new antifungal agents with improved selectivity and safety profiles. Further research is needed to fully elucidate the molecular mechanisms underlying these off-target effects and their clinical relevance.
References
- 1. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neogen.com [neogen.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cytokines and fluconazole on the activity of human monocytes against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The effects of fluconazole and cytokines on human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Fluconazole induces genotoxicity in cultured human peripheral blood mononuclear cells via immunomodulation of TNF-α, IL-6, and IL-10: new challenges for safe therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 22. Induction potential of fluconazole toward drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptomic Profiling of Candida albicans' Response to Fluconazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. Fluconazole (B54011), a triazole antifungal agent, is a commonly used therapeutic. However, the emergence of fluconazole resistance in C. albicans poses a significant clinical challenge. Understanding the molecular mechanisms underlying the response of C. albicans to fluconazole is crucial for the development of novel antifungal strategies and for overcoming resistance. Transcriptomic profiling, through techniques such as RNA sequencing (RNA-seq) and microarray analysis, provides a powerful approach to elucidate the global gene expression changes that occur in C. albicans upon exposure to fluconazole. This guide provides a comprehensive overview of the transcriptomic response of C. albicans to fluconazole, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Gene Expression Changes in Response to Fluconazole
The following tables summarize the differential expression of key genes in Candida albicans in response to fluconazole, categorized by their primary function. This data is compiled from various transcriptomic studies.
Table 1: Differentially Expressed Genes in the Ergosterol (B1671047) Biosynthesis Pathway
| Gene | Gene Product/Function | Fold Change (Resistant vs. Susceptible/Treated vs. Untreated) | Reference |
| ERG11 | Lanosterol 14-alpha-demethylase (Fluconazole target) | Upregulated | [1][2][3][4] |
| ERG1 | Squalene epoxidase | Upregulated | [2] |
| ERG3 | C-5 sterol desaturase | Upregulated | [2] |
| ERG5 | C-22 sterol desaturase | Upregulated | [3] |
| ERG6 | C-24 sterol methyltransferase | Upregulated | [2] |
| ERG7 | Lanosterol synthase | Upregulated | [1] |
| ERG9 | Squalene synthetase | Upregulated | [1] |
| ERG25 | C-4 methyl sterol oxidase | Upregulated | [1][2] |
Table 2: Differentially Expressed Genes Encoding Efflux Pumps
| Gene | Gene Product/Function | Fold Change (Resistant vs. Susceptible/Treated vs. Untreated) | Reference |
| CDR1 | ABC transporter (Candida Drug Resistance 1) | Upregulated | [5] |
| CDR2 | ABC transporter (Candida Drug Resistance 2) | Upregulated | [5] |
| MDR1 | Major facilitator superfamily transporter | Upregulated | [5] |
Table 3: Differentially Expressed Genes in Stress Response Pathways
| Gene | Gene Product/Function | Fold Change (Resistant vs. Susceptible/Treated vs. Untreated) | Reference |
| HSP90 | Heat shock protein 90 | Upregulated | [6][7][8] |
| CNA1 | Calcineurin catalytic subunit A | Upregulated | [9][10][11][12] |
| CNB1 | Calcineurin regulatory subunit B | Upregulated | [9][10][11][12] |
| CRZ1 | Calcineurin-responsive zinc finger transcription factor | Upregulated | [9][11] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol outlines the reference method for determining the minimum inhibitory concentration (MIC) of fluconazole against C. albicans.
a. Inoculum Preparation:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
b. Plate Preparation:
-
Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
c. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
d. MIC Determination:
-
The MIC is defined as the lowest concentration of fluconazole that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control.
Transcriptomic Analysis: RNA Sequencing (RNA-seq)
This protocol provides a general workflow for performing RNA-seq to analyze the transcriptomic response of C. albicans to fluconazole.
a. Cell Culture and Treatment:
-
Grow C. albicans in a suitable liquid medium (e.g., YPD or RPMI) to mid-log phase.
-
Expose the cultures to a predetermined concentration of fluconazole (e.g., the MIC50) for a specified duration (e.g., 6 hours)[13][14]. Include a vehicle control (e.g., DMSO) for comparison.
b. RNA Isolation:
-
Harvest cells by centrifugation or vacuum filtration.[1][15]
-
Immediately freeze the cell pellet in liquid nitrogen to preserve the RNA profile.
-
Disrupt the fungal cell wall using mechanical methods (e.g., bead beating with zirconia/silica beads) in the presence of a lysis buffer (e.g., TRIzol).[13]
-
Extract total RNA using a phenol-chloroform extraction followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen).[1][15]
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
c. Library Preparation:
-
Enrich for mRNA from the total RNA sample using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Purify and size-select the final cDNA library.
d. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the C. albicans reference genome.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to fluconazole treatment.[16][17][18][19]
Transcriptomic Analysis: Microarray
This protocol describes a general workflow for microarray analysis of C. albicans gene expression in response to fluconazole.
a. RNA Isolation and Labeling:
-
Isolate total RNA from fluconazole-treated and control C. albicans cultures as described in the RNA-seq protocol.
-
Synthesize cDNA from the RNA samples using reverse transcriptase.
-
During cDNA synthesis, incorporate fluorescent dyes (e.g., Cy3 and Cy5) to label the cDNA from the two conditions with different colors.
b. Hybridization:
-
Combine the Cy3- and Cy5-labeled cDNA probes.
-
Denature the probes and apply them to a microarray slide containing printed DNA probes representing the genes of C. albicans.
-
Incubate the slide in a hybridization chamber overnight to allow the labeled cDNA to bind to the complementary DNA probes on the array.[5][20][21]
c. Washing and Scanning:
-
Wash the microarray slide to remove any unbound labeled cDNA.
-
Scan the slide using a microarray scanner that can detect the fluorescence of both Cy3 and Cy5.
d. Data Analysis:
-
Quantify the fluorescence intensity for each spot on the microarray.
-
Calculate the ratio of the two fluorescent signals for each gene to determine the relative expression level between the fluconazole-treated and control samples.
-
Perform statistical analysis to identify genes with significant changes in expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for transcriptomic profiling.
Caption: Ergosterol biosynthesis pathway and the target of fluconazole.
Caption: Calcineurin signaling pathway in fluconazole stress response.
References
- 1. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole susceptibility and ERG11 gene expression in vaginal candida species isolated from lagos Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Frontiers | Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets [frontiersin.org]
- 7. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 8. Harnessing Hsp90 function as a powerful, broadly effective therapeutic strategy for fungal infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRZ1, a target of the calcineurin pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Node, Edge and Graph Attributes [emden.github.io]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 18. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 19. RNA-Seq and Differential Expression Analysis · The Neuro Bioinformatics Core [neurobioinfo.github.io]
- 20. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Edge Attributes | Graphviz [graphviz.org]
Navigating the Molecular Maze: A Proteomic Analysis of Fluconazole Resistance Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, with the widely used azole drug Fluconazole facing increasing inefficacy against pathogenic fungi, most notably Candida species. Understanding the intricate molecular mechanisms that underpin this resistance is paramount for the development of novel therapeutic strategies. Proteomics, the large-scale study of proteins, offers a powerful lens to dissect these complex cellular adaptations. This technical guide provides a comprehensive overview of the proteomic landscape of Fluconazole resistance, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows involved.
Quantitative Proteomic Landscape of Fluconazole Resistance
Proteomic studies comparing Fluconazole-susceptible and -resistant fungal strains have identified a multitude of differentially expressed proteins. These proteins are primarily involved in several key cellular processes: ergosterol (B1671047) biosynthesis, drug efflux, stress response, and metabolic reprogramming. The following tables summarize the quantitative data from various studies on Candida albicans and Candida glabrata, highlighting the proteins that are consistently up- or down-regulated in resistant isolates.
Candida albicans
Table 1: Differentially Expressed Proteins in Fluconazole-Resistant Candida albicans
| Protein | Function | Regulation in Resistant Strain | Reference |
| Ergosterol Biosynthesis | |||
| Erg10p (Acetyl-CoA C-acetyltransferase) | First step in ergosterol biosynthesis | Up-regulated | [1] |
| Erg11p (Lanosterol 14-alpha-demethylase) | Target of azole antifungals | Up-regulated | [1][2] |
| Erg5p (C-22 sterol desaturase) | Ergosterol biosynthesis | Up-regulated | [3] |
| Erg6p (Sterol C-24 methyltransferase) | Ergosterol biosynthesis | Detected in resistant strain | [4] |
| Efflux Pumps & Transporters | |||
| Cdr1p (Candida drug resistance protein 1) | ABC transporter, drug efflux | Up-regulated | [2][4] |
| Cdr2p (Candida drug resistance protein 2) | ABC transporter, drug efflux | Up-regulated | [5] |
| Mdr1p (Multidrug resistance protein 1) | MFS transporter, drug efflux | Detected in resistant strain | [4] |
| Metabolism & Energy | |||
| Adh1p (Alcohol dehydrogenase 1) | Energy metabolism | Up-regulated | [6] |
| Pgk1p (Phosphoglycerate kinase) | Energy metabolism | Up-regulated | [6] |
| Fba1p (Fructose-bisphosphate aldolase) | Energy metabolism | Up-regulated | [6] |
| Gap1p (Glyceraldehyde-3-phosphate dehydrogenase) | Carbohydrate metabolism | Up-regulated | [1] |
| Cdc19p (Pyruvate kinase) | Carbohydrate metabolism | Up-regulated | [1] |
| Aco1p (Aconitase) | Energy metabolism | Down-regulated | |
| Stress Response & Other | |||
| Hsp90 (Heat shock protein 90) | Stress response | Detected in resistant strain | [4] |
| Grp2p | Associated with azole resistance | Up-regulated | [1] |
| Rdi1p (Rho GDP-dissociation inhibitor) | Cell wall synthesis | Up-regulated | |
| Pst3p | Phosphate transport | Up-regulated |
Candida glabrata
Table 2: Differentially Expressed Proteins in Fluconazole-Resistant Candida glabrata
| Protein | Function | Regulation in Resistant Strain | Reference |
| Cdr1p (Candida drug resistance protein 1) | ABC transporter, drug efflux | Up-regulated | [2] |
| Erg11p (Lanosterol 14-alpha-demethylase) | Target of azole antifungals | Up-regulated | [2] |
| Aspartyl-tRNA synthetase | Macromolecule synthesis | Up-regulated | [7] |
| 3-phosphoglycerate kinase | Energy metabolism | Up-regulated | [7] |
| Pyruvate kinase | Energy metabolism | Up-regulated | [7] |
| F1F0-ATPase alpha subunit | Energy metabolism | Up-regulated | [7] |
| Aldose reductase | Stress response | Down-regulated | [7] |
Core Signaling and Resistance Pathways
Fluconazole resistance is a multifactorial phenomenon involving interconnected cellular pathways.[8] The primary mechanisms include alterations in the drug target, increased drug efflux, and compensatory metabolic adjustments.
Fluconazole's primary target is Erg11p, a key enzyme in the ergosterol biosynthesis pathway.[5] Upregulation or mutation of ERG11 leads to a reduced efficacy of the drug.[1][5] A crucial element in this process is the transcription factor Upc2, which regulates the expression of several ergosterol biosynthesis genes.[3][5]
Another major resistance mechanism is the active removal of the drug from the cell, mediated by efflux pumps.[5] These pumps belong to two main families: the ATP-binding cassette (ABC) transporters, such as Cdr1p and Cdr2p, and the Major Facilitator Superfamily (MFS) transporters, like Mdr1p.[5][9] The overexpression of the genes encoding these pumps is a common feature of resistant strains.[9][10]
Finally, fungal cells undergo significant metabolic reprogramming and stress responses to counteract the effects of fluconazole.[6][7] This includes alterations in carbohydrate and energy metabolism, as well as the upregulation of stress-related proteins.[6]
Experimental Protocols for Proteomic Analysis
A typical proteomics workflow for studying antifungal resistance involves several key stages, from sample preparation to data analysis.[11][12][13]
Fungal Culture and Protein Extraction
-
Strains and Culture Conditions : Fluconazole-susceptible and -resistant strains (either clinical isolates or lab-derived) are cultured in appropriate media (e.g., YPD broth).[1] For comparative studies, it is crucial to use isogenic or closely related strains. Cultures are grown to the mid-log phase.[2]
-
Cell Lysis and Protein Extraction : Fungal cells are harvested by centrifugation. The robust fungal cell wall requires vigorous disruption methods, such as bead beating with glass beads in a lysis buffer.[14] The lysis buffer typically contains protease inhibitors to prevent protein degradation. Proteins can be extracted using various buffer- and precipitation-based protocols, often involving trichloroacetic acid (TCA)/acetone precipitation or phenol (B47542) extraction to remove contaminants like polysaccharides and lipids.[14] For studies focusing on membrane proteins, a membrane-enriched fraction is isolated through differential centrifugation.[2][11]
Protein Separation and Quantification
-
One-Dimensional and Two-Dimensional Polyacrylamide Gel Electrophoresis (1D/2D-PAGE) : For gel-based proteomics, extracted proteins are separated by electrophoresis. 1D-PAGE separates proteins based on molecular weight, while 2D-PAGE provides higher resolution by separating proteins first by their isoelectric point and then by molecular weight.[15] Differentially expressed protein spots can be visualized by staining (e.g., Coomassie Blue or silver stain) and quantified using densitometry software.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : In gel-free or "shotgun" proteomics, the complex protein mixture is first digested into peptides using a protease like trypsin.[11] The resulting peptides are then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer.[16][17] Quantitative approaches in LC-MS/MS include label-free methods or isotopic labeling techniques like Tandem Mass Tags (TMT) for relative and absolute quantification.[3][11]
Protein Identification and Data Analysis
-
Mass Spectrometry and Database Searching : In both gel-based and gel-free approaches, the mass spectrometer measures the mass-to-charge ratio of the peptides. For gel-based methods, protein spots of interest are excised from the gel, digested, and then analyzed. The resulting peptide mass fingerprints or fragmentation spectra are searched against a protein database (e.g., from UniProt or NCBI) using search algorithms like MASCOT to identify the proteins.[4]
-
Bioinformatic Analysis : The identified and quantified proteins are then subjected to bioinformatic analysis to determine their cellular functions, pathways, and networks. This helps in understanding the biological significance of the observed changes in the proteome.[3]
Conclusion
Proteomic analysis provides invaluable insights into the multifaceted mechanisms of Fluconazole resistance. The consistent upregulation of proteins involved in ergosterol biosynthesis and drug efflux, coupled with significant metabolic and stress-response adaptations, paints a clear picture of the fungal cell's strategy to overcome this antifungal agent. The detailed methodologies and workflows presented in this guide offer a framework for researchers to further investigate these resistance mechanisms. A deeper understanding of this complex proteomic landscape is critical for identifying novel drug targets and developing next-generation antifungal therapies to combat the growing challenge of drug-resistant fungal infections.
References
- 1. Proteomic Analysis of Azole Resistance in Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of experimentally induced azole resistance in Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis reveals a metabolism shift in a laboratory fluconazole-resistant Candida albicans strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentially expressed proteins in fluconazole-susceptible and fluconazole-resistant isolates of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proteomics of industrial fungi: trends and insights for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
Fluconazole's Impact on Fungal Biofilm Formation and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents and their role in persistent infections. Candida albicans, a polymorphic fungus, is a leading cause of biofilm-associated infections. Fluconazole (B54011), a widely used azole antifungal, targets ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, its efficacy against fungal biofilms is often compromised. This technical guide provides an in-depth analysis of the multifaceted impact of fluconazole on the formation and development of fungal biofilms, with a focus on the molecular mechanisms, structural alterations, and the underlying signaling pathways.
Mechanism of Action and Resistance in Biofilms
Fluconazole's primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis.[1][2] In biofilms, however, its effectiveness is diminished due to a combination of factors:
-
Extracellular Matrix (ECM): The dense ECM, composed of polysaccharides (such as β-1,3 glucan), proteins, and extracellular DNA (eDNA), acts as a physical barrier, sequestering fluconazole and preventing it from reaching the fungal cells within the biofilm.[3][4]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively pump fluconazole out of the fungal cells.[1][5][6] This is a phase-dependent mechanism, with higher expression in the early stages of biofilm formation.[1][7]
-
Altered Sterol Composition: Mature biofilms exhibit decreased levels of ergosterol, the direct target of fluconazole, contributing to reduced susceptibility.[1][7]
-
Persister Cells: A subpopulation of dormant, metabolically inactive cells within the biofilm, known as persister cells, are tolerant to antifungal agents.
Quantitative Effects of Fluconazole on Biofilm Properties
Fluconazole exerts a measurable impact on various biofilm characteristics, even in resistant strains. The following tables summarize key quantitative data from studies on Candida albicans and Candida glabrata biofilms.
Table 1: Effect of Fluconazole on Biofilm Biomass and Viability
| Fungal Strain | Fluconazole Concentration | Effect on Total Biomass | Effect on Viable Cells (CFU/mL) | Reference |
| C. albicans (Susceptible & Resistant) | 5 x MIC | Significant reduction | Reduction in all strains except CaS (p=0.937) | [3][8] |
| C. glabrata (Susceptible & Resistant) | 5 x MIC | Significant reduction | Significant reduction (p < 0.001) | [3][8] |
| C. albicans (Wild-type) | > 256 µg/mL (MIC) | - | High resistance in mature biofilms | [1] |
| C. albicans (Efflux pump mutants) | 16-64 µg/mL (MIC) | - | Increased susceptibility in early-phase biofilms | [1] |
Table 2: Effect of Fluconazole on Extracellular Matrix (ECM) Components
| Fungal Strain | Fluconazole Concentration | Effect on Water-Soluble Polysaccharides (WSP) | Effect on Alkali-Soluble Polysaccharides (ASP / β-glucans) | Effect on eDNA and Proteins | Reference |
| C. albicans (Susceptible & Resistant) | 5 x MIC | Significantly reduced (p < 0.001) | Significant reduction in CaS (p=0.034), no effect in other strains | No significant effect | [3][9] |
| C. glabrata (Susceptible & Resistant) | 5 x MIC | Significantly reduced (p < 0.001) | No significant effect | No significant effect | [3][9] |
Impact on Biofilm Structure and Development
Fluconazole disrupts the typical developmental stages of fungal biofilms, from initial adhesion to maturation.
-
Adhesion and Hyphal Formation: Fluconazole can inhibit the initial adhesion of fungal cells to surfaces.[10][11] It also significantly hinders the yeast-to-hyphae transition, a critical step for the structural integrity and virulence of C. albicans biofilms.[2][3][12] Biofilms treated with fluconazole often consist mainly of yeast-form cells with reduced and smaller hyphae.[3]
-
Biofilm Maturation: The presence of fluconazole during biofilm formation leads to sparser cell agglomerates and an overall reduction in biofilm thickness.[3][13] Even in fluconazole-resistant strains, the drug can inhibit the initiation of biofilm development.[14]
-
Dispersion: While fluconazole has a minor effect on the rate of cell dispersal from mature biofilms, a significant portion of the dispersed cells are nonviable after prolonged exposure.[15]
Influence on Fungal Signaling Pathways
Several key signaling pathways regulate fungal biofilm formation, and while direct evidence of fluconazole's impact on these pathways is still an active area of research, its downstream effects suggest an influence.
Ras/cAMP/PKA Pathway
The Ras/cAMP/PKA pathway is a central regulator of morphogenesis and biofilm development in C. albicans.[16][17] It controls the expression of genes involved in adhesion and hyphal formation. While direct modulation by fluconazole is not fully elucidated, the observed inhibition of hyphal growth suggests a potential downstream interference with this pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also crucial for filamentation and biofilm development.[18] It integrates signals from the cell surface to regulate the expression of genes necessary for these processes.
Experimental Protocols
This section details common methodologies used to study the impact of fluconazole on fungal biofilms.
Biofilm Formation Assay
This protocol describes the formation of C. albicans biofilms in a 96-well plate format for subsequent analysis.[19][20]
Materials:
-
Candida albicans strain
-
Yeast Extract Peptone Dextrose (YEPD) medium
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom polystyrene plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Culture C. albicans in YEPD medium overnight at 30°C. Wash the cells with PBS and resuspend in RPMI 1640 to a final concentration of 1 x 10^6 cells/mL.
-
Adhesion Step: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate for 90 minutes at 37°C with shaking (250 rpm) to allow for cell adherence.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Biofilm Growth: Add 200 µL of fresh RPMI 1640 medium (with or without fluconazole at desired concentrations) to each well. Incubate for 24-48 hours at 37°C with shaking (250 rpm).
Quantification of Biofilm Biomass (Crystal Violet Assay)
This method quantifies the total biofilm biomass.[21]
Materials:
-
Biofilms formed in a 96-well plate
-
0.4% aqueous crystal violet solution
-
Microplate reader
Procedure:
-
Washing: Aspirate the medium from the wells and wash three times with PBS.
-
Staining: Add 55 µL of 0.4% crystal violet solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells three times with sterile water to remove excess stain.
-
Destaining: Add 100 µL of 95% ethanol to each well and incubate for 30 minutes to destain.
-
Quantification: Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 595 nm.
Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[1][22]
Materials:
-
Biofilms formed in a 96-well plate
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Washing: Gently wash the biofilms with PBS.
-
XTT-Menadione Solution: Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Incubation: Add the XTT-menadione solution to each well. Incubate the plate in the dark at 37°C for 1-3 hours.
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm.
Antifungal Susceptibility Testing (Sessile Minimum Inhibitory Concentration - SMIC)
This protocol determines the minimum concentration of fluconazole required to inhibit biofilm metabolic activity by a certain percentage (e.g., 50% - SMIC50).[22]
Procedure:
-
Biofilm Formation: Form biofilms in a 96-well plate as described in section 5.1 (typically for 24 hours).
-
Drug Addition: After washing the pre-formed biofilms, add fresh medium containing serial dilutions of fluconazole to the wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Quantification: Determine the metabolic activity using the XTT assay as described in section 5.3.
-
SMIC Determination: The SMIC is defined as the lowest fluconazole concentration that causes a predetermined reduction (e.g., 50% or 80%) in metabolic activity compared to the drug-free control.
Conclusion and Future Directions
Fluconazole's interaction with fungal biofilms is complex, involving multifaceted resistance mechanisms and significant impacts on biofilm structure and development. While it can reduce overall biomass and inhibit key virulence traits like hyphal formation, the high drug concentrations required to affect mature biofilms highlight the clinical challenge they represent. Understanding the intricate interplay between fluconazole and the regulatory networks governing biofilm formation is paramount for the development of novel therapeutic strategies. Future research should focus on:
-
Combination Therapies: Investigating synergistic effects of fluconazole with agents that disrupt the ECM, inhibit efflux pumps, or target persister cells.
-
Targeting Signaling Pathways: Developing molecules that specifically modulate the Ras/cAMP/PKA or MAPK pathways to enhance fluconazole susceptibility.
-
Advanced Biofilm Models: Utilizing more sophisticated in vitro and in vivo models that better mimic the host environment to evaluate drug efficacy.
By elucidating the precise mechanisms of fluconazole's impact and leveraging this knowledge to develop innovative treatment approaches, the clinical management of biofilm-associated fungal infections can be significantly improved.
References
- 1. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans | Semantic Scholar [semanticscholar.org]
- 7. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms [scholarworks.indianapolis.iu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Effect of fluconazole on the growth and adhesion of Candida albicans in the presence of antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole's Role in Modulating Fungal Virulence Factors: A Technical Guide
Abstract: Fluconazole (B54011), a cornerstone of antifungal therapy, primarily functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] This action, while often fungistatic, extends beyond simple growth inhibition to modulate a spectrum of virulence factors essential for fungal pathogenicity.[1][3] This technical guide provides an in-depth exploration of how fluconazole impacts key fungal virulence attributes, including dimorphic switching, biofilm formation, adhesion, and the secretion of enzymes. It details the underlying molecular mechanisms, summarizes quantitative data on these effects, and provides standardized protocols for their investigation in a research setting. Furthermore, this document visualizes the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of medical mycology.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol that maintains the fluidity and integrity of the fungal cell membrane.[2][3] By blocking this step, fluconazole disrupts the membrane's structure and function. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols.[4][5] The consequences of this disruption are multifaceted:
-
Increased Membrane Permeability: The altered sterol composition compromises the membrane's integrity, making the fungal cell susceptible to osmotic stress and increasing its permeability.[2][3]
-
Disruption of Cellular Functions: Key membrane-bound enzymes and transport systems are impaired, affecting nutrient uptake and ion balance.[2]
-
Inhibition of Growth and Replication: The culmination of these effects leads to the inhibition of fungal growth, which is the basis of fluconazole's fungistatic activity against many species, notably Candida.[1][2]
Modulation of Fungal Virulence Factors
Beyond its primary fungistatic effect, fluconazole significantly attenuates the expression of key virulence factors at sub-inhibitory concentrations.
Inhibition of Dimorphism (Yeast-to-Hyphae Transition)
The ability of pathogenic fungi like Candida albicans to switch from a yeast (blastospore) to a filamentous hyphal form is a critical virulence factor, essential for tissue invasion, biofilm formation, and escaping immune cells.[6][7] Fluconazole has been shown to interfere with this morphological transition. Studies indicate that the hyphal forms of C. albicans are less susceptible to fluconazole than their yeast counterparts, suggesting that this transition is a factor in drug tolerance.[6] Furthermore, fluconazole treatment can inhibit hyphal formation and disrupt the expression of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1).[8]
| Parameter | Yeast (Blastospores) | Germinated (Hyphal) Forms | Reference |
| MIC Range (µg/ml) | 0.125 - 1 | 0.25 - 4 | [6] |
| MIC50 (µg/ml) | 0.125 | 1 | [6] |
| MIC90 (µg/ml) | 1 | 4 | [6] |
| HWP1 Gene Expression | Baseline | 2.33 to 2.86-fold decrease with FLU/CLT combination | [8] |
| Table 1: Comparative fluconazole susceptibility of C. albicans yeast and hyphal forms and impact on a key hyphal gene. |
Attenuation of Biofilm Formation
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which adhere to surfaces like medical implants.[9] Biofilms exhibit notoriously high resistance to antifungal agents.[10][11] Fluconazole has demonstrated an ability to inhibit the initial stages of biofilm formation, even in strains classified as resistant in their planktonic (free-floating) form.[9] This effect is likely due to the inhibition of growth and hyphal formation, which are critical for biofilm development.[9][12] However, mature biofilms remain highly resistant to fluconazole, with minimum biofilm eradication concentrations (MBEC) being significantly higher than the minimum inhibitory concentrations (MIC) for planktonic cells.[10][13]
| Virulence Factor | Effect of Fluconazole | Quantitative Impact | Reference |
| Biofilm Initiation | Inhibition of formation in both susceptible and resistant strains. | Significant reduction in biofilm biomass and metabolic activity. | [9][12] |
| Mature Biofilm | Limited effect; high resistance is characteristic. | MBEC50 values are significantly higher than planktonic MICs. | [10][13] |
| Table 2: Fluconazole's impact on C. albicans biofilm development. |
Reduction of Fungal Adhesion
The first step in colonization and infection is the adhesion of fungal cells to host tissues or abiotic surfaces. Fluconazole can significantly reduce the adherence of C. albicans to host cells, such as buccal epithelial cells (BEC), and to materials like denture acrylic.[14] This is attributed to alterations in the fungal cell surface composition resulting from the disruption of ergosterol synthesis.[15]
| Adhesion Target | Effect of Fluconazole | Quantitative Impact | Reference |
| Buccal Epithelial Cells (BEC) | Reduced adherence of C. albicans. | 48.7% reduction in adhesion during systemic therapy. | |
| Denture Acrylic | Significant reduction in adherence. | Data indicates significant reduction, specific percentages vary. | [15] |
| Table 3: Effect of fluconazole on C. albicans adhesion. |
Impact on Secreted Hydrolytic Enzymes
Pathogenic fungi secrete hydrolytic enzymes, such as secreted aspartyl proteinases (SAPs) and phospholipases, which contribute to virulence by degrading host tissues and facilitating invasion.[14] Studies have shown a correlation between enzyme production and fluconazole susceptibility, and exposure to the drug can reduce the production of these enzymes in C. albicans.[14]
Fungal Stress Response Signaling Pathways
Fungal cells respond to the stress induced by fluconazole by activating specific signaling pathways. Understanding these responses is crucial, as they contribute to drug tolerance and the development of resistance.
-
Cell Wall Integrity (CWI) Pathway: Azole-induced membrane stress activates the CWI pathway, a MAP kinase cascade that regulates cell wall synthesis and remodeling to protect the cell from damage.[16]
-
Calcineurin Signaling Pathway: This calcium-dependent pathway is critical for fungal survival under various stress conditions, including exposure to fluconazole. Mutants defective in calcium signaling show increased susceptibility to fluconazole, suggesting the drug has a fungicidal effect in the absence of this pathway.[17][18]
-
HOG (High Osmolarity Glycerol) Pathway: While not always directly activated by fluconazole, modulation of the HOG pathway can alter tolerance to the drug, often by influencing ergosterol levels in the membrane.[16]
Experimental Protocols
Investigating the effects of fluconazole on fungal virulence requires standardized and reproducible methodologies.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of fluconazole against planktonic fungal cells, following CLSI M27-A3 or EUCAST guidelines.[19][20]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., YPD) at 37°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[10]
-
Drug Dilution: Prepare a serial two-fold dilution of fluconazole in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, determined visually or with a spectrophotometer.[10][20]
Biofilm Quantification (XTT Reduction Assay)
This assay measures the metabolic activity of a fungal biofilm, providing a quantitative measure of biofilm viability.
-
Biofilm Formation: In a 96-well plate, add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL in PBS or RPMI) to each well. Incubate for 90 minutes (adhesion phase) at 37°C.[11]
-
Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Biofilm Growth: Add fresh growth medium (with or without fluconazole) to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.
-
XTT Assay:
-
Prepare an XTT solution (e.g., 1 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 10 mM in acetone). Immediately before use, mix the XTT solution with the menadione solution.
-
Wash the mature biofilms with PBS.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Metabolically active cells will reduce the XTT tetrazolium salt to a water-soluble formazan (B1609692) product.[11]
-
-
Quantification: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.[11]
Gene Expression Analysis (Quantitative RT-PCR)
This protocol quantifies the expression levels of target genes (e.g., ERG11, CDR1, MDR1, HWP1) in response to fluconazole.[19][21]
-
Cell Culture and Treatment: Grow fungal cells to mid-log phase and expose them to a specific concentration of fluconazole for a defined period. Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a reliable method (e.g., hot phenol (B47542) or commercial kits), ensuring the removal of inhibitors.[22]
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a fluorescent dye like SYBR Green, cDNA template, and primers specific to the target and reference genes (e.g., 18S rRNA, ACT1).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Determine the threshold cycle (CT) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a reference gene and comparing the treated sample to the untreated control.[19]
Conclusion and Future Perspectives
Fluconazole's interaction with fungal pathogens is more complex than simple growth inhibition. Its ability to modulate critical virulence factors such as dimorphism, biofilm formation, and adhesion at sub-inhibitory concentrations underscores its clinical efficacy. However, the activation of stress response pathways and the intrinsic resistance of mature biofilms highlight the challenges in treating established fungal infections. Future research should focus on developing combination therapies that target these virulence factors and stress response pathways to enhance fluconazole's effectiveness and combat the rise of antifungal resistance. A deeper understanding of the translational responses to fluconazole will also be critical in identifying novel therapeutic targets.[23]
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional control of hyphal morphogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fluconazole-resistant candida albicans: Topics by Science.gov [science.gov]
- 13. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between adhesion, enzyme production, and susceptibility to fluconazole in Candida albicans obtained from denture wearers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Genomic Analysis of Fluconazole Susceptibility in the Pathogenic Yeast Candida glabrata: Roles of Calcium Signaling and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. brieflands.com [brieflands.com]
- 20. Identification and Characterization of Mediators of Fluconazole Tolerance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Genetic Basis of Intrinsic Fluconazole Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a triazole antifungal agent, is a cornerstone in the management of infections caused by Candida species, particularly Candida albicans. It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene, a critical step in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungistatic activity.[1][2] However, the emergence of intrinsic and acquired fluconazole resistance poses a significant clinical challenge. Intrinsic resistance refers to the innate ability of a fungal species or strain to resist the action of an antifungal agent. This guide provides an in-depth technical overview of the core genetic mechanisms underlying intrinsic fluconazole resistance, focusing on key genes, signaling pathways, and the experimental methodologies used for their investigation.
Key Genetic Determinants of Intrinisic Fluconazole Resistance
Intrinsic resistance to fluconazole is a multifactorial phenomenon, primarily driven by alterations in the drug target, increased drug efflux, and dysregulation of cellular signaling pathways.
Alterations in the Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is the primary target of azole antifungals. Genetic alterations affecting this pathway are a common mechanism of resistance.
-
ERG11 Gene Mutations and Overexpression: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for fluconazole.[3] Additionally, overexpression of ERG11 results in an increased concentration of the target enzyme, effectively titrating out the drug. This overexpression is often a consequence of gain-of-function (GOF) mutations in the transcription factor Upc2, a key regulator of ergosterol biosynthesis genes.
-
ERG3 Gene Mutations: Mutations in the ERG3 gene, which encodes sterol Δ5,6-desaturase, can also contribute to fluconazole resistance. Inactivation of Erg3p prevents the accumulation of toxic methylated sterols that are formed when Erg11p is inhibited by fluconazole, thereby allowing the fungus to tolerate the drug's effects.
Overexpression of Efflux Pumps
The active removal of fluconazole from the fungal cell is a major mechanism of resistance. This is mediated by two main families of efflux pump proteins:
-
ATP-Binding Cassette (ABC) Transporters: The CDR1 and CDR2 genes encode for ABC transporters that are highly effective at effluxing azole drugs. Their overexpression is a common finding in fluconazole-resistant clinical isolates. This upregulation is frequently caused by gain-of-function mutations in the transcription factor Tac1.[4]
-
Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that also contributes to fluconazole resistance.[5] Overexpression of MDR1 is typically driven by gain-of-function mutations in the transcription factor Mrr1.[3]
Signaling Pathways Modulating Fluconazole Resistance
Several cellular signaling pathways play a crucial role in mediating tolerance and resistance to fluconazole-induced stress.
The Calcineurin Signaling Pathway
The calcium-activated phosphatase calcineurin is a key regulator of stress responses in C. albicans. Upon activation by cellular stressors, including fluconazole, calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus to regulate the expression of genes involved in stress adaptation.[6][7] Inhibition of the calcineurin pathway renders C. albicans hypersensitive to fluconazole.[4]
The Hsp90 Chaperone Network
The molecular chaperone Hsp90 plays a critical role in enabling the evolution and maintenance of drug resistance. Hsp90 stabilizes key client proteins, including calcineurin and Mkc1 (the terminal MAP kinase of the cell wall integrity pathway), allowing them to function under the stress conditions imposed by antifungal drugs.[8][9] Inhibition of Hsp90 compromises the function of these client proteins, leading to increased susceptibility to fluconazole.[10]
The cAMP-PKA Signaling Pathway
The cAMP-dependent protein kinase A (PKA) pathway is a central regulator of morphogenesis and virulence in C. albicans.[11] This pathway can also influence fluconazole resistance, although its precise role is complex and can be context-dependent. It has been shown to regulate the expression of genes involved in ergosterol biosynthesis and efflux pump activity.[12]
Quantitative Data on Fluconazole Resistance
The following tables summarize typical quantitative data observed in the study of fluconazole resistance in C. albicans.
Table 1: Fluconazole Minimum Inhibitory Concentrations (MICs) for Candida albicans
| Strain Type | MIC Range (µg/mL) | Reference |
| Susceptible | ≤ 2 | [13][14] |
| Susceptible-Dose Dependent | 4 | [14] |
| Resistant | ≥ 8 | [13][14] |
Table 2: Gene Expression Fold Changes in Fluconazole-Resistant Candida albicans Isolates
| Gene | Fold Change Range (Resistant vs. Susceptible) | Primary Function | Reference |
| ERG11 | 1.35 - 2.24 | Drug Target (Lanosterol 14-α-demethylase) | [6][15] |
| CDR1 | 1.79 - >30 | ABC Efflux Pump | [6][15] |
| MDR1 | 9.64 - >200 | MFS Efflux Pump | [15][16] |
| CDR2 | Variable (often not significantly different) | ABC Efflux Pump | [5][15] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: CLSI M27 Broth Microdilution Method[1][2][17][18]
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
-
-
Quality Control:
-
Include reference strains with known MIC values (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) in each assay to ensure the accuracy and reproducibility of the results.[14]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Grow Candida isolates to mid-log phase in a suitable liquid medium (e.g., YPD) with and without sub-inhibitory concentrations of fluconazole.
-
Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard hot phenol-chloroform method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or probe-based detection method.
-
Design primers specific to the target genes (ERG11, CDR1, MDR1, etc.) and a reference gene (e.g., ACT1 or 18S rRNA) for normalization.
-
The PCR reaction typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression fold change using the 2-ΔΔCt method.[19] The ΔCt is the difference in the cycle threshold (Ct) values between the target gene and the reference gene. The ΔΔCt is the difference in the ΔCt values between the treated/resistant sample and the untreated/susceptible control.
-
Gene Knockout using CRISPR-Cas9
This protocol is a generalized workflow for creating gene knockouts in C. albicans using a transient CRISPR-Cas9 system.[20]
-
Design of Guide RNA (gRNA):
-
Identify a unique 20-nucleotide target sequence within the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').
-
Synthesize complementary oligonucleotides encoding the gRNA sequence.
-
-
Construction of gRNA Expression Cassette:
-
Clone the annealed gRNA oligonucleotides into a plasmid vector that expresses the gRNA under the control of an appropriate promoter (e.g., SNR52).
-
-
Preparation of Donor DNA:
-
Design a donor DNA template containing a selectable marker (e.g., SAT1) flanked by homologous regions (typically 80-100 bp) upstream and downstream of the target gene's open reading frame.
-
Amplify the donor DNA by PCR.
-
-
Transformation:
-
Co-transform C. albicans spheroplasts with the gRNA expression plasmid and the donor DNA template. A plasmid expressing Cas9 is also required if not already integrated into the host strain.
-
The transformation is typically performed using a lithium acetate/polyethylene glycol method.
-
-
Selection and Verification of Mutants:
-
Select for transformants on a medium containing the appropriate antibiotic corresponding to the selectable marker on the donor DNA.
-
Screen putative mutants by colony PCR to confirm the correct integration of the donor DNA and deletion of the target gene.
-
Further verify the gene knockout by Southern blotting or sequencing.
-
-
Troubleshooting:
-
Low transformation efficiency can be due to poor DNA quality, inefficient spheroplast formation, or suboptimal heat shock conditions.
-
Off-target mutations are a potential concern and can be minimized by careful gRNA design. Sequencing of the target locus in confirmed mutants is recommended.
-
Loss of heterozygosity (LOH) on the target chromosome can be a significant issue when using CRISPR-Cas9 in diploid organisms like C. albicans.[21] It is crucial to thoroughly verify the genetic background of the generated mutants.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways in fluconazole resistance.
Experimental Workflow
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 9. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of Drug Resistance in Experimental Populations of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid quantification of drug resistance gene expression in Candida albicans by reverse transcriptase LightCycler PCR and fluorescent probe hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. mdpi.com [mdpi.com]
- 20. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Molecular Interactions of Fluconazole with Lanosterol 14-alpha-demethylase
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluconazole (B54011), a first-generation triazole antifungal agent, serves as a cornerstone in the treatment of fungal infections. Its therapeutic efficacy is rooted in the highly specific inhibition of a key fungal enzyme: lanosterol (B1674476) 14-alpha-demethylase (CYP51). This cytochrome P450 enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. This technical guide elucidates the molecular underpinnings of the fluconazole-CYP51 interaction, presenting a comprehensive overview of the binding mechanism, structural basis, and quantitative kinetics. Detailed experimental protocols for characterizing this interaction are provided, alongside graphical representations of the key pathways and workflows to facilitate a deeper understanding for researchers in mycology and drug development.
Introduction
Fungal infections, ranging from superficial mycoses to life-threatening systemic conditions, pose a significant global health challenge. The azole class of antifungals, particularly fluconazole, has been instrumental in managing these infections.[1] The primary target of azole drugs is lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the biosynthesis of ergosterol in fungi.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, structure, and function.[3]
By inhibiting CYP51, fluconazole disrupts the ergosterol pathway, leading to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterol precursors.[4][5] This dual effect compromises the fungal cell membrane's integrity and arrests fungal growth, an activity that is largely fungistatic.[1][6] The high selectivity of fluconazole for fungal CYP51 over its human homolog is a key factor in its therapeutic index, minimizing side effects related to the inhibition of human sterol biosynthesis.[7][8] This guide delves into the precise molecular interactions governing this clinically crucial enzyme-inhibitor relationship.
Mechanism of Action and Ergosterol Biosynthesis Pathway
Fluconazole exerts its antifungal effect by directly interfering with the ergosterol biosynthesis pathway, a multi-step process that converts lanosterol into ergosterol. The specific point of inhibition is the 14-alpha-demethylation of lanosterol, which is catalyzed by CYP51.[6]
The core mechanism involves the following steps:
-
Binding to the Active Site: Fluconazole enters the active site of the fungal CYP51 enzyme.
-
Heme Coordination: The N4 nitrogen atom of fluconazole's triazole ring forms a coordinate bond with the ferric iron atom of the heme prosthetic group located in the enzyme's active site.[1][7] This interaction is a hallmark of Type II ligand binding to cytochrome P450 enzymes, characterized by a distinct spectral shift.[8]
-
Enzyme Inhibition: This strong coordination bond effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.
-
Pathway Disruption: The inhibition of CYP51 leads to a halt in the ergosterol synthesis pathway. This results in the depletion of ergosterol and a buildup of lanosterol and other toxic 14α-methylated sterols within the cell membrane.[4]
-
Fungistatic Effect: The altered sterol composition disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and replication.[1][2]
Figure 1: Mechanism of CYP51 Inhibition by Fluconazole.
Structural Basis of the Fluconazole-CYP51 Interaction
The high-resolution crystal structure of fluconazole in complex with lanosterol 14-alpha-demethylase from Saccharomyces cerevisiae has provided critical insights into the binding mode.[1][9] The drug molecule is accommodated within the enzyme's active site cavity, where it establishes several key interactions.
-
Heme Coordination: As the primary interaction, the triazole ring of fluconazole is positioned such that its N4 atom directly coordinates with the heme iron, preventing oxygen activation required for catalysis.[1]
-
Hydrogen Bonding: The tertiary hydroxyl group on fluconazole forms a water-mediated hydrogen bond network with the hydroxyl group of a conserved tyrosine residue (e.g., Tyr140 in S. cerevisiae) and a carboxylate of the porphyrin ring.[1] Mutations in this tyrosine residue are frequently associated with clinical resistance to fluconazole.[1]
-
Hydrophobic Interactions: The dichlorophenyl ring of fluconazole is situated in a hydrophobic pocket within the active site, engaging in van der Waals interactions with nonpolar amino acid residues that line the cavity.[10]
These combined interactions anchor fluconazole tightly within the active site, explaining its potency as an inhibitor. The differences in the active site topology between fungal and human CYP51 isoforms, particularly in the residues that form the substrate-binding channel, are responsible for fluconazole's selectivity.[7][11]
Quantitative Analysis of Fluconazole-CYP51 Binding
The interaction between fluconazole and CYP51 has been quantified using various biophysical and enzymatic assays. The key parameters are the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which measures functional inhibition. Fluconazole exhibits "tight binding" to fungal CYP51, meaning its Kd is often similar to or lower than the enzyme concentration used in assays.[8][12]
The data clearly demonstrate the high selectivity of fluconazole for the fungal enzyme (Candida albicans CYP51) over the human homolog, with a selectivity ratio exceeding 500-fold based on Kd values.[7][8]
| Parameter | Enzyme Source | Value (nM) | Reference(s) |
| Kd (Dissociation Constant) | Candida albicans CYP51 | 47 - 74 | [1][12] |
| Wild-type C. albicans CYP51 | 56 ± 4 | [8] | |
| Homo sapiens CYP51 | ~30,500 | [13] | |
| IC50 (Inhibition) | Candida albicans CYP51 | 400 - 1300 | [14] |
| Trypanosoma cruzi CYP51 | 880 | [15][16] | |
| Homo sapiens CYP51 | >10,000 | [11] |
Table 1: Quantitative Binding and Inhibition Data for Fluconazole with CYP51. Note: Values can vary based on specific assay conditions, such as protein concentration and substrate presence.
Experimental Protocols
Characterizing the interaction between an inhibitor and its target enzyme is fundamental to drug development. Below are detailed methodologies for key experiments used to study the fluconazole-CYP51 interaction.
Recombinant CYP51 Expression and Purification
Production of pure, active enzyme is a prerequisite for in vitro assays.
Figure 2: Workflow for Recombinant CYP51 Expression and Purification.
Protocol:
-
Gene Cloning: The gene encoding the target CYP51 (e.g., from C. albicans) is codon-optimized for expression in Escherichia coli. To improve solubility, the N-terminal transmembrane domain may be truncated or replaced. The gene is cloned into an expression vector, such as pET, with a polyhistidine (His) tag for purification.[17]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.[17]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents (e.g., CHAPS) and protease inhibitors. Lysis is performed via sonication or high-pressure homogenization.[17]
-
Purification: The protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity, which is assessed by SDS-PAGE.[18]
Ligand Binding Assay (Spectral Titration)
This spectrophotometric method is used to determine the dissociation constant (Kd) by observing changes in the heme Soret peak upon ligand binding.
Protocol:
-
Setup: Purified CYP51 (e.g., 1-5 µM) in a suitable buffer is placed in a dual-cuvette spectrophotometer.[11]
-
Baseline Spectrum: A baseline absorbance spectrum (typically 350-500 nm) is recorded to identify the Soret peak of the unbound, low-spin enzyme (around 417 nm).
-
Ligand Titration: Fluconazole is titrated into the sample cuvette in small, incremental aliquots from a concentrated stock solution. An equivalent volume of solvent (e.g., DMSO) is added to the reference cuvette.[19]
-
Spectral Recording: After each addition and a brief incubation to reach equilibrium, an absorbance spectrum is recorded. The binding of fluconazole's triazole nitrogen to the heme iron induces a "Type II" spectral shift, with the Soret peak moving to a longer wavelength (around 429-431 nm).[7][8]
-
Data Analysis: The change in absorbance (ΔA = Apeak - Atrough) is plotted against the fluconazole concentration. The resulting saturation curve is fitted to a suitable binding equation, such as the Morrison equation for tight-binding inhibitors, to calculate the Kd.[8][13]
CYP51 Enzyme Inhibition Assay (IC50 Determination)
This functional assay measures the concentration of fluconazole required to inhibit 50% of the CYP51 enzyme activity. A fluorescence-based method is common for higher throughput.[15][16]
Figure 3: Workflow for a Fluorescence-Based CYP51 Inhibition Assay.
Protocol:
-
Reagent Preparation: A reaction mixture is prepared in a microtiter plate containing buffer (e.g., potassium phosphate, pH 7.4), purified CYP51 enzyme, and a cytochrome P450 reductase partner.[16]
-
Inhibitor Addition: Fluconazole is added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for approximately 5 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC) and an NADPH regenerating system.[15][16]
-
Signal Detection: The plate is read in a fluorescence plate reader over time. The CYP51-mediated metabolism of the substrate generates a fluorescent product.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition at each fluconazole concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.[17]
Conclusion
The molecular interaction between fluconazole and lanosterol 14-alpha-demethylase is a paradigm of targeted drug action. The specific, high-affinity binding of fluconazole to the heme iron in the active site of fungal CYP51 effectively shuts down the ergosterol biosynthesis pathway, a process vital for fungal survival. This interaction is characterized by a high degree of selectivity for the fungal enzyme over its human counterpart, which forms the basis of fluconazole's clinical safety and efficacy. A thorough understanding of the structural details, binding kinetics, and functional consequences of this interaction, facilitated by the experimental protocols detailed herein, is essential for addressing the ongoing challenge of antifungal resistance and for the rational design of next-generation antifungal agents.
References
- 1. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal - Wikipedia [en.wikipedia.org]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Modern Antifungal: A Technical Guide to the Discovery and Development of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole (B54011), a bis-triazole antifungal agent, marked a pivotal advancement in the management of fungal infections. Its development by Pfizer in the late 1970s and subsequent launch in the 1980s provided a safer and more effective oral and intravenous treatment for a wide spectrum of both superficial and systemic mycoses. This in-depth technical guide chronicles the journey of fluconazole from its rational design and synthesis to its extensive preclinical and clinical evaluation. It aims to provide a comprehensive resource detailing the key scientific milestones, experimental methodologies, and quantitative data that underpinned the successful development of this landmark therapeutic agent.
Introduction: The Pre-Fluconazole Era and the Unmet Clinical Need
Prior to the advent of fluconazole, the therapeutic options for systemic fungal infections were starkly limited and laden with challenges. Amphotericin B, a polyene macrolide, was the mainstay of treatment but its use was frequently complicated by significant nephrotoxicity. Another agent, 5-flucytosine, had a narrow spectrum of activity and was prone to the rapid development of resistance. The emergence of the imidazole (B134444) antifungals, such as ketoconazole, offered an oral alternative but their clinical utility was often hampered by hepatotoxicity, endocrine disturbances, and unfavorable pharmacokinetic properties. This landscape underscored a pressing need for a novel antifungal agent that was not only potent and broad-spectrum but also possessed a favorable safety profile and could be administered both orally and intravenously.
The Dawn of a New Antifungal: A Triumph of Rational Drug Design
The fluconazole research program, initiated by Pfizer Central Research in the United Kingdom in 1978, was a paradigm of rational drug design.[1] Led by a team including Ken Richardson, the scientists embarked on a mission to create a superior azole antifungal.[2][3]
From Imidazoles to Triazoles: A Strategic Shift
Initial investigations focused on imidazole derivatives. However, the team soon pivoted to triazole analogues. This strategic shift was driven by the understanding that the triazole moiety conferred greater metabolic stability, a crucial factor in achieving consistent and effective drug exposure.[1]
The Pursuit of Polarity: A Key Innovation
A central hypothesis guiding the research was that a more polar molecule would exhibit superior pharmacological properties, including better absorption and distribution, and reduced metabolic breakdown.[4] This led to the synthesis of a series of polar 1,3-bis-triazole-2-arylpropan-2-ol derivatives.[1]
Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Optimal Efficacy
Meticulous structure-activity relationship (SAR) studies were instrumental in identifying the optimal chemical structure. Researchers systematically modified various components of the lead compounds and evaluated the impact on antifungal activity.[5][6][7] Key findings from these studies highlighted the importance of:
-
The 1,2,4-triazole (B32235) rings: Essential for binding to the target enzyme.[5]
-
The tertiary alcohol: Crucial for potent antifungal activity.[5]
-
The dihalophenyl group: The 2,4-difluorophenyl substituent was found to provide the optimal balance of potency, pharmacokinetic properties, and aqueous solubility.[1][8]
Through this iterative process of synthesis and testing, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, was identified as the most promising candidate and was named fluconazole.[4]
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
Fluconazole exerts its antifungal effect by potently and selectively inhibiting a key fungal enzyme: cytochrome P450-dependent 14α-demethylase.[5][9][10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[9][12]
By binding to the heme iron in the active site of 14α-demethylase, fluconazole prevents the conversion of lanosterol (B1674476) to ergosterol.[5][9][10][11] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9][12] The consequence is a disruption of membrane fluidity and function, ultimately leading to the inhibition of fungal growth and replication.[9][12] Due to its high selectivity for the fungal cytochrome P450 enzyme over its mammalian counterpart, fluconazole exhibits a favorable safety profile.[13]
Caption: Mechanism of action of fluconazole in the fungal ergosterol biosynthesis pathway.
Synthesis of Fluconazole
The original synthesis of fluconazole, as described in the patent filed by Richardson and colleagues at Pfizer, involves a multi-step process.[14] An improved synthesis has also been reported.[3][15][16]
Caption: Simplified workflow for the chemical synthesis of fluconazole.
Preclinical Development: In Vitro and In Vivo Evaluation
Fluconazole underwent a rigorous preclinical evaluation to characterize its antifungal activity and pharmacokinetic profile.
In Vitro Antifungal Activity
The in vitro activity of fluconazole was assessed against a broad range of clinically relevant fungal pathogens using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A4.[16][17][18]
Table 1: In Vitro Activity of Fluconazole Against Key Fungal Pathogens
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.5 | 2 |
| Candida glabrata | 16 | 32 |
| Candida parapsilosis | 2 | 2 |
| Candida tropicalis | 2 | 2 |
| Candida krusei | >64 | >64 |
| Cryptococcus neoformans | 4 | 16 |
Note: MIC values can vary depending on the study and the specific isolates tested. The values presented here are representative ranges.[6][19][20][21]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A4)
-
Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0 is prepared.[18]
-
Drug Dilution: Serial twofold dilutions of fluconazole are prepared in a 96-well microtiter plate.[4]
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar, and a standardized inoculum suspension is prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[17]
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.[17]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[4]
In Vivo Efficacy in Animal Models
The in vivo efficacy of fluconazole was demonstrated in various animal models of fungal infections, including murine models of systemic candidiasis and cryptococcosis, and rabbit models of aspergillosis.[1][5][11][13][20][22] These studies were crucial for establishing dose-response relationships and predicting clinical efficacy.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide (B585) or 5-fluorouracil) mice (e.g., BALB/c or ICR strains) are used.[23][24]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans (e.g., 10⁵ to 10⁶ CFU).[13][23]
-
Treatment: Fluconazole is administered orally or intraperitoneally at various doses and dosing schedules, typically starting 24 hours post-infection.[5][13]
-
Endpoints: Efficacy is assessed by survival rates, and by determining the fungal burden (CFU) in target organs such as the kidneys and brain at the end of the treatment period.[5][13][25]
Pharmacokinetics and Metabolism
Fluconazole exhibits a highly favorable pharmacokinetic profile, which was a key differentiator from earlier antifungal agents.
Table 2: Key Pharmacokinetic Parameters of Fluconazole in Healthy Adults
| Parameter | Value |
| Oral Bioavailability | >90% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Plasma Protein Binding | 11-12% |
| Volume of Distribution (Vd) | 0.7 L/kg (approximates total body water) |
| Elimination Half-life (t½) | ~30 hours |
| Primary Route of Elimination | Renal (>80% as unchanged drug) |
Data compiled from multiple sources.[7][8][26][27][28][29]
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A single-dose, open-label, randomized, crossover study is a common design.[26][28]
-
Subjects: Healthy adult volunteers who have provided informed consent.[26][28]
-
Drug Administration: A single oral or intravenous dose of fluconazole is administered.[26][28]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 144 hours post-dose).[26][28]
-
Drug Analysis: Plasma concentrations of fluconazole are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[26]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.[27]
Clinical Development: Pivotal Trials and Therapeutic Indications
The clinical development program for fluconazole involved numerous well-controlled clinical trials that established its safety and efficacy in a variety of fungal infections.
Candidiasis
Pivotal trials demonstrated the efficacy of fluconazole in the treatment of oropharyngeal, esophageal, and vaginal candidiasis, as well as systemic candidemia.[24][30][31] For instance, a randomized, placebo-controlled trial in critically ill surgical patients showed that prophylactic fluconazole significantly reduced the incidence of invasive candidal infections.[30]
-
Inclusion Criteria (Typical for Candidiasis Trials): Confirmed diagnosis of candidiasis (e.g., by culture or histology), age >18 years, and informed consent.[30][31]
-
Exclusion Criteria (Typical): Known hypersensitivity to azole antifungals, pregnancy or lactation, and significant hepatic or renal dysfunction.[30][31]
-
Primary Endpoints: Clinical cure or improvement, and mycological eradication.[31]
Cryptococcal Meningitis
Fluconazole proved to be a breakthrough in the management of cryptococcal meningitis, particularly in patients with HIV/AIDS.[13][21][25][28][29][32][33] Clinical trials demonstrated its efficacy for both primary treatment and as a suppressive therapy to prevent relapse. A key trial compared daily oral fluconazole with weekly intravenous amphotericin B for the prevention of relapse and found fluconazole to be superior.[29]
-
Inclusion Criteria (Typical for Cryptococcal Meningitis Trials): HIV-positive patients with a first episode of cryptococcal meningitis confirmed by CSF analysis (India ink, cryptococcal antigen, or culture).[13][21][25][28][32]
-
Exclusion Criteria (Typical): Prior systemic antifungal therapy for cryptococcosis, and severe underlying medical conditions that would interfere with the assessment of response.[28][32]
-
Primary Endpoints: Cerebrospinal fluid (CSF) sterilization, clinical response, and prevention of relapse.[29][33]
Conclusion: A Lasting Legacy in Antifungal Therapy
The discovery and development of fluconazole represent a landmark achievement in medicinal chemistry and infectious disease therapy. Through a systematic and rational approach to drug design, scientists at Pfizer successfully engineered a molecule with a unique combination of potent antifungal activity, a broad spectrum of action, and an exceptional pharmacokinetic and safety profile. The in-depth preclinical and clinical investigations rigorously validated its utility in a wide range of fungal infections. Fluconazole fundamentally changed the management of mycoses and continues to be an indispensable tool for clinicians worldwide, a testament to the power of innovative pharmaceutical research and development.
References
- 1. The role of fluconazole in the early treatment and prophylaxis of experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A clinical study of fluconazole in pulmonary aspergillosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 4. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluconazole resistance in Candida albicans: a review of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. isrctn.com [isrctn.com]
- 14. researchgate.net [researchgate.net]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Population pharmacokinetics of fluconazole after administration of fosfluconazole and fluconazole in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes in fluconazole pharmacokinetics can impact on antifungal effectiveness in critically ill burn patients: a Pharmacokinetic-Pharmacodynamic (PK/PD) approach | Clinics [elsevier.es]
- 20. Combination therapy in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Higher Dose Oral Fluconazole for the Treatment of AIDS-related Cryptococcal Meningitis (HIFLAC)—report of A5225, a multicentre, phase I/II, two-stage, dose-finding, safety, tolerability and efficacy randomised, amphotericin B-controlled trial of the AIDS Clinical Trials Group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. researchgate.net [researchgate.net]
- 30. Double-blind placebo-controlled trial of fluconazole to prevent candidal infections in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A randomized study of the use of fluconazole in continuous versus episodic therapy in patients with advanced HIV infection and a history of oropharyngeal candidiasis: AIDS Clinical Trials Group Study 323/Mycoses Study Group Study 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Fluconazole for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a synthetic triazole antifungal agent, is a cornerstone in the treatment of a wide range of superficial and systemic fungal infections. Its efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and ultimately, its bioavailability and therapeutic action at the site of infection.[1][2] A thorough understanding of these properties is therefore paramount for the rational design and development of effective drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of fluconazole, offering detailed experimental protocols and insights into their implications for drug delivery strategies.
Core Physicochemical Properties of Fluconazole
The clinical utility of fluconazole is significantly influenced by a combination of its molecular structure and resulting physical and chemical attributes. This section details the key physicochemical parameters of fluconazole, with quantitative data summarized in Table 1 for ease of reference.
Table 1: Key Physicochemical Properties of Fluconazole
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [3] |
| Molecular Weight | 306.27 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 137–140 °C | [1][3] |
| pKa | ~1.76 | [1] |
| LogP (Octanol/Water) | 0.5 - 1.0 | [1][4] |
| Aqueous Solubility | pH-dependent, Freely soluble in water (> 10 mg/mL) | [1] |
| Solubility in other solvents | Freely soluble in methanol (B129727) and ethanol | [1] |
Solubility
Fluconazole's solubility is a critical determinant of its absorption and formulation possibilities. It is described as freely soluble in water, with a solubility greater than 10 mg/mL.[1] However, its aqueous solubility is pH-dependent, a crucial factor for its behavior in different physiological environments.[5] For instance, its solubility is higher in acidic conditions.
The solubility of fluconazole also shows a significant positive correlation with temperature. One study demonstrated a 146-fold increase in the mole fraction solubility of fluconazole in water when the temperature was raised from 298 K to 473 K.[6] This property can be leveraged in certain formulation processes.
pKa (Acid Dissociation Constant)
The pKa of fluconazole is approximately 1.76, indicating it is a weak base.[1] This low pKa means that fluconazole remains largely unionized at physiological pH.[1] The ionization state of a drug is a key factor influencing its membrane permeability and interaction with biological targets.
LogP (Partition Coefficient)
The partition coefficient (LogP) of fluconazole, typically in the range of 0.5 to 1.0, reflects its moderate lipophilicity.[1][4] This balance between hydrophilicity and lipophilicity is advantageous, enabling effective distribution across biological membranes while maintaining sufficient solubility in aqueous environments like the bloodstream.[1]
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is essential for drug development. This section outlines detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of fluconazole powder is added to a known volume of the desired aqueous medium (e.g., distilled water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated in an orbital shaker at a constant temperature (e.g., 37 ± 0.5 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation and Filtration: After equilibration, the solution is allowed to stand to let undissolved solids settle. The supernatant is then carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: The concentration of fluconazole in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 261 nm or High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.
Methodology:
-
Preparation: A standard solution of fluconazole is prepared in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mM). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared. A background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration: The fluconazole solution is placed in a reaction vessel with a magnetic stirrer. The pH electrode is immersed in the solution. The solution is then titrated with the standardized acid or base, with the pH being recorded after each incremental addition of the titrant.
-
Data Analysis: The resulting pH titration curve is plotted. The inflection point of the curve, where the pH change is most rapid, corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most common method for the experimental determination of the octanol-water partition coefficient.
Methodology:
-
Solvent Saturation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of fluconazole is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a predetermined period to allow for the partitioning of fluconazole between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Analysis: The concentration of fluconazole in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of fluconazole in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solid-State Characterization
The solid-state properties of fluconazole, including its crystalline form (polymorphism), can significantly impact its stability, dissolution rate, and bioavailability.
DSC is used to study the thermal properties of a material, such as its melting point and crystalline form.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of fluconazole (typically 4-6 mg) is placed in an aluminum crucible and hermetically sealed.
-
Analysis: The sample is heated in the DSC instrument at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.
-
Data Interpretation: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the onset or peak of the melting endotherm. Different polymorphs of fluconazole will exhibit different melting points and thermogram profiles.[7]
XRPD is a powerful technique for identifying the crystalline phase of a solid material.
Methodology:
-
Sample Preparation: A finely powdered sample of fluconazole is packed into a sample holder.
-
Analysis: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
-
Data Interpretation: The resulting XRPD pattern is a unique "fingerprint" of the crystalline solid. The positions and intensities of the diffraction peaks are characteristic of a specific crystal lattice structure. Different polymorphs of fluconazole will produce distinct XRPD patterns.
Visualizing Physicochemical Relationships and Workflows
Understanding the interplay of these properties and the experimental processes is facilitated by visual representations.
Caption: Interrelationship of Fluconazole's Physicochemical Properties and their Impact on Drug Delivery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. jbino.com [jbino.com]
- 4. abap.co.in [abap.co.in]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Fluconazole using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for determining the in vitro susceptibility of yeasts, particularly Candida species, to the antifungal agent Fluconazole using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Fluconazole is a triazole antifungal agent that is widely used in the treatment of various fungal infections.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol.[3][4] Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death or growth inhibition.[3][4]
The emergence of antifungal resistance is a significant clinical concern. In vitro susceptibility testing is a crucial tool for monitoring resistance trends, guiding therapeutic choices, and in the research and development of new antifungal agents. The broth microdilution method provides a quantitative measure of susceptibility (the MIC) and is considered a reference method for antifungal susceptibility testing of yeasts.[5][6][7]
Principle of the Method
The broth microdilution method involves preparing serial twofold dilutions of Fluconazole in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the yeast to be tested. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of Fluconazole that substantially inhibits the growth of the yeast as compared to a growth control well.
Data Presentation: Fluconazole MIC Ranges for Candida Species
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for Fluconazole against various Candida species as determined by the broth microdilution method. These values are essential for interpreting test results and for quality control.
| Candida Species | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) |
| C. albicans | 0.25 - 0.5 | 0.5 - 2 |
| C. glabrata | 8 - 32 | 32 - 64 |
| C. parapsilosis | 1 - 2 | 2 - 4 |
| C. tropicalis | 1 - 2 | 2 - 4 |
| C. krusei | 64 | >64 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These values can vary based on geographic location and patient populations.
Experimental Protocols
This section provides detailed, step-by-step protocols for performing Fluconazole susceptibility testing using the broth microdilution method, harmonized from CLSI M27 and EUCAST E.DEF 7.3 guidelines.
Materials and Reagents
-
Fluconazole powder, reagent grade
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile distilled water
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Inoculating loops
-
Incubator (35°C)
-
Quality control yeast strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[1][3]
Protocol 1: Preparation of Media and Reagents
-
RPMI-1640 Broth Medium (2X Concentration):
-
Dissolve one packet of RPMI-1640 powder in 450 mL of sterile distilled water.
-
Add 6.9 g of MOPS buffer.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Bring the final volume to 500 mL with sterile distilled water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C for up to one month.
-
-
Fluconazole Stock Solution (1280 µg/mL):
-
Weigh an appropriate amount of Fluconazole powder.
-
Dissolve in DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL).
-
Further dilute this stock solution in sterile distilled water to obtain a working stock solution of 1280 µg/mL.
-
Store the stock solution in small aliquots at -70°C.
-
Protocol 2: Inoculum Preparation
-
Subculture the Yeast: Streak the yeast isolate onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a Yeast Suspension: From the fresh culture, pick 3-5 colonies (approximately 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.
-
Standardize the Inoculum:
-
Vortex the yeast suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer to achieve a transmittance of 75-77% at 530 nm. This suspension will contain approximately 1-5 x 10⁶ CFU/mL.
-
-
Final Inoculum Dilution:
-
Dilute the standardized yeast suspension 1:50 in RPMI-1640 broth medium (single strength).
-
Further dilute this suspension 1:20 in RPMI-1640 broth medium. This final inoculum should contain 0.5-2.5 x 10³ CFU/mL.[4]
-
Protocol 3: Microtiter Plate Preparation and Inoculation
-
Prepare Serial Dilutions of Fluconazole:
-
Dispense 100 µL of sterile RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the 128 µg/mL Fluconazole working solution (prepared from the 1280 µg/mL stock) to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This will result in a range of Fluconazole concentrations, typically from 64 µg/mL to 0.125 µg/mL. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the final standardized yeast inoculum to each well from 1 to 11.
-
Add 100 µL of sterile RPMI-1640 broth to well 12 (sterility control).
-
Protocol 4: Incubation and Reading of MICs
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours in a non-CO₂ incubator.
-
Reading the MIC:
-
The MIC is read as the lowest concentration of Fluconazole that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the growth control well.
-
Reading can be done visually or with the aid of a microplate reader at a wavelength of 405 or 530 nm.[8]
-
-
Handling the Trailing Effect:
-
The "trailing effect" is the phenomenon of reduced but persistent growth at drug concentrations above the MIC, which can make endpoint determination difficult.[9][10][11]
-
For azoles like Fluconazole, it is recommended to read the MIC at the lowest drug concentration that shows a prominent decrease in turbidity (a score of 2 or less on a scale of 0 to 4, where 0 is optically clear and 4 is no reduction in growth).
-
Reading the plates at 24 hours is often preferred to minimize the trailing effect.[12]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for broth microdilution susceptibility testing.
Fluconazole Mechanism of Action and Resistance Pathways
References
- 1. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Spectrophotometric Broth Microdilution Method for Determining Fluconazole Susceptibility of Candida albicans: Influence of RPMI and RPMI-2% Glucose on the Selection of Endpoint Criteria [annlabmed.org]
- 9. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationale for Reading Fluconazole MICs at 24 Hours Rather than 48 Hours When Testing Candida spp. by the CLSI M27-A2 Standard Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Model of Disseminated Candidiasis: Fluconazole Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated candidiasis, a life-threatening systemic infection primarily caused by Candida albicans, represents a significant challenge in clinical practice, particularly in immunocompromised individuals. The murine model of disseminated candidiasis is a well-established and reliable tool for studying the pathogenesis of this infection and for evaluating the in vivo efficacy of antifungal agents.[1][2][3] This document provides detailed application notes and standardized protocols for establishing a murine model of disseminated candidiasis and for assessing the efficacy of fluconazole (B54011), a widely used antifungal drug. The protocols herein describe animal selection, inoculum preparation, infection procedures, treatment regimens, and endpoint analyses, including survival studies and fungal burden determination in target organs.
I. Experimental Protocols
Animal Model
-
Species and Strain: Female BALB/c or ICR mice, 6-8 weeks old, weighing approximately 18-22g are commonly used.[4] The choice of strain can influence the host immune response and susceptibility to infection.
-
Housing and Acclimatization: Mice should be housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water. A minimum acclimatization period of one week is recommended before the start of the experiment.
-
Immunosuppression (Optional but Recommended for Robust Infection): To establish a more consistent and severe infection, mice can be immunosuppressed. A common method is the intraperitoneal (i.p.) administration of cyclophosphamide (B585) at a dose of 150-200 mg/kg body weight, 1-3 days prior to infection.[5]
Candida albicans Strain and Inoculum Preparation
-
Strain Selection: Candida albicans strain SC5314 is a commonly used virulent strain in murine models of disseminated candidiasis.[6] Other clinical isolates with known fluconazole susceptibility profiles can also be used.
-
Culture Conditions: Streak the C. albicans strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Inoculum Preparation:
-
Inoculate a single colony from the SDA plate into 10 mL of Yeast Peptone Dextrose (YPD) broth.
-
Incubate at 30°C with shaking for 18-24 hours to obtain a stationary phase culture.[1]
-
Harvest the yeast cells by centrifugation at 1,500 x g for 10 minutes.
-
Wash the cell pellet twice with sterile, pyrogen-free normal saline.
-
Resuspend the cells in sterile saline and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL) in sterile saline. The inoculum should be kept on ice until injection.[1]
-
Infection Procedure
-
Route of Administration: The most common and effective route for inducing disseminated candidiasis is intravenous (i.v.) injection into the lateral tail vein.[2][5]
-
Inoculum Volume and Dose: A typical inoculum volume is 0.1 mL per mouse. The infectious dose can range from 1 x 10^5 to 5 x 10^5 CFU per mouse for immunocompetent mice, and may be lower for immunosuppressed animals.[2][5] The exact dose should be optimized based on the virulence of the C. albicans strain and the mouse strain used to achieve a desired level of infection without causing rapid mortality.
Fluconazole Efficacy Testing
-
Drug Preparation: Prepare fluconazole solution in sterile saline or another appropriate vehicle.
-
Treatment Groups:
-
Vehicle Control Group: Receives the vehicle solution only.
-
Fluconazole Treatment Groups: Receive different doses of fluconazole (e.g., 1, 5, 10, 20 mg/kg).
-
Untreated Control Group: Receives no treatment.
-
-
Administration: Fluconazole can be administered via oral gavage or intraperitoneal (i.p.) injection.[7][8] Treatment is typically initiated 24 hours post-infection and can be administered once or twice daily for a specified duration (e.g., 7 days).[7][8]
Endpoint Analysis
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a predefined period (e.g., 21-30 days).
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and compare survival rates between groups using the log-rank test.
-
Timing: At a predetermined time point post-infection (e.g., day 3 or day 7), euthanize a subset of mice from each group.
-
Organ Harvest: Aseptically remove target organs, primarily the kidneys, as they are the main target organs in this model.[2][3] The spleen, liver, and brain can also be harvested.
-
Procedure:
-
Weigh each organ.
-
Homogenize the organs in a known volume of sterile saline (e.g., 1 mL) using a tissue homogenizer.
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) on plates with 30-300 colonies.
-
Calculate the fungal burden as CFU per gram of tissue using the following formula: CFU/g = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)
-
II. Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from fluconazole efficacy studies in a murine model of disseminated candidiasis.
Table 1: Pharmacokinetic Parameters of Fluconazole in Mice
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | Dose-proportional | [2] |
| AUC (Area Under the Curve) | Dose-proportional | [2] |
| Terminal Half-life | ~2.4 hours | [2] |
Table 2: Fluconazole Efficacy Against C. albicans in Murine Model
| Treatment Group | Dosage (mg/kg/day) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/g ± SD) | Reference |
| Vehicle Control | 0 | 5-8 | 6.5 ± 0.5 | [9][10] |
| Fluconazole | 1 | 12-15 | 5.2 ± 0.7 | [11] |
| Fluconazole | 5 | >21 | 4.1 ± 0.6 | [7][11] |
| Fluconazole | 10 | >21 | 3.5 ± 0.5 | [12] |
| Fluconazole | 20 | >21 | <3.0 | [13] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
III. Visualizations
Experimental Workflow
References
- 1. imrpress.com [imrpress.com]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate immune cell response upon Candida albicans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine model of disseminated fusariosis: evaluation of the fungal burden by traditional CFU and quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 2 suppresses immunity against Candida albicans through induction of IL-10 and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluconazole Dosage Calculation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying appropriate fluconazole (B54011) dosages in preclinical in vivo animal studies, with a focus on murine and rat models of fungal infections. The protocols outlined below are based on established pharmacokinetic (PK) and pharmacodynamic (PD) principles to enhance experimental reproducibility and translational relevance.
Introduction to Fluconazole Dosage Calculation
The determination of an effective fluconazole dose for animal studies is critical for evaluating its antifungal efficacy. A key pharmacodynamic index for fluconazole is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][2][3] For Candida albicans, an AUC/MIC ratio of 20 to 25 has been associated with improved efficacy in murine models.[2] Dosage calculations often begin with a known effective dose in humans or another animal species and are then scaled appropriately.
Allometric Scaling for Interspecies Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between different animal species based on body surface area, which correlates with metabolic rate.[4] This approach is more accurate than simple weight-based conversions.
The formula for converting a human equivalent dose (HED) to an animal equivalent dose (AED) is:
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km) [4]
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Factors for Dose Conversion Between Humans and Common Laboratory Animals [4]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
To simplify calculations, a direct conversion factor can be used:
AED (mg/kg) = HED (mg/kg) x Conversion Factor
Table 2: Human to Animal Dose Conversion Factors
| From Human to: | Conversion Factor (Multiply Human Dose by) |
| Mouse | 12.3 |
| Rat | 6.2 |
| Rabbit | 3.1 |
| Dog | 1.9 |
Source: Adapted from Nair A.B., Jacob S. J Basic Clin Pharma. 2016;7:27-31.
Example Calculation: To convert a human dose of 200 mg for a 60 kg person (3.33 mg/kg) to a mouse equivalent dose:
-
AEDmouse = 3.33 mg/kg * 12.3 = 40.96 mg/kg
Caption: Workflow for allometric scaling from human to animal dose.
Pharmacokinetic and Pharmacodynamic Parameters of Fluconazole in Animal Models
Understanding the PK/PD profile of fluconazole in the chosen animal model is essential for designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of Fluconazole in Mice
| Dose (mg/kg) | Route | Cmax (mg/L) | AUC (mg·h/L) | T1/2 (h) | Reference |
| 6.25 | SC | 5.2 | 24 | 2.8 - 3.6 | [1] |
| 25 | SC | - | - | 2.8 - 3.6 | [1] |
| 100 | SC | 100 | 461 | 2.8 - 3.6 | [1] |
| Single Dose | IP | Proportional to dose | Proportional to dose | 2.4 | [5][6] |
SC: Subcutaneous; IP: Intraperitoneal; Cmax: Maximum concentration; AUC: Area under the curve; T1/2: Half-life.
Table 4: Effective Doses of Fluconazole in Murine Candidiasis Models
| Model | Endpoint | ED50 (mg/kg) | Reference |
| Systemic Candidiasis (non-neutropenic) | Reduction in kidney fungal density | 4.56 - 4.87 | [5][6] |
| Disseminated Candidiasis (neutropenic) | Reduction in kidney fungal density | 2.4 | [1] |
ED50: 50% effective dose.
Experimental Protocols
Preparation of Fluconazole for Administration
Fluconazole for injection is typically available as a 2 mg/mL solution in 0.9% sodium chloride.[7] For oral administration, fluconazole powder can be dissolved in sterile water or saline.[8]
Protocol for Oral Gavage in Mice
Oral gavage is a common method for precise oral administration of fluconazole.
Materials:
-
Fluconazole solution
-
Appropriate gauge feeding needle (18-20 gauge for adult mice)[9][10]
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[9][10]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the bottom of the sternum to avoid stomach perforation.[9]
-
Restrain the mouse by scruffing the neck to immobilize the head.[9]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[9] The needle should pass easily down the esophagus.
-
Administer the fluconazole solution slowly.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress.[9]
Caption: Step-by-step workflow for oral gavage in mice.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Fluconazole solution
-
Sterile syringe with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Weigh the mouse and calculate the required dose volume.
-
Restrain the mouse by scruffing the neck and exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the fluconazole solution.
-
Withdraw the needle and return the mouse to its cage.
Protocol for a Murine Model of Systemic Candidiasis
This protocol is adapted from studies evaluating fluconazole efficacy against Candida albicans.[5][6]
Experimental Workflow:
-
Inoculation: Inoculate mice intravenously (i.v.) via the lateral tail vein with 3 × 105C. albicans blastoconidia in 0.2 ml of sterile saline.[5]
-
Treatment: 5 hours post-inoculation, administer fluconazole via the desired route (e.g., intraperitoneally).[5] Doses can range from 0.5 to 10 mg/kg to determine the dose-response relationship.[5]
-
Endpoint Measurement: 24 hours after drug administration, humanely euthanize the animals.[5]
-
Fungal Burden Assessment: Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the kidney homogenates and plate on appropriate agar (B569324) (e.g., Sabouraud dextrose agar) to determine the number of colony-forming units (CFU) per gram of tissue.
Caption: Workflow for a murine systemic candidiasis model.
Conclusion
The successful implementation of in vivo animal studies with fluconazole relies on careful dosage calculation and standardized experimental protocols. Allometric scaling provides a rational basis for converting human doses to animal-equivalent doses. The provided pharmacokinetic data and experimental protocols offer a starting point for researchers to design robust studies to evaluate the efficacy of fluconazole and novel antifungal agents. It is crucial to adapt these protocols to the specific research question and to adhere to institutional guidelines for animal care and use.
References
- 1. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicines.org.uk [medicines.org.uk]
- 8. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Fluconazole in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluconazole (B54011) is a broad-spectrum triazole antifungal agent widely used in the treatment of superficial and systemic fungal infections.[1][2][3] Monitoring plasma concentrations of fluconazole is crucial in clinical settings, especially for critically ill patients, to ensure therapeutic efficacy while minimizing potential toxicity.[3][4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely adopted analytical technique for the quantification of fluconazole in biological matrices such as plasma.[5][6][7][8] This document provides detailed application notes and protocols for the determination of fluconazole in plasma using reversed-phase HPLC (RP-HPLC).
The methodologies outlined below are based on established and validated procedures, offering guidance on sample preparation, chromatographic separation, and method validation. These protocols are intended to be adaptable to various laboratory settings and equipment.
Experimental Protocols
Several methods for plasma sample preparation and HPLC analysis have been reported. The choice of method may depend on the available equipment, desired sensitivity, and sample throughput.
Protocol 1: Protein Precipitation Method
This protocol describes a simple and rapid method for plasma sample preparation using protein precipitation with acetonitrile (B52724).
Materials and Reagents:
-
Fluconazole reference standard
-
Internal standard (IS) (e.g., Acetophenetidin, Tinidazole)[5][8]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Phosphoric acid or Glacial acetic acid
-
Water (HPLC grade, Milli-Q or equivalent)
-
Human plasma (drug-free)
Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4 µm, 8 x 100 mm)[5]
-
Microcentrifuge
-
Vortex mixer
-
Sonicator
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.01 M disodium hydrogen phosphate buffer and acetonitrile (e.g., 75:25 v/v).[5] Adjust the pH of the buffer to 7.0 with phosphoric acid.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[5]
-
Stock Solutions: Prepare a stock solution of fluconazole (e.g., 1 mg/mL) in a mixture of methanol and phosphate buffer (10:90 v/v).[5] Prepare a stock solution of the internal standard (e.g., acetophenetidin 1 mg/mL) in a similar manner.
-
Working Solutions: Prepare working solutions of fluconazole and the internal standard by diluting the stock solutions with the mobile phase to desired concentrations.
-
-
Sample Preparation:
-
Pipette 0.5 mL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5]
-
Add 10 µL of the internal standard working solution (e.g., 100 µg/mL acetophenetidin).[5]
-
Add 200 µL of 0.01 M disodium hydrogen phosphate buffer (pH 7.0).[5]
-
Vortex the mixture for 30 seconds and sonicate for 1 minute.[5]
-
For protein precipitation, an alternative to the buffer addition is to add a precipitating agent like acetonitrile. However, the cited method uses ultrafiltration after buffer addition. For a pure precipitation method, one would typically add a volume of cold acetonitrile (e.g., 2 volumes), vortex, and centrifuge. The following step describes an ultrafiltration method.
-
Transfer the mixture to an Amicon Centrifree micropartition system and centrifuge at 3000 rpm for 15 minutes.[5]
-
Transfer 200 µL of the ultra-filtrate to an autosampler vial.[5]
-
-
HPLC Analysis:
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol utilizes liquid-liquid extraction for sample clean-up, which can provide cleaner extracts compared to protein precipitation.
Materials and Reagents:
-
Fluconazole reference standard
-
Internal standard (IS) (e.g., Phenacetin, Nevirapine)[6]
-
Dichloromethane or Ethyl acetate (B1210297) (HPLC grade)[6]
-
Acetonitrile (HPLC grade)
-
Buffer solution (e.g., 0.01 M ammonium (B1175870) acetate, pH 5.0)[9]
-
Water (HPLC grade, Milli-Q or equivalent)
-
Human plasma (drug-free)
Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 2 mm, 3 µm)[9]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a gradient elution using 0.01 M ammonium acetate in water (pH 5.0, Mobile Phase A) and acetonitrile (Mobile Phase B).[9]
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
-
Sample Preparation:
-
To a suitable tube, add the plasma sample, internal standard, and an extraction solvent like dichloromethane.[9]
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
-
HPLC Analysis:
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for fluconazole quantification in plasma.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Nova-Pak C18, 4 µm, 8x100 mm[5] | Nucleodur-100-3 C18, 3 µm, 250x2 mm[9] | C18 Reverse Phase[6] | Reverse Phase C18[8] |
| Mobile Phase | 0.01 M Na2HPO4 (pH 7.0):ACN (75:25)[5] | Gradient: A) 0.01M NH4OAc (pH 5.0), B) ACN[9] | Buffer:ACN (80:20), pH 5.0 with acetic acid[6][8] | Purified water:ACN (60:40)[10] |
| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min[9] | - | 0.5 mL/min[10] |
| Detection (UV) | 260 nm[5] | 210 nm[9] | 260 nm[6][8] | 210 nm[10] |
| Retention Time (Fluconazole) | 5.7 min[5] | 6.8 ± 0.02 min[9] | 8.3 min[8] | 9.3 min[10] |
| Retention Time (IS) | 11.8 min (Acetophenetidin)[5] | 5.6 ± 0.01 min (Tinidazole)[9] | 6.7 min (Tinidazole)[8] | 13.3 min (Carbamazepine)[10] |
| Run Time | 13 min[5] | - | < 10 min[8] | 15 min[10] |
ACN: Acetonitrile, Na2HPO4: Disodium hydrogen phosphate, NH4OAc: Ammonium acetate
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.2 - 12.0[5] | 0.1 - 10.0[9] | 0.5 - 8.0[6] | 0.4 - 100.0[10] |
| Correlation Coefficient (r²) | ≥ 0.9987[5] | 0.9999[9] | - | 0.998[10] |
| LOD (µg/mL) | 0.1[5] | - | - | 0.2[10] |
| LOQ (µg/mL) | 0.2[5] | - | 0.5[6] | 0.4[10] |
| Recovery (%) | 90 (Fluconazole), 83 (IS)[5] | 79.3 - 85.5[9] | 102.8 (Fluconazole), 78.27 (IS)[6][8] | - |
| Intra-day Precision (%RSD) | < 8.6[5] | < 2.79[9] | - | - |
| Inter-day Precision (%RSD) | < 16.5[5] | < 2.64[9] | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of fluconazole in plasma.
Caption: Workflow for fluconazole quantification using protein precipitation and ultrafiltration.
Caption: Workflow for fluconazole quantification using liquid-liquid extraction.
Discussion
The choice between protein precipitation and liquid-liquid extraction depends on the specific requirements of the analysis. Protein precipitation is a simpler and faster method, making it suitable for high-throughput analysis.[5] However, it may result in less clean extracts, potentially leading to matrix effects and interference. Liquid-liquid extraction is more labor-intensive but generally provides cleaner samples, which can improve the sensitivity and robustness of the assay.[6]
The chromatographic conditions can be optimized to achieve adequate separation of fluconazole and the internal standard from endogenous plasma components. The selection of the C18 column, mobile phase composition, and flow rate should be tailored to the specific HPLC system being used. Method validation is a critical step to ensure the reliability of the results and should be performed according to regulatory guidelines. The validation parameters presented in Table 2 demonstrate that HPLC methods for fluconazole quantification in plasma can achieve good linearity, sensitivity, accuracy, and precision.
Conclusion
The HPLC methods described in these application notes provide robust and reliable approaches for the quantification of fluconazole in plasma. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of fluconazole. The provided workflows offer a visual guide to the experimental procedures, facilitating the implementation of these methods in a laboratory setting.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. [PDF] Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Variability and Target Attainment of Fluconazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. ijrpr.com [ijrpr.com]
- 7. journals.asm.org [journals.asm.org]
- 8. DEVELOPMENT AND APPLICATION OF SIMPLE HPLC-UV METHOD FOR FLUCONAZOLE QUANTIFICATION IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elsevier.es [elsevier.es]
Application Notes and Protocols: Assessing Fluconazole's Effect on Fungal Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] This disruption in ergosterol biosynthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death or growth inhibition.[3]
While the direct impact of fluconazole on ergosterol synthesis is well-established, emerging evidence highlights a significant secondary effect on mitochondrial function. Mitochondria, the powerhouses of the cell, are involved in crucial cellular processes beyond ATP synthesis, including the production of reactive oxygen species (ROS), calcium homeostasis, and the biosynthesis of essential molecules like acetyl-CoA, a precursor for ergosterol synthesis.[4] Understanding the interplay between fluconazole and fungal mitochondria is therefore critical for elucidating its complete mechanism of action, identifying potential synergistic drug targets, and overcoming mechanisms of drug resistance.
These application notes provide a detailed protocol for assessing the multifaceted effects of fluconazole on fungal mitochondrial function. The described methodologies will enable researchers to quantify key parameters of mitochondrial health and function, offering a comprehensive toolkit for investigating the mitochondrial impact of fluconazole and other antifungal compounds.
Key Mitochondrial Parameters to Assess
The following are critical mitochondrial functions that can be experimentally evaluated to determine the impact of fluconazole:
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and respiratory activity.
-
Reactive Oxygen Species (ROS) Production: Fluconazole treatment can lead to an increase in ROS, indicating oxidative stress.[4][5][6][7][8]
-
Cellular ATP Levels: Assessment of the overall energy status of the fungal cell.
-
Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiratory activity.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential in fungal cells following fluconazole treatment.[9][10]
Materials:
-
Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD, RPMI)
-
Fluconazole stock solution
-
Rhodamine 123 (Rh123) stock solution (1 mg/mL in ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Fungal Culture Preparation: Inoculate the fungal species into fresh liquid medium and grow overnight at the optimal temperature with shaking.
-
Drug Treatment: Dilute the overnight culture to a starting OD₆₀₀ of 0.1 in fresh medium. Add fluconazole at various concentrations (e.g., 0.5x, 1x, 2x MIC) and include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet twice with PBS to remove residual medium and drug.
-
Staining: Resuspend the cells in PBS to an OD₆₀₀ of 0.5. Add Rhodamine 123 to a final concentration of 5 µM. Incubate in the dark at room temperature for 30 minutes.
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm. Record the fluorescence intensity of at least 10,000 events per sample.
-
Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with a FITC filter set. Capture images for qualitative analysis.
-
Data Presentation:
Table 1: Effect of Fluconazole on Mitochondrial Membrane Potential (ΔΨm)
| Fluconazole Concentration | Mean Fluorescence Intensity (Arbitrary Units) | % of Control |
| Vehicle Control | 1000 ± 50 | 100% |
| 0.5x MIC | 850 ± 45 | 85% |
| 1x MIC | 600 ± 30 | 60% |
| 2x MIC | 400 ± 25 | 40% |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels. H₂DCFDA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Fungal culture
-
Liquid growth medium
-
Fluconazole stock solution
-
H₂DCFDA stock solution (10 mM in DMSO)
-
PBS, pH 7.4
-
Flow cytometer or microplate reader with fluorescence capabilities
Procedure:
-
Fungal Culture and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow step 3 from Protocol 1.
-
Staining: Resuspend the cells in PBS to an OD₆₀₀ of 0.5. Add H₂DCFDA to a final concentration of 10 µM. Incubate in the dark at 37°C for 30 minutes.
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Microplate Reader: Transfer 200 µL of the stained cell suspension to a black, clear-bottom 96-well plate. Measure fluorescence at Ex/Em = 485/535 nm.
-
Data Presentation:
Table 2: Effect of Fluconazole on Intracellular ROS Production
| Fluconazole Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 500 ± 25 | 1.0 |
| 0.5x MIC | 750 ± 40 | 1.5 |
| 1x MIC | 1250 ± 60 | 2.5 |
| 2x MIC | 2000 ± 90 | 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol 3: Measurement of Cellular ATP Levels
This protocol utilizes a commercial ATP bioluminescence assay kit to quantify cellular ATP levels. The assay is based on the luciferin-luciferase reaction, where the amount of light produced is proportional to the amount of ATP present.
Materials:
-
Fungal culture
-
Liquid growth medium
-
Fluconazole stock solution
-
ATP Bioluminescence Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Luminometer or microplate reader with luminescence capabilities
Procedure:
-
Fungal Culture and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis and ATP Extraction: Harvest the cells by centrifugation. Lyse the cells and extract ATP according to the manufacturer's instructions provided with the ATP assay kit. This typically involves using a specific lysis buffer.
-
ATP Measurement:
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Normalization: Normalize the ATP levels to the total protein concentration or cell number for each sample.
Data Presentation:
Table 3: Effect of Fluconazole on Cellular ATP Levels
| Fluconazole Concentration | ATP Concentration (pmol/µg protein) | % of Control |
| Vehicle Control | 10.0 ± 0.8 | 100% |
| 0.5x MIC | 9.5 ± 0.7 | 95% |
| 1x MIC | 8.2 ± 0.6 | 82% |
| 2x MIC | 6.5 ± 0.5 | 65% |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflow
Fluconazole's Impact on Fungal Cell Physiology
Caption: Fluconazole's primary and secondary effects on fungal cells.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for assessing fluconazole's mitochondrial effects.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for investigating the impact of fluconazole on fungal mitochondrial function. By systematically evaluating mitochondrial membrane potential, reactive oxygen species production, and cellular ATP levels, researchers can gain deeper insights into the complex mechanisms of action of this important antifungal drug. This knowledge is essential for the development of novel therapeutic strategies that can enhance the efficacy of existing antifungals and combat the growing threat of drug resistance. The integration of quantitative data presentation and clear visual workflows aims to facilitate reproducible and comprehensive studies in the field of antifungal drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. With age comes resilience: how mitochondrial modulation drives age-associated fluconazole tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Time-Kill Assays to Determine Fluconazole's Fungicidal vs. Fungistatic Activity
Introduction
In the development and clinical application of antifungal agents, understanding their pharmacodynamic properties is crucial. A primary distinction is whether an agent is fungicidal (kills fungi) or fungistatic (inhibits fungal growth). This characteristic can significantly influence treatment strategies, especially in immunocompromised patients where the host's immune system is less capable of clearing the infection.[1][2] Fluconazole, a first-generation triazole antifungal, is widely used to treat various fungal infections, particularly those caused by Candida species.[3][4] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[3][5] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and impairs membrane integrity, which is primarily responsible for its fungistatic activity.[4][5]
The time-kill assay is a dynamic in vitro method considered the gold standard for determining the rate and extent of antifungal activity over time. By exposing a standardized fungal inoculum to various concentrations of an antifungal agent and measuring the number of viable organisms at different time points, a time-kill curve can be generated. This application note provides a detailed protocol for performing a time-kill assay to characterize the activity of Fluconazole, along with guidelines for data interpretation and presentation.
Defining Fungicidal vs. Fungistatic Activity
The distinction between fungistatic and fungicidal activity is based on the magnitude of the reduction in viable fungal cells (Colony Forming Units per milliliter, CFU/mL) from the initial inoculum over a specified period (typically 24 hours).
-
Fungistatic Activity: Defined as a <3-log10 (or <99.9%) reduction in CFU/mL from the starting inoculum.[1][6][7] The fungal growth is inhibited, but the organisms are not efficiently killed.
-
Fungicidal Activity: Defined as a ≥3-log10 (or ≥99.9%) reduction in CFU/mL from the starting inoculum.[1][6][7] This indicates a strong killing effect.
Fluconazole is generally considered fungistatic against most Candida species.[4][8] However, it may exhibit fungicidal activity against certain organisms, such as Cryptococcus neoformans, in a dose-dependent manner.[3]
Fluconazole's Mechanism of Action
Fluconazole selectively inhibits the fungal enzyme 14α-demethylase, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of 14α-methyl sterols disrupts the structure and function of the fungal cell membrane, leading to the inhibition of growth and replication.[3][4]
Caption: Fluconazole inhibits 14α-demethylase, blocking ergosterol synthesis.
Protocol: Time-Kill Assay for Fluconazole
This protocol is based on standardized methods proposed for antifungal time-kill testing to ensure reproducibility.[7][9][10][11]
1. Materials and Reagents
-
Fungal Isolate: A well-characterized strain of Candida albicans (or other relevant yeast).
-
Growth Media:
-
Sabouraud Dextrose Agar (B569324) (SDA) plates for initial culture.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[9][12]
-
-
Antifungal Agent: Fluconazole powder, with a stock solution prepared in a suitable solvent (e.g., water or DMSO).
-
Reagents: Sterile saline (0.85% NaCl), sterile water.
-
Equipment:
2. Preliminary Steps: MIC Determination
Before performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of Fluconazole against the test isolate must be determined using a standardized method, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[10][14] This will inform the concentrations to be tested in the time-kill assay (e.g., 1x, 2x, 4x, 16x MIC).
3. Experimental Procedure
Caption: Workflow for a standardized antifungal time-kill assay.
Step-by-Step Method:
-
Inoculum Preparation:
-
From a fresh (24-48 hour) SDA culture, select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL in the test flasks/tubes.[7] This higher inoculum is necessary to accurately quantify a 3-log10 reduction.
-
-
Assay Setup:
-
Prepare test tubes or flasks for each Fluconazole concentration to be tested (e.g., 0x MIC [growth control], 2x MIC, 4x MIC, 16x MIC) in RPMI 1640 medium.
-
Add the prepared fungal inoculum to each tube/flask to achieve the final target concentration of ~1-5 x 10^5 CFU/mL.
-
The total volume should be sufficient for all planned sampling time points.
-
-
Incubation:
-
Incubate all tubes/flasks at 35°C with continuous agitation (e.g., 150-200 rpm) to ensure aeration and uniform exposure to the drug.[9]
-
-
Sampling and Viability Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each culture.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL.
-
-
Antifungal Carryover Check:
-
Fluconazole carryover can inhibit the growth of viable fungi on the agar plate, leading to falsely low counts.[9][12] To mitigate this, samples from the highest drug concentrations should be diluted sufficiently (≥1:100). If carryover is still suspected, samples can be passed through a 0.45-μm filter, which is then washed with saline before being placed on the agar plate.[9][13]
-
4. Data Presentation and Interpretation
The results are presented by plotting the log10 CFU/mL against time for each Fluconazole concentration and the growth control.
Table 1: Example Time-Kill Assay Data for Fluconazole vs. C. albicans
| Time (h) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Fluconazole 4x MIC) | Log10 CFU/mL (Fluconazole 16x MIC) | Change from Inoculum (16x MIC) |
| 0 | 5.20 | 5.21 | 5.22 | 0.00 |
| 2 | 5.45 | 5.15 | 5.05 | -0.17 |
| 4 | 6.10 | 5.08 | 4.81 | -0.41 |
| 8 | 7.35 | 4.95 | 4.65 | -0.57 |
| 12 | 8.10 | 4.98 | 4.70 | -0.52 |
| 24 | 8.50 | 5.35 | 5.10 | -0.12 |
| 48 | 8.60 | 6.20 | 5.95 | +0.73 |
Interpretation of Results:
-
Growth Control: Should exhibit logarithmic growth, reaching a plateau.
-
Fungistatic Activity (Expected for Fluconazole): The time-kill curve will show an initial period where the fungal population remains stable or decreases slightly, but it will not reach the -3 log10 threshold from the starting inoculum (in this example, 2.22 log10 CFU/mL).[15][16] As seen in the table, the maximum reduction is less than 1 log10, after which regrowth may occur. This demonstrates inhibition of proliferation rather than killing.
-
Fungicidal Activity: A fungicidal agent would show a rapid and sustained decrease in viable counts, crossing the ≥3-log10 reduction threshold within 24 hours.
The time-kill assay is an indispensable tool for characterizing the pharmacodynamic profile of antifungal agents like Fluconazole. By following a standardized protocol, researchers can reliably determine whether Fluconazole exhibits fungistatic or fungicidal activity against a specific fungal isolate. The data consistently show that Fluconazole is primarily fungistatic against common pathogens like Candida albicans, a direct consequence of its mechanism of action.[9][17] This information is vital for guiding preclinical drug development and optimizing clinical therapeutic strategies for fungal infections.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fungal Cell Viability Following Fluconazole Treatment Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluconazole (B54011) is a widely used triazole antifungal agent that targets the integrity of the fungal cell membrane.[1] It functions by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterols, compromising the membrane's structure and function, increasing its permeability, and ultimately leading to cell death or growth inhibition (fungistatic activity).[1][4] Assessing the efficacy of antifungal agents like fluconazole requires robust and quantitative methods to determine fungal cell viability.
Flow cytometry offers a rapid, sensitive, and high-throughput method for analyzing heterogeneous cell populations.[5] By using fluorescent viability dyes, it is possible to accurately distinguish between live and dead fungal cells based on membrane integrity. This application note provides a detailed protocol for analyzing fungal cell viability after fluconazole treatment using a dual-staining method with SYTO™ 9 and Propidium Iodide (PI).
Principle of the Assay
This protocol utilizes two nucleic acid stains, SYTO 9 and Propidium Iodide (PI), to differentiate fungal cells based on their membrane integrity.
-
SYTO 9: This green fluorescent stain is cell-permeant and therefore enters and stains the nucleic acids of all fungal cells in a population, regardless of their membrane status.[6][7]
-
Propidium Iodide (PI): This red fluorescent stain can only penetrate cells with compromised or damaged membranes.[8][9]
When both dyes are used together, live cells with intact membranes fluoresce green, while cells with damaged membranes fluoresce red.[6] In dead cells, the PI signal can also quench the SYTO 9 fluorescence through fluorescence resonance energy transfer (FRET), further enhancing the distinction between live and dead populations.[6]
Signaling Pathway of Fluconazole Action
Caption: Mechanism of action of Fluconazole targeting ergosterol synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the fungal species and instrumentation used.
Materials and Reagents
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI 1640, YPD Broth)
-
Fluconazole stock solution (in a suitable solvent like DMSO or water)
-
Phosphate Buffered Saline (PBS), sterile
-
LIVE/DEAD™ FungaLight™ Yeast Viability Kit (or equivalent SYTO 9 and Propidium Iodide stains)
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for green (e.g., 530/30 nm) and red (e.g., 610/20 nm) fluorescence detection
-
Microcentrifuge tubes
-
96-well microtiter plates (optional, for high-throughput setup)
-
Incubator with shaking capability
-
Hemocytometer or spectrophotometer for cell counting
Procedure
-
Fungal Culture Preparation:
-
Inoculate the fungal species into 5 mL of appropriate liquid medium.
-
Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) to reach the exponential growth phase.
-
Determine the cell concentration using a hemocytometer or spectrophotometer.
-
Dilute the culture in fresh medium to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Fluconazole Treatment:
-
Prepare serial dilutions of fluconazole in the growth medium from your stock solution. Concentrations should span the expected Minimum Inhibitory Concentration (MIC) range.
-
Add 100 µL of the fungal cell suspension (1 x 10⁶ cells/mL) to microcentrifuge tubes or wells of a 96-well plate.
-
Add 100 µL of the fluconazole dilutions to the respective tubes/wells. Include the following controls:
-
Untreated Control: Add 100 µL of medium with the solvent (e.g., DMSO) used for the fluconazole stock.
-
Positive Control (Killed Cells): Add 100 µL of medium. Before staining, heat-kill the cells by incubating at 70°C for 60 minutes.
-
-
Incubate the samples for the desired treatment period (e.g., 4, 8, or 24 hours) under appropriate growth conditions.
-
-
Staining:
-
Prepare the staining solution according to the manufacturer's protocol (e.g., for the FungaLight™ kit, mix component A (SYTO 9) and component B (PI) in equal proportions).
-
After incubation, harvest the cells by centrifugation at 5,000 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 1 mL of sterile PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 1 µL of the combined staining solution to each 1 mL cell suspension.
-
Mix gently and incubate at room temperature in the dark for 15-30 minutes.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with a 488 nm excitation laser.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the fungal cell population and exclude debris.[10]
-
Set up a bivariate dot plot for green fluorescence (e.g., FITC channel) vs. red fluorescence (e.g., PE or PI channel).
-
Run the control samples first to set the appropriate voltages and compensation:
-
Unstained Cells: To identify the background fluorescence.
-
Live (Untreated) Cells: To define the green-fluorescent (live) population gate.
-
Killed Cells: To define the red-fluorescent (dead) population gate.
-
-
Acquire at least 10,000 events for each sample.
-
Experimental Workflow
Caption: Workflow for fungal viability analysis via flow cytometry.
Data Presentation and Analysis
Flow cytometry data can be visualized using a dot plot of green fluorescence (SYTO 9) versus red fluorescence (PI). Gating strategies are used to delineate and quantify the different cell populations:
-
Live Cells: High green fluorescence, low red fluorescence (SYTO 9 positive, PI negative).
-
Dead/Dying Cells: Low green fluorescence, high red fluorescence (SYTO 9 negative/low, PI positive).
The results should be summarized in a table, presenting the percentage of live and dead cells at each fluconazole concentration.
Table 1: Fungal Cell Viability after 24-Hour Fluconazole Treatment
| Fluconazole Concentration (µg/mL) | % Live Cells (SYTO 9+/PI-) | % Dead Cells (SYTO 9-/PI+) |
| 0 (Control) | 98.5 ± 1.2 | 1.5 ± 0.3 |
| 0.5 | 85.3 ± 2.5 | 14.7 ± 1.8 |
| 1 | 62.1 ± 3.1 | 37.9 ± 2.4 |
| 2 | 35.8 ± 4.0 | 64.2 ± 3.5 |
| 4 | 10.2 ± 1.9 | 89.8 ± 2.1 |
| 8 | 2.1 ± 0.8 | 97.9 ± 1.5 |
| Heat-Killed Control | 0.5 ± 0.2 | 99.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The described flow cytometry protocol provides a powerful and efficient platform for quantifying the effects of fluconazole on fungal cell viability. By leveraging the differential staining of SYTO 9 and Propidium Iodide, researchers can obtain precise, quantitative data on cell membrane damage. This methodology is highly adaptable for screening large compound libraries, determining minimum inhibitory concentrations, and investigating the mechanisms of antifungal drug action, making it an invaluable tool for infectious disease research and drug development.
References
- 1. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 4. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Yeast Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. SYTO 9 Stain | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium iodide - Wikipedia [en.wikipedia.org]
- 10. fortislife.com [fortislife.com]
Application Note: In Vitro Model for Studying Fluconazole Penetration of Fungal Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to antifungal agents. This resistance is multifactorial, involving the extracellular matrix, efflux pumps, and altered metabolic states of the biofilm-embedded cells. Understanding the penetration kinetics of antifungal drugs like fluconazole (B54011) through these complex structures is crucial for developing effective therapeutic strategies. This document provides a detailed protocol for an in vitro model to study the penetration of fluconazole into fungal biofilms, specifically those formed by Candida species.
Data Presentation
The following tables summarize quantitative data on fluconazole susceptibility of planktonic cells versus biofilms and the extent of fluconazole penetration through established biofilms.
Table 1: Fluconazole Susceptibility of Planktonic vs. Biofilm Candida albicans
| Strain | Growth Mode | MIC/MBIC (μg/mL) | Reference |
| Wild-Type (CAF2-1) | Planktonic | < 0.5 | [1] |
| Wild-Type (CAF2-1) | Biofilm (48h) | > 256 | [1] |
| Efflux Pump Mutant (Δcdr1Δcdr2Δmdr1) | Planktonic | < 0.5 | [1] |
| Efflux Pump Mutant (Δcdr1Δcdr2Δmdr1) | Biofilm (6h) | 16 | [1] |
| Efflux Pump Mutant (Δcdr1Δcdr2Δmdr1) | Biofilm (48h) | ≥ 256 | [1] |
| Various Clinical Isolates | Planktonic (PMIC) | 0.03 - 16 | [2] |
| Various Clinical Isolates | Biofilm (MBEC₅₀) | Increased >80% vs. Planktonic | [2] |
MIC: Minimum Inhibitory Concentration for planktonic cells. MBIC/MBEC: Minimum Biofilm Inhibitory/Eradication Concentration.
Table 2: Fluconazole Penetration Through Candida albicans Biofilms
| Time (minutes) | Fluconazole Penetration (% of Control) | Reference |
| 60 | ~90% | [3] |
| 360 | ~70% | [3] |
Control represents the diffusion of fluconazole through a filter without a biofilm.
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
This protocol describes the formation of Candida albicans biofilms on polystyrene flat-bottom 96-well microtiter plates.
Materials:
-
Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar
-
RPMI-1640 medium buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile, flat-bottom 96-well microtiter plates
-
Incubator (37°C)
Methodology:
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA or YPD plate and incubate at 37°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of RPMI-1640 medium and incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640.
-
Adjust the cell density to 1 x 10⁷ cells/mL using a spectrophotometer (OD₆₀₀).
-
-
Biofilm Formation:
-
Pipette 100 µL of the standardized cell suspension into the wells of a sterile, flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
-
Protocol 2: Quantification of Fluconazole Penetration using a Filter Disk Assay
This protocol is adapted from a method to assess the diffusion of antifungal agents through a pre-formed biofilm[3].
Materials:
-
Mature Candida biofilms (from Protocol 1, but grown on sterile isopore membrane filters placed on agar)
-
Yeast Nitrogen Base (YNB) agar supplemented with glucose
-
Fluconazole stock solution
-
Sterile filter paper disks
-
A susceptible indicator strain of Candida
-
Incubator (37°C)
-
Calipers
Methodology:
-
Biofilm Formation on Filters:
-
Place sterile isopore membrane filters on the surface of YNB agar plates.
-
Inoculate the filters with a standardized C. albicans suspension and incubate for 24-48 hours to form a mature biofilm.
-
-
Penetration Assay:
-
Prepare a lawn of a fluconazole-susceptible indicator Candida strain on a fresh YNB agar plate.
-
Carefully transfer the filter with the mature biofilm onto the surface of the indicator lawn.
-
Place a sterile filter paper disk on top of the biofilm.
-
Apply a known concentration of fluconazole to the top filter disk. A control is set up with a filter without a biofilm.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition in the indicator lawn around the filter disk assembly.
-
The size of the inhibition zone is proportional to the amount of fluconazole that penetrated the biofilm.
-
Compare the zone of inhibition for the biofilm-covered filter to the control filter (no biofilm) to quantify the extent of penetration.
-
Protocol 3: Sessile Antifungal Susceptibility Testing (XTT Assay)
This protocol determines the susceptibility of the mature biofilm to fluconazole.
Materials:
-
Mature Candida biofilms in a 96-well plate (from Protocol 1)
-
Fluconazole stock solution
-
RPMI-1640 medium
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader (490 nm)
Methodology:
-
Drug Exposure:
-
Prepare serial dilutions of fluconazole in RPMI-1640 medium.
-
After the biofilm maturation period, gently wash the biofilms with PBS.
-
Add 100 µL of the various fluconazole concentrations to the respective wells. Include drug-free wells as a positive control.
-
Incubate the plate for a further 24-48 hours at 37°C.
-
-
Metabolic Activity Measurement (XTT Assay):
-
Prepare the XTT-menadione solution immediately before use.
-
Wash the biofilms with PBS to remove the drug.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the cells.
-
-
Data Analysis:
Visualizations
Caption: Workflow for in vitro fungal biofilm formation and subsequent testing.
Caption: Diagram of the filter disk assay for fluconazole penetration.
References
- 1. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form [mdpi.com]
- 3. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fluconazole Efficacy in Animal Models of Cryptococcal Meningitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptococcal meningitis, primarily caused by Cryptococcus neoformans, is a life-threatening fungal infection of the central nervous system, particularly affecting immunocompromised individuals. Fluconazole (B54011), a triazole antifungal agent, is a cornerstone of therapy, but treatment failures and the emergence of resistance necessitate continued research and development of new therapeutic strategies. Animal models are indispensable tools for evaluating the in vivo efficacy of antifungal agents like fluconazole against cryptococcal meningitis. This document provides detailed application notes and protocols for utilizing murine and rabbit models for this purpose.
Animal Models for Cryptococcal Meningitis
The two most commonly employed animal models for studying cryptococcal meningitis and testing antifungal efficacy are the mouse and rabbit models. Each model presents distinct advantages and limitations.
Mouse Model:
-
Advantages: Cost-effective, easy to handle, and a wide variety of genetically modified strains are available to study host-pathogen interactions. Murine models have been extensively used and are well-characterized for cryptococcosis research.[1][2]
-
Disadvantages: The small size of mice can make cerebrospinal fluid (CSF) collection challenging, often requiring terminal procedures.[3]
Rabbit Model:
-
Advantages: The larger size of rabbits facilitates repeated CSF sampling, allowing for longitudinal studies of fungal burden and drug concentrations within the same animal.[3][4] This model can closely mimic the clinical course of human cryptococcal meningitis.[4]
-
Disadvantages: Rabbits are more expensive to purchase and house compared to mice.
Quantitative Data on Fluconazole Efficacy
The following tables summarize quantitative data on the efficacy of fluconazole in reducing the fungal burden in the brain and CSF of mice and rabbits with cryptococcal meningitis from various studies.
Table 1: Fluconazole Efficacy in Murine Models of Cryptococcal Meningitis
| C. neoformans Strain | Mouse Strain | Inoculum (CFU/mouse) | Treatment Regimen (mg/kg/day) | Duration of Treatment (days) | Brain Fungal Burden Reduction (log10 CFU/g) vs. Control | Reference |
| Susceptible (MIC: 2 µg/ml) | ICR | ~400 | 3 | Not Specified | Significant reduction | [5][6] |
| Moderately Susceptible (MIC: 8 µg/ml) | ICR | ~400 | 10 | Not Specified | Significant reduction | [5][6] |
| Resistant (MIC: 32 µg/ml) | ICR | ~400 | 20 | Not Specified | Significant reduction | [5][6] |
| H99 | Not Specified | Not Specified | 125 | 9 | Submaximal activity | [7] |
| H99 | Not Specified | Not Specified | 250 | 9 | Static activity | [7] |
| USC1597 | Not Specified | 1500 | Not Specified | 7 | Median reduction to 1.3 x 10^4 cfu/g from 9.75 x 10^4 cfu/g | [8] |
Table 2: Fluconazole Efficacy in Rabbit Models of Cryptococcal Meningitis
| C. neoformans Strain | Rabbit Strain | Inoculum (CFU/rabbit) | Treatment Regimen (mg/kg/day) | Duration of Treatment (days) | CSF Fungal Burden Reduction vs. Control | Brain Fungal Burden Reduction (log10 CFU/g) vs. Control | Reference |
| Not Specified | New Zealand White | Not Specified | Low, Intermediate, and High Doses | Not Specified | All doses effective in reducing CSF cryptococcal titer | Highest dose reduced brain edema | [9][10] |
| Not Specified | New Zealand White | Not Specified | 80 | 12 | Significant reduction | 4.64 (treated) vs. 7.97 (control) | [4][11] |
| Not Specified | New Zealand White | 5.0 x 10^4 - 5.4 x 10^4 arthroconidia | 80 | 28 | Faster clearing of C. immitis from CSF | Reduced CFU compared to controls | [12] |
Experimental Protocols
Murine Model of Cryptococcal Meningitis
This protocol describes the induction of cryptococcal meningitis in mice and subsequent treatment with fluconazole to assess its efficacy.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Insulin syringes with 27.5-gauge needles
-
Fluconazole for oral gavage or in drinking water
-
Sterile dissection tools
-
Stomacher or tissue homogenizer
-
Sabouraud dextrose agar (SDA) plates
-
Incubator at 30°C
Protocol:
-
Inoculum Preparation:
-
Streak the C. neoformans strain from a frozen glycerol (B35011) stock onto a YPD agar plate and incubate at 30°C for 48 hours.[14]
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[14]
-
Pellet the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.[15]
-
Count the yeast cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 2.5 x 10^7 cells/mL for a 20 µL intranasal infection).[15]
-
-
Induction of Meningitis:
-
Anesthetize the mice using an appropriate anesthetic.
-
For intracerebral infection, inject approximately 400 CFU in a volume of 60 µL directly into the cranium at the midline using a 27.5-gauge needle.[6]
-
For intranasal infection, slowly instill 20-50 µL of the yeast suspension into the nares of the anesthetized mouse.[14][15]
-
-
Fluconazole Administration:
-
Assessment of Fungal Burden:
-
At the end of the treatment period (e.g., 10-16 days), euthanize the mice.[13][16]
-
Aseptically remove the brain and spleen.[17]
-
Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenates and plate them on SDA plates.
-
Incubate the plates at 30°C for 48-72 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of tissue.
-
Rabbit Model of Cryptococcal Meningitis
This protocol details the establishment of cryptococcal meningitis in rabbits and the evaluation of fluconazole efficacy.
Materials:
-
Cryptococcus neoformans strain
-
YPD agar plates and broth
-
Sterile PBS
-
Hemocytometer
-
New Zealand White rabbits (2-3 kg)[11]
-
Immunosuppressive agent (e.g., hydrocortisone (B1673445) acetate)
-
Anesthetic
-
Clippers and surgical scrub
-
25-gauge needle
-
Fluconazole for intravenous or oral administration
-
Sterile tubes for CSF collection
Protocol:
-
Animal Preparation and Immunosuppression:
-
Immunosuppress rabbits to facilitate infection, for example, with hydrocortisone acetate (B1210297) at 5 mg/kg intramuscularly daily, starting one day before infection.[11]
-
-
Inoculum Preparation:
-
Prepare the C. neoformans inoculum as described in the murine model protocol.
-
-
Induction of Meningitis:
-
Anesthetize the rabbit.
-
Shave and surgically scrub the area over the cisterna magna.
-
Flex the rabbit's head and introduce a 25-gauge needle into the cisterna magna.
-
Withdraw a small amount of CSF to confirm correct needle placement.
-
Slowly inject the desired inoculum (e.g., 1 x 10^8 CFU) in a small volume of PBS.
-
-
Fluconazole Administration:
-
Assessment of Fungal Burden:
-
Collect CSF samples serially (e.g., on days 1, 7, and 14) via cisternal puncture.[18]
-
Perform quantitative cultures on the CSF by plating serial dilutions on SDA plates to determine CFU/mL.
-
At the end of the study, euthanize the rabbits and determine the fungal burden in the brain as described in the murine protocol.
-
Visualizations
Experimental Workflow for Murine Model
Caption: Murine model experimental workflow.
Fluconazole Mechanism of Action
Caption: Fluconazole inhibits ergosterol synthesis.
Cryptococcus neoformans Virulence Signaling Pathways
Caption: Key signaling pathways in C. neoformans virulence.
References
- 1. Treatment of cryptococcal meningitis in mice with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of cryptococcal meningitis in mice with fluconazole. | Semantic Scholar [semanticscholar.org]
- 3. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of experimental cryptococcal meningitis with fluconazole: impact of dose and addition of flucytosine on mycologic and pathophysiologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of Fluconazole and Itraconazole in a Rabbit Model of Coccidioidal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection [frontiersin.org]
- 15. Vaccine strategies for Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fungal Burden and Raised Intracranial Pressure Are Independently Associated With Visual Loss in Human Immunodeficiency Virus-Associated Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Fluconazole's Protein Targets Using Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011) is a widely used triazole antifungal agent that has been a cornerstone in the treatment of infections caused by Candida species and other fungi. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. However, the emergence of fluconazole resistance and the potential for off-target effects necessitate a deeper understanding of its interactions with the fungal proteome.
Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for elucidating the protein targets of small molecules like fluconazole.[3] Techniques such as Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA) allow for the identification of direct drug-protein interactions within a complex cellular environment.[4][5] Furthermore, quantitative proteomics can reveal global changes in protein expression in response to drug treatment, providing insights into the broader cellular pathways affected by the drug.
These application notes provide detailed protocols for utilizing MS-based proteomics to identify the protein targets of fluconazole, with a focus on the opportunistic pathogen Candida albicans. The methodologies described herein are designed to enable researchers to investigate both the primary target and potential off-target interactions of fluconazole, contributing to a more comprehensive understanding of its mechanism of action and the development of strategies to overcome drug resistance.
Data Presentation: Quantitative Proteomic Analysis of Candida albicans Response to Fluconazole
The following tables summarize quantitative data from proteomic studies on fluconazole-treated Candida albicans. This data primarily reflects changes in protein expression in fluconazole-resistant strains, which can provide valuable clues about the cellular pathways impacted by fluconazole and potential mechanisms of resistance.
Table 1: Differentially Expressed Proteins in Fluconazole-Resistant Candida albicans
| Protein | Gene | Function | Regulation in Resistant Strain |
| Adh1p | ADH1 | Alcohol dehydrogenase | Up-regulated |
| Ynk1p | YNK1 | Nucleoside-diphosphate kinase | Up-regulated |
| Cqr1p | CQR1 | Quinone reductase | Up-regulated |
| Pst3p | PST3 | Phosphate transporter | Up-regulated |
| Rdi1p | RDI1 | Rho GDP-dissociation inhibitor | Up-regulated |
| Aco1p | ACO1 | Aconitase | Down-regulated |
| Acs2p | ACS2 | Acetyl-CoA synthetase | Down-regulated |
| Asn1p | ASN1 | Asparagine synthetase | Down-regulated |
| Fum11p | FUM11 | Fumarase | Down-regulated |
| Cdc19p | CDC19 | Pyruvate kinase | Down-regulated |
| Bat21p | BAT21 | Branched-chain amino-acid aminotransferase | Down-regulated |
| Srb1p | SRB1 | Serine-rich protein | Down-regulated |
| Ifr2p | IFR2 | Iron-responsive transcription factor | Down-regulated |
| Dut1p | DUT1 | Deoxyuridine triphosphatase | Down-regulated |
| Rps21p | RPS21 | Ribosomal protein S21 | Down-regulated |
Table 2: Protein Expression Changes in the Ergosterol Biosynthesis Pathway in Response to Fluconazole [2][6]
| Protein | Gene | Function in Ergosterol Biosynthesis | Observed Change upon Fluconazole Treatment |
| Erg11p | ERG11 | Lanosterol 14-alpha-demethylase (Primary Target) | Often up-regulated in resistant strains |
| Erg1p | ERG1 | Squalene epoxidase | Up-regulated |
| Erg3p | ERG3 | C-5 sterol desaturase | Expression changes associated with resistance |
| Erg5p | ERG5 | C-22 sterol desaturase | Expression changes associated with resistance |
| Erg6p | ERG6 | Sterol C-24 methyltransferase | Expression changes associated with resistance |
| Upc2p | UPC2 | Transcription factor regulating ERG genes | Up-regulated in some resistant strains |
Table 3: Differentially Expressed Proteins in a Stepwise Evolution to Fluconazole Resistance in C. albicans [6]
| Comparison Group | Total Differentially Expressed Proteins | Up-regulated Proteins | Down-regulated Proteins |
| Ca2 vs Ca1 | 109 | 23 | 86 |
| Ca8 vs Ca1 | 201 | 63 | 138 |
| Ca14 vs Ca1 | 60 | 35 | 25 |
| Ca17 vs Ca1 | 100 | 32 | 68 |
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Identification of Fluconazole's Direct Protein Targets in Candida albicans
This protocol outlines a method to identify the direct protein targets of fluconazole by measuring changes in protein thermal stability across the proteome.
1. Cell Culture and Treatment: a. Culture Candida albicans cells in appropriate media (e.g., YPD broth) to mid-log phase. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). c. Resuspend the cell pellet in lysis buffer (e.g., PBS with protease and phosphatase inhibitors). d. Divide the cell suspension into two aliquots: one for treatment with fluconazole and one for a vehicle control (e.g., DMSO). e. Incubate the cells with fluconazole (a range of concentrations, e.g., 1-100 µM) or vehicle for a defined period (e.g., 30-60 minutes) at 37°C.
2. Thermal Challenge: a. Aliquot the treated and control cell lysates into PCR tubes or a 96-well PCR plate. b. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3-5°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. c. Immediately cool the samples on ice for 3 minutes to stop the denaturation process.
3. Protein Extraction and Digestion: a. Lyse the cells by mechanical disruption (e.g., bead beating with zirconia-silica beads) or enzymatic methods.[7][8] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample. e. Reduce, alkylate, and digest the proteins to peptides using trypsin.
4. Peptide Labeling and Mass Spectrometry: a. Label the peptides from each temperature point with isobaric tags (e.g., TMT10plex) according to the manufacturer's instructions. This allows for the multiplexing of samples for quantitative analysis.[9] b. Combine the labeled peptide samples. c. Analyze the combined peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis: a. Process the raw MS data using appropriate software to identify and quantify the proteins. b. Normalize the protein abundance data. c. For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the fluconazole-treated and control samples. d. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions. e. A significant shift in the Tm (ΔTm) upon fluconazole treatment indicates a direct interaction between fluconazole and the protein.
Protocol 2: In-situ Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol describes a method to validate the engagement of fluconazole with a specific protein target within intact Candida albicans cells.
1. Cell Culture and Treatment: a. Grow Candida albicans cells to mid-log phase. b. Treat the cells with fluconazole at a desired concentration or with a vehicle control as described in the TPP protocol.
2. Heat Treatment: a. Aliquot the treated and control cell suspensions into PCR tubes. b. Heat the samples to a specific temperature (determined from TPP data or a preliminary melt curve) for 3-5 minutes. This temperature should be one that results in partial denaturation of the target protein. c. Cool the samples on ice.
3. Protein Extraction: a. Lyse the cells using a suitable method (e.g., bead beating). b. Separate the soluble and insoluble fractions by centrifugation.
4. Protein Detection and Quantification: a. Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA). b. A higher amount of the soluble target protein in the fluconazole-treated sample compared to the control indicates that fluconazole binding has stabilized the protein against heat-induced denaturation, thus confirming target engagement.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.
Caption: Fluconazole's primary mechanism of action targeting the ergosterol biosynthesis pathway.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
References
- 1. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 5. CETSA [cetsa.org]
- 6. A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Developing Two Rapid Protein Extraction Methods Using Focused-Ultrasonication and Zirconia-Silica Beads for Filamentous Fungi Identification by MALDI-TOF MS [frontiersin.org]
- 8. Protocols for Preparation of Yeast Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Target Engagement Assays for Novel Fluconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a widely used triazole antifungal agent that functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51A1), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungistatic or fungicidal effects.[1][3][4] The development of novel Fluconazole derivatives aims to overcome resistance and improve efficacy.[5][6] A critical step in the preclinical development of these derivatives is to confirm and quantify their engagement with the intended target, CYP51A1, within a cellular context.
This application note provides detailed protocols for two distinct assays to measure the target engagement of novel Fluconazole derivatives: a Cellular Thermal Shift Assay (CETSA®) to assess target binding in intact cells, and a biochemical enzyme inhibition assay using recombinant lanosterol 14-alpha-demethylase.
Signaling Pathway of Fluconazole
Fluconazole and its derivatives interfere with the ergosterol biosynthesis pathway in fungi. By binding to lanosterol 14-alpha-demethylase, they prevent the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol precursors and a lack of ergosterol, ultimately compromising the fungal cell membrane's structure and function.
Caption: Mechanism of action of Fluconazole derivatives.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in a cellular environment.[7][8][9][10] The principle is based on the ligand-induced thermal stabilization of a target protein.[11][12] When a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture: Culture Candida albicans (or another relevant fungal strain) to mid-log phase in appropriate growth media.
-
Compound Treatment:
-
Harvest and wash the cells.
-
Resuspend the cells in fresh media.
-
Treat the cells with various concentrations of the Fluconazole derivative or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for compound uptake and target binding.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Immediately cool the samples on ice.
-
Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods in a suitable lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble CYP51A1 at each temperature point by Western blotting using a specific antibody against CYP51A1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble CYP51A1 as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Lanosterol 14-alpha-demethylase (CYP51A1) Biochemical Assay
This assay directly measures the inhibitory effect of Fluconazole derivatives on the enzymatic activity of recombinant CYP51A1.[13][14][15]
Protocol:
-
Reagents:
-
Recombinant human or fungal lanosterol 14-alpha-demethylase.
-
Lanosterol (substrate).[13]
-
NADPH-cytochrome P450 reductase.
-
Reaction buffer.
-
Fluconazole derivatives at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, recombinant CYP51A1, and NADPH-cytochrome P450 reductase.
-
Add the Fluconazole derivative or vehicle control to the respective wells.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding lanosterol.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction.
-
-
Detection:
-
The product of the reaction can be quantified using various methods, such as HPLC-MS to measure the formation of the demethylated product.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the derivative compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from the target engagement assays should be summarized in tables for clear comparison of different Fluconazole derivatives.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | EC50 (µM) for Thermal Shift | Max Thermal Shift (ΔTm) at 50 µM (°C) |
| Fluconazole | 15.2 | 4.5 |
| Derivative A | 5.8 | 6.2 |
| Derivative B | 25.1 | 3.1 |
| Derivative C | 1.2 | 7.8 |
Table 2: Lanosterol 14-alpha-demethylase (CYP51A1) Biochemical Assay Data
| Compound | IC50 (µM) |
| Fluconazole | 0.8 |
| Derivative A | 0.3 |
| Derivative B | 1.5 |
| Derivative C | 0.05 |
Data Interpretation and Logical Relationships
The data from both assays provide complementary information on the target engagement of the novel derivatives.
Caption: Logical relationship of assay data.
A low IC50 value in the biochemical assay indicates potent direct inhibition of the enzyme. A significant thermal shift in the CETSA confirms that the compound can penetrate the cell, engage the target in the complex cellular environment, and is not susceptible to immediate efflux. Discrepancies between the two assays can provide insights into a compound's cell permeability and susceptibility to efflux pumps.
Conclusion
The described target engagement assays are crucial for the characterization of novel Fluconazole derivatives. The Cellular Thermal Shift Assay provides invaluable information on target binding in a physiological context, while the biochemical assay allows for the direct determination of inhibitory potency against the purified enzyme. Together, these methods enable a comprehensive evaluation of compound performance and facilitate the selection of promising candidates for further development.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanosterol 14-alpha-demethylase (human, recombinant) | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for Fluconazole Administration in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011) is a triazole antifungal agent widely used in clinical practice and biomedical research.[1] In the context of in vitro experiments, it serves not only as a tool to study fungal biology but also as a compound for investigating drug metabolism, cytotoxicity, and off-target effects in mammalian cell cultures. These application notes provide detailed protocols and essential data for the effective use of fluconazole in your cell culture experiments.
Mechanism of Action
Fluconazole's primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal growth inhibition. In mammalian cells, fluconazole is known to inhibit certain cytochrome P450 enzymes, which should be a key consideration in experimental design.[3][4]
Data Presentation: Quantitative Insights into Fluconazole's Effects
The following tables summarize key quantitative data for the use of fluconazole in in vitro studies.
Table 1: Solubility of Fluconazole
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (≥ 326.51 mM) | [5] |
| Ethanol (B145695) | 20 mg/mL | [6][7] |
| Dimethylformamide (DMF) | 16 mg/mL | [6][7] |
| Water | 2 mg/mL (6.53 mM); requires ultrasonic agitation | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.2 mg/mL | [6][7] |
Table 2: Cytotoxicity of Fluconazole in Mammalian Cell Lines
| Cell Line | Assay | Concentration | Effect | Exposure Time | Reference |
| Vero (African Green Monkey Kidney) | MTT | 1306 µM (approx. 400 µg/mL) | ~14% reduction in cell viability | 24 hours | [8] |
| Vero (African Green Monkey Kidney) | MTT | 2612.1 µM (approx. 800 µg/mL) | ~65% reduction in cell viability (statistically significant) | 24 hours | [8] |
| Vero (African Green Monkey Kidney) | Necrosis Assay | 81.6, 326.5, and 1306 µM | Induction of necrosis | 24 and 48 hours | [8] |
| Human Dental Pulp Stem Cells | 7-AAD | 240 µg/mL | Increased number of non-viable cells (still considered safe for use) | Not specified | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | DNA Damage (Comet Assay) | >30 µg/mL | Induction of cellular DNA damage | Not specified | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mutagenicity (Micronucleus Test) | ≥6 µg/mL | Mutagenic effects | Not specified | |
| Human Dermal Fibroblasts (HDF) | Cytotoxicity Assay | Up to 100 µg/mL | No toxicity observed | Not specified | [9] |
Table 3: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Fluconazole in vitro
| Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| CYP2C9 | Ki = 7-8 µM | [3] |
| CYP2C19 | IC50 = 12.3 µM | [10] |
| CYP3A4 | Ki = 15-18 µM (for (R)-10-hydroxywarfarin formation) | [3] |
| CYP1A2 | Ki > 800 µM (weak inhibitor) | [3] |
Experimental Protocols
Protocol 1: Preparation of Fluconazole Stock Solution
This protocol describes the preparation of a concentrated stock solution of fluconazole for use in cell culture.
Materials:
-
Fluconazole powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of fluconazole powder.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL). Refer to Table 1 for solubility information.[11]
-
Vortex the solution until the fluconazole is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Fluconazole stock solutions in DMSO or ethanol are stable for at least two years when stored properly.[6]
Note: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure to determine the cytotoxic effects of fluconazole on a mammalian cell line.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Fluconazole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of fluconazole in complete cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of fluconazole. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
Fluconazole and Cellular Signaling
While the primary target of fluconazole is in fungi, it can have off-target effects on mammalian signaling pathways. One such pathway is the NF-κB signaling cascade, which is crucial for inflammation, immunity, and cell survival. Some studies suggest that azole antifungals may modulate this pathway.[12][13]
Caption: Potential modulation of the NF-κB signaling pathway by fluconazole.
Experimental Workflow for In Vitro Fluconazole Studies
The following diagram illustrates a typical workflow for investigating the effects of fluconazole on a mammalian cell line.
Caption: General workflow for in vitro experiments with fluconazole.
References
- 1. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ketoconazole and fluconazole as cytochrome P450 inhibitors. Use of steady-state infusion approach to achieve plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluconazole Resistance in Candida glabrata
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on fluconazole (B54011) resistance in clinical isolates of Candida glabrata.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results for Fluconazole | 1. Inoculum preparation variability.2. Incorrect incubation time or temperature.3. Trailing endpoints (partial growth at concentrations above the MIC).4. Media composition variation. | 1. Standardize inoculum preparation using a spectrophotometer to ensure a cell density of 0.5-2.5 x 10³ cells/mL.2. Incubate plates at 35°C for 24 hours. Reading at 48 hours may increase trailing.[1][2]3. For MIC determination, read the endpoint as the lowest concentration with a significant diminution of growth (≥50%) compared to the growth control.[3]4. Use RPMI 1640 medium as recommended by CLSI guidelines. |
| No Difference in Efflux Pump Gene Expression (e.g., CgCDR1, CgPDH1) Between Susceptible and Resistant Isolates | 1. RNA degradation during extraction.2. Poor primer/probe efficiency in qRT-PCR.3. Analysis at an inappropriate growth phase.4. Resistance mechanism is not related to efflux pump overexpression. | 1. Use an RNA stabilization solution and ensure all materials are RNase-free.2. Validate primer efficiency before the experiment.3. Harvest cells at the mid-logarithmic growth phase for gene expression analysis.4. Investigate other resistance mechanisms, such as mutations in the ERG11 gene or alterations in the transcription factor CgPdr1.[4][5][6] |
| High Variability in Rhodamine 6G Efflux Assay | 1. Inconsistent cell washing.2. Fluctuation in temperature during the assay.3. Cells are not sufficiently energized before the assay. | 1. Ensure complete removal of extracellular Rhodamine 6G by thorough washing steps.2. Maintain a constant temperature (e.g., 30°C) throughout the incubation and measurement periods.3. Pre-incubate cells in glucose-containing buffer to energize them before adding Rhodamine 6G.[7][8] |
| In Vivo Model Shows No Difference in Fungal Burden Despite in Vitro Susceptibility | 1. Inadequate drug dosage or pharmacokinetics in the animal model.2. The chosen animal model is not suitable for the specific research question.3. Biofilm formation in the in vivo model reduces drug efficacy. | 1. Perform pharmacokinetic studies to determine the optimal drug dosage and administration route in your model.[9]2. Consider the immune status of the animal model (e.g., neutropenic vs. immunocompetent mice) as it can significantly impact infection outcome.[9]3. Evaluate for biofilm formation at the site of infection, as this can confer drug tolerance.[10][11] |
Frequently Asked Questions (FAQs)
A list of common questions regarding fluconazole resistance in C. glabrata.
1. What are the primary mechanisms of fluconazole resistance in Candida glabrata?
The most common mechanism is the overexpression of efflux pump genes, which actively transport fluconazole out of the fungal cell. The key efflux pumps involved are:
This overexpression is often caused by gain-of-function mutations in the zinc cluster transcription factor gene CgPDR1 .[4][5] Alterations in the target enzyme Erg11p, encoded by the ERG11 gene, are a less common mechanism of resistance in C. glabrata compared to C. albicans.[4][6]
2. How does fluconazole tolerance differ from fluconazole resistance?
Fluconazole resistance is the ability of an isolate to grow at high concentrations of the drug and is a stable, heritable trait. In contrast, fluconazole tolerance is the ability of a subpopulation of susceptible cells to grow slowly in the presence of the drug, often above the MIC. This phenomenon is typically transient and dependent on stress response pathways involving Hsp90 and calcineurin.[4]
3. What are the current recommendations for treating fluconazole-resistant C. glabrata infections?
For invasive infections caused by fluconazole-resistant C. glabrata, echinocandins (e.g., caspofungin, micafungin, anidulafungin) are the first-line therapy.[15][16] Amphotericin B is an alternative treatment option.[17][18] For oral candidiasis, topical formulations of amphotericin B or nystatin (B1677061) may be used.[18]
4. Are there any novel antifungal agents effective against fluconazole-resistant C. glabrata?
Several novel antifungal agents are in development or have recently become available. Ibrexafungerp, a first-in-class oral triterpenoid, has demonstrated in vitro activity against fluconazole-resistant and echinocandin-resistant C. glabrata.[19] Another novel compound, MYC-053, has also shown promising in vitro fungicidal activity.[20]
5. Can combination therapy be used to overcome fluconazole resistance?
Yes, combination therapy is a promising strategy. Combining fluconazole with inhibitors of the Hsp90 or calcineurin pathways has been shown to restore fluconazole susceptibility in some resistant isolates.[4] Additionally, combining fluconazole with natural compounds like N-butylphthalide has demonstrated synergistic effects against resistant C. glabrata.[21] The combination of an echinocandin with an azole has also shown synergistic activity in some studies.[22]
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Candida glabrata to Various Antifungal Agents
| Antifungal Agent | Geometric Mean MIC (µg/mL) | Resistance Rate (%) | Reference(s) |
| Fluconazole (FCZ) | 6.7 | 10 | [23] |
| Itraconazole (ITZ) | 1.82 | 72.5 | [23] |
| Voriconazole (VCZ) | 0.67 | 37.5 | [23] |
| Ketoconazole (KTZ) | 1.85 | 47.5 | [23] |
| Amphotericin B (AmB) | 1.1 | 27.5 | [23] |
| Caspofungin (CASP) | 0.17 | 5 | [23] |
Data from a study of 40 clinical C. glabrata strains.[23]
Key Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/S4)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against C. glabrata.
-
Inoculum Preparation:
-
Culture C. glabrata on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free growth control.
-
Rhodamine 6G Efflux Assay
This assay measures the activity of efflux pumps.
-
Cell Preparation:
-
Grow C. glabrata to mid-log phase in YPD broth.
-
Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS).
-
Resuspend cells in PBS containing 2% glucose and incubate for 1 hour at 30°C to energize the cells.
-
-
Rhodamine 6G Accumulation:
-
Add Rhodamine 6G to a final concentration of 10 µM.
-
Incubate at 30°C for 30 minutes.
-
Centrifuge the cells in the cold and wash twice with ice-cold PBS to remove extracellular dye.
-
-
Efflux Measurement:
-
Resuspend the cells in pre-warmed PBS with 2% glucose.
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Centrifuge the samples and measure the fluorescence of the supernatant (excitation ~529 nm, emission ~553 nm). An increase in supernatant fluorescence indicates efflux.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the expression levels of efflux pump genes.
-
RNA Extraction:
-
Grow C. glabrata isolates to mid-log phase in the presence or absence of sub-inhibitory concentrations of fluconazole.
-
Harvest cells and extract total RNA using a suitable method (e.g., hot phenol (B47542) or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a suitable master mix, cDNA template, and primers specific for the target genes (CgCDR1, PDH1, etc.) and a reference gene (ACT1, TDH3).
-
Use the following cycling conditions as a starting point: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Visualizations
Caption: Key mechanisms of fluconazole action and resistance in C. glabrata.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. chromagar.com [chromagar.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Direct Fluconazole Disk Susceptibility Testing for Candida glabrata-Positive Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Parallel evolution of fluconazole resistance and tolerance in Candida glabrata [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Increased Fluconazole Resistance in Candida glabrata during Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of increased fluconazole resistance in Candida glabrata during prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluconazole Resistance Associated with Drug Efflux and Increased Transcription of a Drug Transporter Gene, PDH1, in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-Resistant Candidiasis | Candidiasis | CDC [cdc.gov]
- 16. IDSA Updates Guideline on Treatment of Candidiasis | AAFP [aafp.org]
- 17. Role of Antifungal Combinations in Difficult to Treat Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. N-Butylphthalide Potentiates the Effect of Fluconazole Against Drug-Resistant Candida glabrata and Candida tropicalis. Evidence for Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Activities of Six Antifungal Drugs Against Candida glabrata Isolates: An Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluconazole Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Fluconazole's aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving Fluconazole in aqueous solutions for experimental use?
A1: Fluconazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. This poor solubility can lead to difficulties in preparing stock solutions of desired concentrations, inaccurate dosing in in vitro and in vivo experiments, and potentially low bioavailability in preclinical studies.
Q2: What is the baseline aqueous solubility of Fluconazole?
A2: The aqueous solubility of Fluconazole is pH-dependent. At a neutral pH of 7.4, its solubility is approximately 1.78 x 10⁻⁴ mol/L. Its solubility increases in acidic conditions.
Q3: Can I use organic solvents to dissolve Fluconazole first?
A3: Yes, this is a common initial approach. Fluconazole is soluble in several organic solvents. You can prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results, as organic solvents can have physiological effects.
Troubleshooting Guide
Issue: I am unable to achieve the desired concentration of Fluconazole in my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low intrinsic solubility of Fluconazole. | 1. Prepare a stock solution in an organic solvent: Dissolve Fluconazole in a minimal amount of an appropriate organic solvent (see Table 1) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is non-toxic to your experimental system. 2. Adjust the pH of the aqueous solution: Fluconazole's solubility is higher in acidic conditions (see Table 2). Adjusting the pH of your buffer away from neutral may improve solubility. |
| Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer. | 1. Reduce the concentration of the stock solution: A lower concentration stock solution may prevent precipitation upon dilution. 2. Alter the dilution method: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 3. Gently warm the aqueous buffer: A slight increase in temperature can sometimes help maintain solubility, but be cautious of the thermal stability of Fluconazole and other components in your experiment. |
Issue: My prepared Fluconazole solution is not stable and precipitates over time.
| Potential Cause | Troubleshooting Steps |
| Supersaturation and subsequent crystallization. | 1. Prepare fresh solutions daily: It is generally not recommended to store aqueous solutions of Fluconazole for more than one day. 2. Consider advanced formulation strategies: For long-term stability or higher concentrations, techniques like solid dispersions, co-crystals, or nanosuspensions are more suitable. |
Advanced Solubility Enhancement Strategies
For experiments requiring higher concentrations of Fluconazole in aqueous media without the use of organic solvents or significant pH adjustments, the following advanced formulation strategies can be employed.
Solid Dispersions
This technique involves dispersing Fluconazole in a water-soluble carrier matrix at a solid state. This can enhance solubility by converting the drug to an amorphous form and improving its wettability.
Q: I am having trouble preparing a homogeneous solid dispersion.
| Potential Cause | Troubleshooting Steps |
| Incomplete melting of components in the fusion method. | 1. Ensure uniform heating: Use a temperature-controlled oil bath or hot plate with magnetic stirring for even heat distribution. 2. Select a carrier with a suitable melting point: The melting point of the carrier should be low enough to prevent thermal degradation of Fluconazole (melting point: 138-140 °C). |
| Low yield or sticky product with the solvent evaporation method. | 1. Optimize the solvent system: The chosen solvent must effectively dissolve both the drug and the carrier. 2. Control the evaporation rate: Rapid evaporation can sometimes lead to a less uniform dispersion. A rotary evaporator or a vacuum oven can provide more controlled solvent removal. 3. Incorporate a secondary carrier: The addition of polymers like Sodium Carboxymethylcellulose (SCMC) can sometimes improve the properties of the solid dispersion.[1] |
Co-crystals
Co-crystallization involves forming a crystalline structure composed of Fluconazole and a coformer (a non-volatile, non-toxic molecule) in a specific stoichiometric ratio. This new crystalline form can have significantly different, and often improved, physicochemical properties, including solubility.
Q: My attempt to form Fluconazole co-crystals was unsuccessful.
| Potential Cause | Troubleshooting Steps |
| Inappropriate coformer selection. | 1. Screen different coformers: Coformers are typically selected based on their ability to form hydrogen bonds with the active pharmaceutical ingredient (API). Common coformers for Fluconazole include benzoic acid and other carboxylic acids.[2][3][4] 2. Consult the Cambridge Structural Database (CSD): This can help identify potential coformers that have been successfully used with similar molecules. |
| Incorrect stoichiometry. | 1. Experiment with different molar ratios: While a 1:1 molar ratio is common, other ratios may be more favorable for co-crystal formation. |
| Unsuitable solvent for crystallization. | 1. Test a range of solvents: The solvent plays a critical role in co-crystallization. The ideal solvent should provide moderate solubility for both the API and the coformer. |
| Crystallization conditions are not optimal. | 1. Vary the crystallization technique: Methods like slow evaporation, cooling crystallization, or slurry conversion can be attempted. 2. Control the evaporation/cooling rate: A slower rate often yields better quality crystals. |
Nanosuspensions
This technique involves reducing the particle size of Fluconazole to the nanometer range. The increased surface area leads to a higher dissolution rate and saturation solubility.
Q: I am observing aggregation or instability in my Fluconazole nanosuspension.
| Potential Cause | Troubleshooting Steps |
| Insufficient stabilization. | 1. Optimize the stabilizer type and concentration: Surfactants (e.g., Poloxamers, Tweens) and polymers (e.g., PVP, HPMC) are used to prevent particle aggregation through steric or electrostatic repulsion.[5][6] 2. Use a combination of stabilizers: A mixture of stabilizers can sometimes provide synergistic effects. |
| Particle growth (Ostwald ripening). | 1. Select a stabilizer that reduces the solubility of the drug in the dispersion medium: This can minimize the dissolution of smaller particles and their redeposition onto larger ones.[7] |
| Changes in the crystalline state of the drug. | 1. Control the energy input during production: High-energy processes like high-pressure homogenization can induce changes in the crystalline form of the drug. Optimizing process parameters is crucial.[7] 2. Characterize the solid state of the nanosuspension: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to assess the crystallinity of the drug particles. |
Data Presentation
Table 1: Solubility of Fluconazole in Various Solvents
| Solvent | Solubility (mg/mL) |
| Methanol (B129727) | ~165 |
| Ethanol | ~20-62 |
| DMSO | ~33 |
| Dimethylformamide | ~16 |
| Chloroform | ~68.5 |
| Acetone | ~64.8 |
| PBS (pH 7.2) | ~0.2 |
Note: Solubility values can vary slightly depending on the experimental conditions.
Table 2: pH-Dependent Aqueous Solubility of Fluconazole
| pH | Solubility (mol/L) |
| 1.2 | > 8.01 x 10⁻² |
| 2.0 | > 1.78 x 10⁻⁴ and < 8.01 x 10⁻² |
| 7.4 | 1.78 x 10⁻⁴ |
Table 3: Comparison of Advanced Solubility Enhancement Techniques for Fluconazole
| Technique | Example Carrier/Coformer | Method | Reported Solubility Enhancement |
| Solid Dispersion | PEG 6000 & SCMC | Fusion | Significant increase in dissolution rate (89.01% drug release in 180 min vs. 40.3% for pure drug)[1] |
| PVP K30 | Solvent Evaporation | Enhanced dissolution rate[8][9] | |
| Co-crystal | Benzoic Acid | Solvent Evaporation | 13-fold increase in aqueous solubility |
| Nanosuspension | Various stabilizers | Antisolvent Precipitation | Up to 5.7-fold increase in solubility[10] |
Experimental Protocols
Protocol 1: Preparation of Fluconazole Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a Fluconazole solid dispersion using Polyvinylpyrrolidone (PVP K30) as the carrier.
Materials:
-
Fluconazole
-
PVP K30
-
Methanol (or other suitable volatile solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Vacuum oven or rotary evaporator
Procedure:
-
Dissolution: Weigh the desired amounts of Fluconazole and PVP K30 (e.g., a 1:4 drug-to-carrier ratio) and dissolve them in a sufficient volume of methanol in a beaker.
-
Mixing: Stir the solution using a magnetic stirrer until a clear and homogeneous solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions. This can be done in a vacuum oven at a temperature below the boiling point of the solvent or using a rotary evaporator.
-
Drying: Once the solvent is fully evaporated, a solid mass will remain. Further dry the solid dispersion in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
Caption: Workflow for preparing Fluconazole solid dispersion by solvent evaporation.
Protocol 2: Preparation of Fluconazole-Benzoic Acid Co-crystals
This protocol outlines the solvent evaporation method for preparing Fluconazole co-crystals with benzoic acid as the coformer.
Materials:
-
Fluconazole
-
Benzoic Acid
-
Methanol
-
Water (deionized)
-
Beaker
-
Sonicator
-
Filter paper
-
Crystallization dish
Procedure:
-
Solubilization: Weigh equimolar amounts of Fluconazole and benzoic acid. Dissolve the mixture in a 1:1 (v/v) solution of methanol and water.
-
Sonication: Sonicate the solution for approximately 5 minutes to ensure complete dissolution and mixing.
-
Filtration: Filter the solution to remove any undissolved particles.
-
Crystallization: Transfer the clear solution to a crystallization dish and cover it with a perforated lid (e.g., aluminum foil with small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: After several days, once crystals have formed, carefully collect them.
-
Drying: Briefly dry the surface of the crystals and store them in a desiccator.
Caption: Workflow for preparing Fluconazole-Benzoic Acid co-crystals.
Protocol 3: Preparation of Fluconazole Nanosuspension by Antisolvent Precipitation
This protocol details the preparation of a Fluconazole nanosuspension using an antisolvent precipitation method.
Materials:
-
Fluconazole
-
Dichloromethane (B109758) (or other suitable solvent)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Deionized water (antisolvent)
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Drug Solution Preparation: Accurately weigh a specific amount of Fluconazole (e.g., 100 mg) and dissolve it in a small volume of dichloromethane (e.g., 3 mL).
-
Antisolvent Preparation: In a separate beaker, dissolve the chosen stabilizer in deionized water (e.g., 20 mL) with magnetic stirring.
-
Precipitation: Using a syringe, add the Fluconazole solution dropwise into the aqueous stabilizer solution under continuous high-speed stirring (e.g., 1000 rpm).
-
Solvent Evaporation: Continue stirring the resulting suspension for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvent.
-
Storage: Store the prepared nanosuspension at 4°C.
Caption: Workflow for preparing Fluconazole nanosuspension by antisolvent precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Fluconazole-Induced Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating fluconazole-induced hepatotoxicity in animal models. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Troubleshooting Guides and FAQs
I. Inducing and Monitoring Fluconazole (B54011) Hepatotoxicity
Question: What is a reliable method for inducing fluconazole hepatotoxicity in a rat model?
Answer: A commonly used method is the oral administration of fluconazole at a dose of 50 mg/kg body weight daily for an extended period, such as 90 days.[1][2] This chronic exposure has been shown to induce significant hepatic damage in Wistar rats.[1][2] Shorter durations, such as 14 or 28 days, have also been used and can produce measurable changes in liver enzymes and histology.
Question: What are the key biomarkers to monitor for assessing fluconazole-induced hepatotoxicity?
Answer: The primary serum biomarkers to monitor are the liver enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[1][2] Elevated levels of these enzymes are indicative of liver damage. Additionally, total bilirubin (B190676) (TBI) and direct bilirubin (DBI) levels can be assessed, although they may not always show significant changes.[1][2] For a more in-depth analysis, histological examination of liver tissue is recommended to observe cellular architecture, necrosis, and inflammation.
Question: My control animals are showing unexpected variations in liver enzyme levels. What could be the cause?
Answer: Several factors can contribute to variations in liver enzyme levels in control animals. These include:
-
Stress: Improper handling, housing conditions, or procedural stress can impact physiological parameters.
-
Diet: The composition and consistency of the animal's diet can influence liver function.
-
Underlying Health Issues: Subclinical infections or other health problems can affect liver enzyme levels.
-
Genetic Variability: Differences within the animal strain can lead to individual variations.
It is crucial to maintain consistent and standardized experimental conditions for all animals to minimize these variations.
II. Mitigation Strategies with Hepatoprotective Agents
Question: Are there any documented agents that can mitigate fluconazole-induced hepatotoxicity in animal models?
Answer: Yes, studies have shown that co-administration of certain agents can ameliorate the hepatotoxic effects of fluconazole. One such example is a combination of B vitamins (Thiamine - B1, Riboflavin - B2, and Niacin - B3).[1][2]
Question: How does the Vitamin B combination work to protect the liver?
Answer: While the precise mechanisms are still under investigation, B vitamins are crucial co-enzymes in numerous metabolic pathways within the liver. Their protective effects may be attributed to their role in maintaining cellular energy metabolism, antioxidant defense, and the regeneration of hepatocytes. The combination of vitamins B1, B2, and B3 has been shown to restore altered biochemical parameters and normalize the cellular architecture of the liver in rats treated with fluconazole.[1][2]
Question: Are there other potential mitigating agents I can consider?
Answer: While specific studies on the use of silymarin (B1681676) and N-acetylcysteine (NAC) against fluconazole-induced hepatotoxicity are limited, their well-documented hepatoprotective properties against other toxins make them strong candidates for investigation.
-
Silymarin: A flavonoid extracted from milk thistle, is known for its antioxidant, anti-inflammatory, and antifibrotic effects on the liver. It can enhance the liver's antioxidant defense by increasing glutathione (B108866) levels.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC is a potent antioxidant and is used clinically to treat acetaminophen-induced liver failure. It works by replenishing glutathione stores and directly scavenging reactive oxygen species.
Researchers encountering fluconazole-induced hepatotoxicity are encouraged to explore the potential of these agents in their experimental models.
Data Presentation
Table 1: Effect of Vitamin B Combination on Liver Function Parameters in Rats with Fluconazole-Induced Hepatotoxicity
| Group | ALP (IU/L) | AST (IU/L) | ALT (IU/L) |
| Normal Control | Normal | Normal | Normal |
| Fluconazole Control | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| Fluconazole + Vitamin B1 | Near Normal | Restored to Normal | Reduced |
| Fluconazole + Vitamin B2 | Near Normal | Restored to Normal | Reduced |
| Fluconazole + Vitamin B3 | Near Normal | Elevated | Restored to Normal |
| Fluconazole + B1 + B2 + B3 | Restored to Normal | Restored to Normal | Reduced |
Data summarized from a study on Wistar rats treated with 50 mg/kg b.w. fluconazole for 90 days.[1][2]
Experimental Protocols
Protocol 1: Induction of Fluconazole Hepatotoxicity and Mitigation with Vitamin B Combination
1. Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Weight: 150-200g
2. Housing and Diet:
-
Standard laboratory conditions with a 12-hour light/dark cycle.
-
Standard pellet diet and water ad libitum.
3. Experimental Groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Fluconazole Control): Receive Fluconazole (50 mg/kg b.w., oral) daily for 90 days.
-
Group III (FLZ + B1): Receive Fluconazole (50 mg/kg b.w., oral) + Thiamine (Vitamin B1) concomitantly for 90 days.
-
Group IV (FLZ + B2): Receive Fluconazole (50 mg/kg b.w., oral) + Riboflavin (Vitamin B2) concomitantly for 90 days.
-
Group V (FLZ + B3): Receive Fluconazole (50 mg/kg b.w., oral) + Niacin (Vitamin B3) concomitantly for 90 days.
-
Group VI (FLZ + B1+B2+B3): Receive Fluconazole (50 mg/kg b.w., oral) + a combination of Thiamine, Riboflavin, and Niacin concomitantly for 90 days.
-
Control Groups for Vitamins: Additional groups receiving only the individual or combined vitamins should be included to assess their independent effects.
4. Drug Administration:
-
Fluconazole and vitamins are administered orally via gavage.
5. Monitoring and Sample Collection:
-
Monitor animal health and body weight regularly.
-
At the end of the 90-day period, collect blood samples for biochemical analysis of liver function parameters (ALT, AST, ALP, TBI, DBI).
-
Euthanize the animals and collect liver tissue for histopathological examination.
6. Histopathology:
-
Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine for cellular deformities, necrosis, inflammation, and other pathological changes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of fluconazole-induced hepatotoxicity.
Caption: General experimental workflow for studying mitigation of fluconazole hepatotoxicity.
References
Troubleshooting inconsistent results in Fluconazole susceptibility testing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during fluconazole (B54011) susceptibility testing. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Fluconazole MIC results?
Inconsistent Minimum Inhibitory Concentration (MIC) results for fluconazole can arise from several technical variables. Key factors include the choice of testing method (broth microdilution, disk diffusion, etc.), preparation and standardization of the fungal inoculum, composition of the test medium, incubation time and temperature, and the criteria used for endpoint determination.[1][2] Minor variations in any of these parameters can lead to significant differences in MIC values.
Q2: What is the "trailing effect" and how does it affect fluconazole susceptibility results?
The trailing effect, also known as the "low-high" phenotype, is characterized by reduced but persistent fungal growth over a wide range of fluconazole concentrations.[3] This phenomenon can make it difficult to determine a clear visual endpoint, especially in broth microdilution assays.[3][4] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes mitigate the trailing effect.[5][6] Spectrophotometric reading of endpoints is a more objective alternative to visual interpretation.[7]
Q3: Which quality control (QC) strains are recommended for fluconazole susceptibility testing?
Using appropriate QC strains is crucial for ensuring the accuracy and reproducibility of fluconazole susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) recommends using Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[7][8] These strains provide expected MIC ranges that help validate the test performance. Candida albicans ATCC 90028 is also commonly used as a reference strain.[7][9]
Q4: How do CLSI and EUCAST guidelines for fluconazole susceptibility testing differ?
The CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing, but there are some differences in their methodologies.[1][6] These can include variations in media composition, inoculum size, and endpoint reading criteria, which may lead to different MIC results.[6] It is important to consistently follow one set of guidelines for comparable results.
Troubleshooting Guide
Problem 1: High variability in MIC values between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the inoculum is prepared from a fresh (24-hour) culture on appropriate agar (B569324). Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[10] |
| Variation in Incubation Conditions | Strictly control the incubation temperature at 35°C and the duration (typically 24 or 48 hours).[10][11] Avoid stacking microplates to ensure uniform temperature distribution. |
| Subjective Endpoint Reading | If reading endpoints visually, have a second trained individual confirm the results. Alternatively, use a spectrophotometer to read the optical density and calculate the percent growth inhibition for a more objective determination.[7][12] |
| Media Inconsistency | Prepare media according to standardized protocols (e.g., RPMI 1640). Be aware that different lots of media can introduce variability.[8] |
Problem 2: Discrepancies in results between different testing methods (e.g., broth microdilution vs. disk diffusion).
| Possible Cause | Troubleshooting Step |
| Inherent Methodological Differences | Be aware that different methods can yield different results. Broth microdilution is generally considered the reference method.[7] The E-test is a useful alternative, but requires careful adherence to procedural details.[7] |
| Incorrect Breakpoint Interpretation | Ensure you are using the correct interpretive breakpoints for the specific method and organism being tested.[4][13] CLSI and EUCAST provide updated breakpoint tables.[13][14] |
| Agar Medium for Disk Diffusion | For disk diffusion, use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for clearer zone definition.[2][10] |
Data Presentation: Impact of Variables on Fluconazole MIC
Table 1: Comparison of Fluconazole MICs (µg/mL) by Different Methods
| Organism | Broth Microdilution (CLSI) | E-test | Disk Diffusion (Zone Diameter in mm) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 1.0 | ≥19 (Susceptible) |
| Candida glabrata | 16 - 32 | 16 - 32 | 15-18 (Susceptible-Dose Dependent) |
| Candida krusei | ≥64 | ≥64 | ≤14 (Resistant) |
| Candida parapsilosis | 1 - 4 | 1 - 4 | ≥19 (Susceptible) |
| Candida tropicalis | 2 - 8 | 2 - 8 | ≥19 (Susceptible) |
Note: These are representative ranges and values. Actual results may vary. Interpretive criteria are based on CLSI guidelines.[4][13]
Table 2: Influence of Incubation Time on Fluconazole MIC Interpretation
| Organism | MIC at 24 hours (µg/mL) | MIC at 48 hours (µg/mL) | Potential for Trailing |
| Candida albicans | 0.5 | 1.0 | High |
| Candida krusei | 32 | ≥64 | Low |
| Candida glabrata | 16 | 32 | Moderate |
Note: Reading at 24 hours may reduce the impact of trailing growth for some species, but may not be sufficient to detect resistance in others like C. krusei.[10]
Experimental Protocols
Broth Microdilution Method (Based on CLSI M27)
-
Media Preparation : Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Drug Dilution : Perform serial twofold dilutions of fluconazole in the RPMI medium in a 96-well microtiter plate.
-
Inoculum Preparation : From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation : Dilute the standardized inoculum in RPMI medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
-
Incubation : Incubate the plates at 35°C for 24 to 48 hours.
-
Endpoint Determination : The MIC is the lowest concentration of fluconazole that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[1] This can be determined visually or with a spectrophotometer.
Disk Diffusion Method (Based on CLSI M44)
-
Media Preparation : Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[2] The agar depth should be approximately 4 mm.
-
Inoculum Preparation : Prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation : Dip a sterile cotton swab into the inoculum and streak the entire surface of the agar plate evenly in three directions.
-
Disk Application : Place a 25-µg fluconazole disk on the agar surface.
-
Incubation : Incubate the plates at 35°C for 20 to 24 hours.
-
Measurement : Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the results based on established zone diameter breakpoints.[2]
Visualizations
Caption: Workflow for fluconazole susceptibility testing.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An A643T Mutation in the Transcription Factor Upc2p Causes Constitutive ERG11 Upregulation and Increased Fluconazole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPC2 Is Universally Essential for Azole Antifungal Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gain-of-function mutations in UPC2 are a frequent cause of ERG11 upregulation in azole-resistant clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gain-of-Function Mutations in UPC2 Are a Frequent Cause of ERG11 Upregulation in Azole-Resistant Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluconazole Dosage to Prevent Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fluconazole (B54011) dosage to prevent the emergence of resistance in Candida species.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of fluconazole resistance in Candida species?
A1: Fluconazole resistance in Candida species is multifactorial and often involves a combination of mechanisms. The most well-characterized mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of fluconazole.
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to increased efflux of fluconazole from the fungal cell.
-
Upregulation of the Ergosterol (B1671047) Biosynthesis Pathway: Gain-of-function mutations in transcription factors such as UPC2 and TAC1 can lead to overexpression of ERG11 and other genes in the ergosterol biosynthesis pathway, effectively diluting the inhibitory effect of fluconazole.
-
Aneuploidy: Changes in chromosome number, particularly duplication of chromosome 5 which houses ERG11 and TAC1, can contribute to increased resistance.
Q2: How can I experimentally induce fluconazole resistance in a susceptible Candida strain in vitro?
A2: Inducing fluconazole resistance in vitro typically involves serially passaging a susceptible Candida strain in a liquid medium containing sub-inhibitory concentrations of fluconazole. The concentration of fluconazole is gradually increased over time as the organism adapts and develops resistance. The development of resistance can be monitored by periodically determining the minimum inhibitory concentration (MIC) of the evolving population.[1][2] For a detailed protocol, please refer to the Experimental Protocols section.
Q3: What is the significance of the AUC/MIC ratio in optimizing fluconazole dosage?
A3: The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of fluconazole is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC).[3][4] An AUC/MIC ratio of ≥25 to 50 is generally associated with a favorable therapeutic outcome in candidemia.[5][6] Therefore, determining the MIC of the infecting organism is crucial for tailoring fluconazole dosage to achieve the target AUC/MIC ratio and prevent the selection of resistant subpopulations.
Q4: What are some common issues encountered during fluconazole susceptibility testing?
A4: A common issue is the "trailing" phenomenon, where reduced but persistent fungal growth is observed at fluconazole concentrations above the MIC.[7][8] This can make visual determination of the MIC endpoint challenging. Trailing is often pH-dependent and can be mitigated by adjusting the pH of the test medium.[7][9] Another issue can be inter-laboratory variability in MIC results. Adhering strictly to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential for reproducible results.
Q5: How can I assess the stability of experimentally evolved fluconazole resistance?
A5: To assess the stability of acquired resistance, the fluconazole-resistant strain is serially passaged in a drug-free medium for a number of generations. The MIC is determined at regular intervals during this process. If the MIC returns to the susceptible level, the resistance is considered unstable.[2][10] Unstable resistance is often associated with mechanisms like aneuploidy, which can be lost in the absence of selective pressure.
Troubleshooting Guides
Troubleshooting Antifungal Susceptibility Testing (Broth Microdilution)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Trailing Growth (Hazy growth in wells above the MIC) | - pH of the RPMI medium is not optimal.- Inherent characteristic of some Candida isolates (e.g., C. tropicalis).[11] | - Ensure the RPMI 1640 medium is buffered to pH 7.0 with MOPS buffer.- Consider reading the MIC at 24 hours instead of 48 hours, as trailing is often more pronounced at later time points.- If using a spectrophotometer, define the endpoint as the lowest drug concentration that produces ≥50% growth inhibition compared to the growth control well. |
| No Growth in Control Wells | - Inoculum viability is low.- Incorrect incubation temperature or duration. | - Use a fresh, actively growing culture to prepare the inoculum.- Verify the inoculum density using a spectrophotometer and plating for colony counts.- Ensure the incubator is calibrated to 35°C. |
| Inconsistent MIC Results Between Replicates | - Inaccurate pipetting of the drug or inoculum.- Incomplete mixing of the well contents. | - Use calibrated pipettes and ensure proper technique.- Gently tap the microtiter plate to ensure the contents of each well are mixed before incubation. |
| Contamination | - Non-sterile technique during plate preparation or inoculation. | - Perform all steps in a biological safety cabinet.- Use sterile reagents and consumables. |
Troubleshooting RT-qPCR for Gene Expression Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Amplification or Weak Signal | - Poor RNA quality or degradation.- Inefficient reverse transcription.- PCR inhibitors present in the RNA sample. | - Assess RNA integrity using gel electrophoresis or a bioanalyzer.[12]- Use a high-quality reverse transcriptase and optimize the reaction conditions.- Include a DNase treatment step to remove contaminating genomic DNA.- Further purify the RNA to remove potential inhibitors. |
| High Cq Values | - Low target gene expression.- Inefficient primers. | - Increase the amount of cDNA template in the qPCR reaction.- Redesign primers to ensure optimal amplification efficiency (90-110%).[13] |
| Non-Specific Amplification (Multiple peaks in melt curve analysis) | - Primer-dimer formation.- Off-target amplification. | - Optimize the annealing temperature of the qPCR.- Redesign primers to be more specific to the target gene.[13] |
| Inconsistent Results Between Biological Replicates | - Biological variability.- Inconsistent sample collection or processing. | - Increase the number of biological replicates.- Standardize the growth conditions and RNA extraction procedure for all samples. |
Data Presentation
Table 1: Fluconazole MIC50 and MIC90 Values for Common Candida Species
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.5 | 1-2 |
| C. glabrata | 16 | 32 |
| C. parapsilosis | 1 | 2 |
| C. tropicalis | 2 | 4 |
| C. krusei | 32 | >64 |
Data compiled from multiple surveillance studies. Values can vary based on geographical location and patient population.
Table 2: Example Fluconazole Dosing Regimens in a Murine Model of Disseminated Candidiasis and Corresponding PK/PD Parameters
| Mouse Strain | Inoculum (CFU/mouse) | Fluconazole Dose (mg/kg/day) | Route of Administration | 24-h AUC (µg·h/mL) | Resulting AUC/MIC for MIC = 2 µg/mL |
| ICR (CD-1) | 5 x 10⁵ | 10 | Oral gavage | ~100 | 50 |
| BALB/c | 1 x 10⁶ | 20 | Intraperitoneal | ~200 | 100 |
| Neutropenic ICR | 1 x 10⁵ | 40 | Subcutaneous | ~400 | 200 |
These are representative values and can vary based on the specific experimental conditions.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A4)
This protocol is a condensed version of the CLSI M27-A4 standard for determining the Minimum Inhibitory Concentration (MIC) of fluconazole against Candida species.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Fluconazole powder.
-
Sterile 96-well microtiter plates.
-
Candida isolate to be tested.
-
Spectrophotometer.
-
35°C incubator.
Procedure:
-
Preparation of Fluconazole Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the fluconazole stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL in the microtiter plate.
-
Inoculum Preparation:
-
Culture the Candida isolate on Sabouraud dextrose agar (B569324) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted fluconazole. Include a drug-free growth control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of fluconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.[14][15][16]
In Vitro Evolution of Fluconazole Resistance
This protocol describes a method for inducing fluconazole resistance in a susceptible Candida strain.
Materials:
-
Yeast extract-peptone-dextrose (YPD) broth.
-
Fluconazole.
-
Susceptible Candida albicans strain (e.g., ATCC 90028).
-
Shaking incubator at 30°C.
Procedure:
-
Initial Culture: Inoculate the susceptible C. albicans strain into YPD broth and grow overnight at 30°C with shaking.
-
Initiation of Drug Exposure:
-
Determine the baseline MIC of the susceptible strain.
-
Inoculate the overnight culture into fresh YPD broth containing fluconazole at a sub-inhibitory concentration (e.g., 0.25 x MIC).
-
Incubate at 30°C with shaking for 24-48 hours.
-
-
Serial Passage:
-
After incubation, dilute the culture 1:1000 into fresh YPD broth containing the same concentration of fluconazole.
-
Continue this serial passage every 24-48 hours.
-
-
Stepwise Increase in Fluconazole Concentration:
-
Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population.
-
Once the population can grow robustly at the current fluconazole concentration, double the concentration of fluconazole in the subsequent passages.
-
-
Isolation of Resistant Mutants: Continue the process until the desired level of resistance is achieved. Isolate single colonies from the resistant population by plating on YPD agar. Confirm the MIC of individual isolates.[17][18]
Murine Model of Disseminated Candidiasis
This is a generalized protocol for establishing a murine model of disseminated candidiasis to evaluate fluconazole efficacy.
Materials:
-
Candida albicans strain.
-
6-8 week old female BALB/c mice.
-
Sterile saline.
-
Fluconazole for injection.
-
Animal housing and handling facilities.
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans in YPD broth overnight at 30°C.
-
Wash the cells twice with sterile saline and resuspend in saline.
-
Adjust the cell concentration to 5 x 10⁵ CFU/mL for an inoculum of 1 x 10⁵ CFU per mouse in 0.2 mL.
-
-
Infection: Inject 0.2 mL of the prepared inoculum into the lateral tail vein of each mouse.
-
Fluconazole Treatment:
-
Begin fluconazole treatment at a specified time post-infection (e.g., 2 hours).
-
Administer fluconazole at the desired dosage (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection once daily for a specified duration (e.g., 7 days).[19][20][21]
-
Include a control group that receives a vehicle control (e.g., sterile saline).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the end of the experiment, humanely euthanize the mice.
-
Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for plating on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).[20]
-
Visualizations
Caption: Key signaling pathways involved in fluconazole resistance in Candida.
Caption: Experimental workflow for optimizing fluconazole dosage.
References
- 1. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are In Vitro Susceptibilities to Azole Antifungals Predictive of Clinical Outcome in the Treatment of Candidemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. Evolutionary Dynamics of Candida albicans during In Vitro Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Off-Target Effects of Fluconazole in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Fluconazole (B54011) in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fluconazole?
Fluconazole is an antifungal agent that primarily works by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungistatic or, at higher concentrations, fungicidal effects.[1][4][5] While Fluconazole is highly selective for the fungal enzyme, it can interact with mammalian cytochrome P450 enzymes at higher concentrations.[1][4]
Q2: Can Fluconazole affect mammalian cell viability?
Yes, at high concentrations, Fluconazole can exhibit cytotoxic and genotoxic effects in mammalian cell lines.[6][7][8][9] For example, studies on Vero (African green monkey kidney) cells have shown that Fluconazole can induce necrosis and DNA damage at micromolar concentrations.[6][7][8][9] This is thought to be, in part, due to the induction of oxidative stress.[6][7][8]
Q3: Which mammalian signaling pathways are known to be affected by Fluconazole?
Fluconazole can interfere with several mammalian signaling pathways, primarily through its interaction with cytochrome P450 (CYP) enzymes. Known off-target effects include:
-
Cholesterol Biosynthesis: Similar to its action in fungi, Fluconazole can inhibit the mammalian ortholog of lanosterol 14-α-demethylase (CYP51A1), which is involved in cholesterol biosynthesis.[10][11][12] This leads to an accumulation of lanosterol and 24,25-dihydrolanosterol.[10][11][12]
-
Steroidogenesis and Drug Metabolism: Fluconazole is a known inhibitor of several human CYP enzymes, including CYP2C9, CYP2C19, and to a lesser extent, CYP3A4.[3][13] This can alter the metabolism of various drugs and endogenous compounds.
-
Retinoic Acid Metabolism: Fluconazole has been shown to alter the gene expression of CYP26 isoforms, which are responsible for retinoic acid degradation.[14]
-
IGF-1 Receptor Signaling: Interestingly, Fluconazole has been found to have neuroprotective effects by upregulating and signaling through the insulin-like growth factor-1 (IGF-1) receptor, leading to increased phosphorylation of Akt.[15]
Q4: I am observing unexpected results in my cell-based assay after treating my cells with Fluconazole as an antifungal. What should I do?
If you suspect Fluconazole is interfering with your experiment, consider the following troubleshooting steps:
-
Run a Fluconazole-Only Control: Treat your cells with the same concentration of Fluconazole used in your experiment, without your primary treatment. This will help you identify the baseline effects of Fluconazole on your assay readout.
-
Titrate Fluconazole Concentration: Determine the minimal inhibitory concentration (MIC) of Fluconazole for fungal contamination in your specific cell line and use the lowest effective concentration to minimize off-target effects.
-
Use an Alternative Antifungal: If Fluconazole continues to interfere, consider using an antifungal with a different mechanism of action.
-
Distinguish On-Target vs. Off-Target Effects: If your primary drug and Fluconazole target similar pathways (e.g., both affect CYP enzymes), it can be challenging to dissect their individual effects. Consider using techniques like CRISPR/Cas9 to knock out the intended target of your primary drug. If the drug's effect persists in the knockout cells, it is likely due to off-target effects, which could be exacerbated by Fluconazole.[16]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
-
Possible Cause: Fluconazole is exerting cytotoxic effects on your mammalian cell line, potentially through induction of oxidative stress or necrosis at high concentrations.[6][7][8][17]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of Fluconazole for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Lower the Concentration: Use the lowest effective concentration of Fluconazole that prevents fungal contamination.
-
Include an Antioxidant: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects.
-
Monitor for Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine the mode of cell death induced by Fluconazole in your cell line.
-
Issue 2: Altered Gene or Protein Expression Unrelated to Your Experiment
-
Possible Cause: Fluconazole is known to affect the expression of certain genes, particularly those involved in metabolism and stress responses.[11][14] For example, it can upregulate the expression of CYP26a1 and CYP26b1.[14]
-
Troubleshooting Steps:
-
Conduct a Transcriptomic/Proteomic Analysis: If you have the resources, perform RNA-seq or mass spectrometry on cells treated with Fluconazole alone to identify pathways affected in your specific cell line.
-
Validate Key Genes/Proteins: Use qPCR or Western blotting to confirm changes in the expression of specific genes or proteins of interest in your Fluconazole-only control group.
-
Consult the Literature: Search for studies that have investigated the effect of Fluconazole on the gene or protein you are studying.
-
Issue 3: Interference with Drug Metabolism Studies
-
Possible Cause: Fluconazole is a potent inhibitor of several CYP enzymes, which can interfere with studies on the metabolism of other drugs.[3][13]
-
Troubleshooting Steps:
-
Choose Cell Lines with Low CYP Expression: If possible, use cell lines that have low endogenous expression of the CYP enzymes inhibited by Fluconazole (e.g., CYP2C9, CYP2C19, CYP3A4).
-
Use a Non-CYP Metabolized Drug: If you are studying a drug that is metabolized by CYPs, consider using a positive control that is not a CYP substrate.
-
Quantify CYP Inhibition: Perform an in vitro CYP inhibition assay to determine the Ki of Fluconazole for the specific CYP enzymes relevant to your study.
-
Quantitative Data
Table 1: Inhibition of Human Cytochrome P450 Enzymes by Fluconazole
| CYP Isozyme | Inhibition Constant (Ki) | Notes |
| CYP2C9 | 7-8 µM | Potent inhibitor.[3] |
| CYP3A4 | 15-18 µM | Potent inhibitor.[3] |
| CYP2C19 | 12.3 µM (IC50) | Strong inhibitor.[13] |
| CYP1A2 | > 800 µM | Weak inhibitor.[3] |
Table 2: Cytotoxicity of Fluconazole in a Mammalian Cell Line
| Cell Line | Assay | IC50 / Effect | Concentration |
| Vero (African green monkey kidney) | MTT | Reduced cell viability to 85.93% | 1306 µM[7][9] |
| Vero (African green monkey kidney) | MTT | Significant reduction in cell viability (35.25%) | 2612.1 µM[7][9] |
| L929 (murine fibroblasts) | Cell Viability | No alteration | ≤ 62.5 µg/mL |
| L929 (murine fibroblasts) | Cell Viability | >90% reduction | ≥ 250 µg/mL[17] |
Experimental Protocols
Protocol 1: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This protocol is adapted from established methods to assess DNA strand breaks in individual cells.[1][18][19][20]
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low melting point agarose (B213101) (LMAgarose)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline unwinding solution (e.g., 0.3 M NaOH, 1 mM EDTA, pH > 13)
-
Electrophoresis buffer (same as unwinding solution)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of LMAgarose (at 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™. Allow to solidify at 4°C for 30 minutes.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 20-60 minutes at room temperature in the dark.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold electrophoresis buffer. Apply voltage (e.g., 1 V/cm) for 20-45 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with SYBR® Green I for 5-15 minutes in the dark.
-
Visualization: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
Protocol 2: In Vitro Micronucleus Test for Genotoxicity
This protocol is based on OECD guidelines for assessing chromosomal damage.[16][21][22][23][24]
Materials:
-
Mammalian cell line of choice (e.g., CHO, L5178Y, TK6)
-
Culture medium and supplements
-
Test compound (Fluconazole)
-
Positive control (e.g., Mitomycin C)
-
Negative/Vehicle control
-
Cytochalasin B (for cytokinesis block method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat with at least three concentrations of Fluconazole, a positive control, and a negative control for a period equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Cell Harvest: Harvest the cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step three times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
Visualizations
Caption: Key off-target signaling pathways affected by Fluconazole in mammalian cells.
Caption: Troubleshooting workflow for identifying Fluconazole's off-target effects.
Caption: Inhibition of the cholesterol biosynthesis pathway by Fluconazole.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Comparison of ketoconazole and fluconazole as cytochrome P450 inhibitors. Use of steady-state infusion approach to achieve plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Discrimination of Modes of Action of Antifungal Substances by Use of Metabolic Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 14. Fluconazole alters CYP26 gene expression in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. geneticeducation.co.in [geneticeducation.co.in]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. criver.com [criver.com]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. researchgate.net [researchgate.net]
Improving the stability of Fluconazole in long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of Fluconazole (B54011) during long-term storage. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data summaries to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that cause Fluconazole to degrade?
A1: Fluconazole is susceptible to degradation under several conditions. The most significant factors include:
-
Oxidation: Exposure to oxidative conditions can lead to a 10% decrease in the drug's concentration.[1][2]
-
Light (Photodegradation): Exposure to UV light, particularly at a wavelength of 254 nm, can cause significant degradation.[1][2] Studies have shown that photodegradation is a notable pathway for Fluconazole breakdown in aqueous solutions.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation process. While Fluconazole injection solutions are stable for a period at controlled room temperatures (22-45°C), prolonged exposure to higher temperatures, such as 60°C, can lead to instability.[5]
-
pH: The rate of photodegradation of Fluconazole is pH-dependent.[3][4]
Q2: My Fluconazole solution is showing a slight yellow discoloration. What could be the cause?
A2: A yellow discoloration can be an indicator of degradation. This is often associated with exposure to light (photodegradation) or oxidative stress. It is recommended to verify the purity of the solution using a stability-indicating method like HPLC and to review the storage conditions to ensure the product is protected from light and reactive chemical species.
Q3: What are the recommended storage conditions for different Fluconazole formulations?
A3: Adherence to proper storage conditions is critical for maintaining the stability of Fluconazole.
| Formulation | Recommended Storage Temperature | Additional Notes |
| Tablets | Below 30°C (86°F)[6] | Store in tight containers.[7] |
| Dry Powder for Oral Suspension | Below 30°C (86°F)[6][8] | Protect from freezing.[8] |
| Reconstituted Oral Suspension | Between 5°C and 30°C (41°F and 86°F)[6] | Discard unused portion after 2 weeks.[6] Protect from freezing.[6][8] One study showed stability for at least 70 days at 22-25°C.[9] |
| Injection in Sodium Chloride (Glass or PVC) | 5°C to 25°C or 30°C (41°F to 77°F or 86°F) | Protect from freezing.[10] |
Q4: What are the known degradation products of Fluconazole?
A4: The primary degradation products of Fluconazole identified under various stress conditions include 1,2,4-triazole (B32235) and 1,2,4-triazole-1-acetic acid, which are formed through indirect photochemistry.[11][12] Oxidative degradation can also lead to the formation of several other by-products.[13]
Experimental Protocols
Stability-Indicating HPLC Method for Fluconazole Assay
This protocol outlines a general method for the quantitative analysis of Fluconazole and its degradation products, which is crucial for stability studies.
1. Objective: To determine the concentration of Fluconazole and separate it from its potential degradation products.
2. Materials and Reagents:
-
Fluconazole reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Phosphate (B84403) buffer
-
Water (HPLC grade)
-
Fluconazole sample for analysis
3. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., NovaPak C18)[14]
-
Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile (75:25, v/v).[14] Another option is 0.5% v/v phosphoric acid and acetonitrile (80:20% v/v).[1]
-
Flow Rate: 1.0 mL/minute[14]
-
Temperature: Room temperature[14]
-
Internal Standard (Optional but recommended): Acetophenetidin[14]
4. Sample Preparation:
-
Stock Solution: Prepare a stock solution of Fluconazole reference standard (e.g., 1 mg/mL) in a suitable solvent such as a methanol/phosphate buffer mixture.[14]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to achieve a linear calibration curve (e.g., 0.2 to 12 µg/ml).[14]
-
Sample Solution: Accurately weigh and dissolve the Fluconazole sample in the mobile phase to obtain a known theoretical concentration. If the sample is in a complex matrix (e.g., plasma), a deproteinization step using filters may be necessary.[14]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the Fluconazole peak based on its retention time and the calibration curve. Degradation products will appear as separate peaks.
6. Data Analysis:
-
Calculate the concentration of Fluconazole in the sample.
-
Determine the percentage of degradation by comparing the peak area of Fluconazole in the stressed sample to that of an unstressed control sample.
Data Presentation
Table 1: Stability of Fluconazole in Plasma and Solution
| Sample Type | Storage Condition | Duration | Remaining Fluconazole (%) |
| Fluconazole in Plasma | Room Temperature | 5 hours | ≥ 94%[14] |
| -20°C | 10 weeks | 103%[14] | |
| 3 Freeze-Thaw Cycles (-20°C to RT) | - | ≥ 87%[14] | |
| Deproteinized Plasma Samples | Room Temperature | 16 hours | ≥ 100%[14] |
| -20°C | 48 hours | ≥ 96%[14] | |
| Stock Solution (1 mg/ml) | Room Temperature | 6 hours | ≥ 99%[14] |
| -20°C | 3 weeks | ≥ 90%[14] |
Table 2: Impact of Stress Conditions on Fluconazole Capsules
| Stress Condition | Duration | Remaining Fluconazole (by LC) | Antifungal Activity (Bioassay) |
| Climatic Chamber (40°C, 75% RH) | 90 days | > 98%[1][5] | ~30%[1][5] |
| Oven (60°C) | 60 days | > 98%[1][5] | ~30%[1][5] |
| UVC Exposure (254 nm) | 66-180 days | ~90% (degraded)[1][5] | ~30%[1][5] |
| Oxidative Medium (3% H2O2) | 6 hours (reflux) | ~90% (degraded)[1][2] | Not specified |
Note: The significant drop in antifungal activity despite relatively high chemical stability (as measured by LC) suggests that some degradation products, while structurally similar to the parent drug, may be biologically inactive.[1][5]
Visualizations
Caption: Factors influencing the degradation of Fluconazole.
Caption: Workflow for a comprehensive Fluconazole stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Stability of reconstituted fluconazole oral suspension in plastic bottles and oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. ijrpr.com [ijrpr.com]
Managing the trailing growth effect in Fluconazole MIC assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of the trailing growth effect observed in fluconazole (B54011) Minimum Inhibitory Concentration (MIC) assays for Candida species.
Troubleshooting Guide
Issue: Difficulty in determining the MIC endpoint due to low-level, persistent growth across a range of fluconazole concentrations.
This phenomenon is known as the "trailing growth effect" or "trailing," and it can lead to a susceptible isolate being misclassified as resistant, particularly when endpoints are read at 48 hours.[1][2][3][4]
Q1: What is the trailing growth effect in fluconazole MIC assays?
The trailing growth effect is characterized by the reduced but persistent growth of some yeast isolates, notably Candida albicans and Candida tropicalis, across a wide range of fluconazole concentrations above the true MIC.[3][4][5][6] This occurs because fluconazole is fungistatic, meaning it inhibits growth rather than killing the fungal cells, allowing for several generations of limited growth before significant inhibition is observed.[2] This can result in a low MIC (susceptible) at a 24-hour reading, but a very high MIC (resistant) at 48 hours, a pattern sometimes referred to as a "low-high" phenotype.[1][7]
Q2: I've observed trailing growth in my microdilution plate. How should I determine the correct MIC?
When trailing is observed, relying on a 48-hour visual endpoint can be misleading.[2][8] The recommended approaches are to prioritize a 24-hour reading or to use an objective spectrophotometric method.
Recommended Actions:
-
Prioritize the 24-Hour Visual Endpoint: For isolates exhibiting trailing, the 24-hour MIC reading is often more clinically relevant and correlates better with in vivo outcomes than the 48-hour reading.[2][9] An isolate that appears susceptible at 24 hours but resistant at 48 hours due to trailing should generally be considered susceptible.[2][8]
-
Use Spectrophotometric Reading: The most objective and recommended method to overcome the subjectivity of visual reading is to use a microplate reader (spectrophotometer).[10][11][12] The MIC is defined as the lowest drug concentration that produces a ≥50% reduction in growth (turbidity) compared to the growth control well.[9][11][13] This method is recommended by EUCAST to minimize the impact of trailing.[14][15][16]
-
Consider Environmental Factors: The pH of the testing medium can influence trailing. Trailing is often reduced in more acidic conditions (pH ≤ 5.0), which can help to achieve a clearer endpoint without affecting the MICs of truly susceptible or resistant isolates.[1][7]
Troubleshooting Workflow for Trailing Growth
References
- 1. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Scope and frequency of fluconazole trailing assessed using EUCAST in invasive Candida spp. isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Fluconazole Resistance in Fungal Biofilms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating combination therapies against fluconazole-resistant fungal biofilms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments.
Question 1: My Crystal Violet (CV) assay results for biofilm quantification are inconsistent and have high background noise. What are the common pitfalls?
Answer: Inconsistent Crystal Violet (CV) assay results are a frequent issue. Here are the most common causes and troubleshooting steps:
-
Inadequate Washing: Non-adherent, planktonic cells that are not washed away properly can contribute to false-positive readings.
-
Solution: When washing the plates, be gentle to avoid dislodging the biofilm itself.[1] Use a multi-channel pipette to gently dispense and aspirate washing solution (like PBS) from the side of the wells. Ensure washing steps are consistent across all plates and wells.[2] Inverting and shaking the plate can also remove non-adherent cells, but care must be taken.[3]
-
-
Incomplete Solubilization: The crystal violet stain retained by the biofilm must be fully solubilized for accurate absorbance readings.
-
Solution: After staining and final washing, ensure the plates are completely dry before adding the solubilizing agent (e.g., 30% acetic acid or absolute ethanol).[3][4] Pipette the solubilizing solution up and down multiple times within each well to ensure all the dye is dissolved before transferring to a new plate for reading.[3]
-
-
"Edge Effect" in Microtiter Plates: Wells on the perimeter of the 96-well plate are prone to faster evaporation, which can concentrate media components and affect biofilm growth, leading to variability.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill them with sterile water or media to create a humidity barrier and only use the inner 60 wells for your assay.
-
-
Dye Contamination: Crystal violet is a potent dye and can easily contaminate adjacent wells or the lab environment.
-
Solution: Use separate reservoirs for adding and removing dye. After staining, carefully invert the plate and shake out the excess dye onto a disposable mat.[3] Rings of crystal violet around the top of a well are not indicative of biofilm and should be removed with a careful washing step, as they will skew results.[3]
-
Question 2: My XTT assay, used to measure biofilm metabolic activity, is not showing a clear dose-response to my combination therapy. What could be wrong?
Answer: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures viability, and a lack of a clear dose-response can be frustrating.[5] Consider these points:
-
Incorrect Incubation Time: The incubation period with the XTT reagent is critical. Too short, and the color change will be insufficient; too long, and you may see non-specific reduction or saturation of the signal.
-
Reagent Preparation and Concentration: The XTT solution must be prepared correctly with its electron-coupling agent (e.g., menadione (B1676200) or phenazine (B1670421) methosulfate (PMS)) immediately before use.[7][8]
-
Mature Biofilms and Drug Penetration: Mature biofilms have a dense extracellular matrix that can prevent drugs, and even the XTT reagent, from penetrating effectively.[10] This can mask the true metabolic activity of the cells within.
-
Solution: Test your combination therapy on biofilms at different stages of development (e.g., early-stage at 6 hours, intermediate at 12 hours, and mature at 48 hours).[11] Fluconazole (B54011) resistance mechanisms can be phase-specific; for instance, efflux pumps are more critical in the early phase of C. albicans biofilm formation.[11][12]
-
-
Persister Cells: Biofilms can contain a subpopulation of dormant "persister" cells that are highly tolerant to antifungals.[13] These cells have very low metabolic activity and may not be killed by the drug, but also won't significantly reduce XTT, confounding results.
-
Solution: Consider complementing the XTT assay with a biomass assay (like Crystal Violet) to distinguish between biofilm eradication and a simple reduction in metabolic activity.
-
Question 3: How do I interpret the results of my checkerboard assay to determine if my drug combination is synergistic, additive, or antagonistic?
Answer: The checkerboard assay is the standard method for quantifying drug interactions.[14] The interpretation relies on calculating the Fractional Inhibitory Concentration (FIC) Index.
-
Determine the MICs: First, you must determine the Minimum Inhibitory Concentration (MIC) of each drug individually (Drug A and Drug B).
-
Determine the Combination MICs: In the checkerboard plate, find the MIC of Drug A in the presence of each concentration of Drug B, and vice-versa. The MIC in combination is the lowest concentration of one drug that inhibits growth at a given concentration of the other.
-
Calculate the FIC Index (FICI): For each well that shows growth inhibition, calculate the FICI using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)
-
-
Interpret the FICI Value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The most common value reported is the lowest FICI observed across all inhibitory combinations.
Question 4: My candidate compound shows promising synergy with fluconazole against planktonic cells but fails against mature biofilms. Why?
Answer: This is a common and significant challenge. The biofilm architecture confers a high level of protection that is absent in free-floating planktonic cells.
-
Extracellular Matrix (ECM): The ECM is a primary barrier, composed of polysaccharides, proteins, and DNA. It can physically block drug entry or even bind and sequester antifungal agents like fluconazole, preventing them from reaching their cellular targets.[10]
-
Altered Physiology: Cells within a biofilm have a different physiological state. They often grow much slower, and some may be in a dormant state, making them less susceptible to drugs that target active cellular processes.
-
Resistance Mechanisms: Biofilm formation is associated with the upregulation of specific resistance genes. In Candida albicans, efflux pumps (encoded by CDR1, CDR2, MDR1) and alterations in the ergosterol (B1671047) biosynthesis pathway (involving the ERG11 gene) are key mechanisms of fluconazole resistance that are often enhanced in biofilms.[11][12][15][16]
-
Phase-Specific Resistance: Resistance mechanisms can change as the biofilm matures. For example, efflux pumps play a more significant role in the early stages of C. albicans biofilm formation, while alterations in membrane sterol composition become more important in intermediate and mature phases.[11][17][18] Your compound might target an early-phase mechanism that is less relevant in a mature biofilm.
Quantitative Data Summary
The following tables summarize the synergistic effects of various compounds when combined with fluconazole against resistant Candida biofilms.
Table 1: Natural Compounds in Combination with Fluconazole Against C. albicans Biofilms
| Compound | Organism | Key Synergistic Finding | Reference(s) |
| Thymol | C. albicans, C. tropicalis | Showed the highest synergistic effect on biofilm inhibition compared to eugenol (B1671780) and menthol.[19] Reduces biofilm by preventing attachment or interfering with maturation.[20] | [19][20] |
| Eugenol | C. albicans | Exhibits synergistic interaction with fluconazole against biofilms. Appears to affect cell membrane integrity.[19] | [19] |
| Curcumin | Drug-resistant Candida strains | Synergism with fluconazole has been reported, introducing it as a potential new therapeutic agent.[19][20] | [19][20] |
| Pseudolaric Acid A (PAA) | C. albicans | A combination of PAA (4 µg/mL) and FLC (0.5 µg/mL) significantly inhibited early, developmental, and mature biofilms.[21] The mechanism involves inhibiting adhesion and the yeast-to-hypha transition.[21][22] | [21][22] |
Table 2: Other Adjuvants in Combination with Fluconazole Against C. albicans Biofilms
| Adjuvant Class | Example Compound(s) | Key Synergistic Finding | Reference(s) |
| Calcineurin Inhibitors | Cyclosporine A, FK506 | The combination has dramatic activity against mature C. albicans biofilms.[23] | [23] |
| Efflux Pump Inhibitors | MCC1189, MCC1375 | These synthetic molecules show minimal antifungal activity alone but enhance fluconazole activity by inhibiting Mdr1-mediated efflux.[23] | [23] |
| NSAIDs | Acetylsalicylic Acid | A significant reduction in biofilm formation by Candida parapsilosis complex was observed when combined with fluconazole.[24] | [24] |
Detailed Experimental Protocols
Protocol 1: Biofilm Formation and Quantification with Crystal Violet (CV) Assay
This protocol is adapted for a 96-well plate format to assess the total biofilm biomass.[1][3]
-
Inoculum Preparation: Grow a fresh overnight culture of the fungal species in an appropriate liquid medium (e.g., YPD for C. albicans). Dilute the culture in fresh RPMI 1640 medium to a starting concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: Dispense 100 µL of the diluted culture into the wells of a flat-bottomed 96-well microtiter plate. Include negative control wells containing sterile medium only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the well.[1]
-
Fixation (Optional but Recommended): Add 100 µL of methanol (B129727) to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry completely.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well.[3] Incubate at room temperature for 15-30 minutes.[25]
-
Final Wash: Remove the crystal violet solution by inverting the plate. Wash the wells thoroughly with sterile distilled water until the water runs clear. Remove any remaining water by inverting the plate and tapping it firmly on a paper towel.[3]
-
Solubilization: Add 200 µL of 30% acetic acid or absolute ethanol (B145695) to each well to solubilize the bound dye.[3][4] Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Transfer 125 µL of the solubilized solution from each well to a new, clean flat-bottom plate.[3] Measure the absorbance at 590 nm using a microplate reader.[25]
Protocol 2: Biofilm Metabolic Activity with XTT Reduction Assay
This protocol quantifies the viability of cells within the biofilm.[5][8]
-
Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3).
-
Treatment (for drug studies): After the initial incubation, remove the medium and add fresh medium containing serial dilutions of your test compounds/combinations. Incubate for another 24 hours.
-
Washing: Gently aspirate the medium from each well. Wash the biofilms twice with 200 µL of sterile PBS.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT detection solution. For example, add 100 µL of an electron coupling solution (e.g., menadione) to 5 mL of XTT reagent.[9] The exact ratio and components may vary by kit manufacturer.
-
Incubation with XTT: Add 50-100 µL of the freshly prepared XTT detection solution to each well (including control wells).[9] Incubate the plate in the dark at 37°C for 2-4 hours.[5] The optimal time should be determined empirically.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450-492 nm using a microplate reader.[6][26] A reference wavelength of 630-660 nm can be used to subtract background absorbance.[6][26] Unlike the CV assay, the supernatant is typically read directly without a transfer step.[5]
Protocol 3: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the FIC index for a two-drug combination.[14][27]
-
Plate Setup:
-
In a 96-well plate, create serial dilutions of Drug A horizontally (e.g., along the rows) and Drug B vertically (e.g., down the columns).
-
Typically, you will add 50 µL of medium to all wells. Add 50 µL of 4x concentrated Drug A to the first row, perform serial dilutions across the row, and discard 50 µL from the last well.
-
Then, add 50 µL of 4x concentrated Drug B to the first column, perform serial dilutions down the column, and discard 50 µL from the bottom well. This creates a matrix of drug combinations.
-
Ensure you have control wells with no drugs, Drug A only, and Drug B only.
-
-
Inoculation: Prepare a fungal inoculum as described in Protocol 1, but adjust the final concentration to approximately 2 x 10⁶ cells/mL. Add 100 µL of this inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC for each well. This can be done by visual inspection (the lowest drug concentration showing no visible growth) or by reading the optical density (OD) with a plate reader.
-
Data Analysis: Calculate the FIC Index (FICI) for each inhibitory combination as described in the FAQ section above.
Visualizations: Pathways and Workflows
Diagram 1: Key Mechanisms of Fluconazole Resistance in C. albicans
Caption: Core mechanisms of fluconazole resistance in Candida albicans.
Diagram 2: Experimental Workflow for Biofilm Synergy Screening
Caption: Workflow for screening drug synergy against fungal biofilms.
Diagram 3: Troubleshooting Guide for Crystal Violet Assay
Caption: A logical guide for troubleshooting common CV assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ableweb.org [ableweb.org]
- 3. static.igem.org [static.igem.org]
- 4. Video: Author Spotlight: A Comprehensive Protocol for Acinetobacter Biofilm Quantification, Assessment, and Visualization [jove.com]
- 5. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XTT reduction assay [bio-protocol.org]
- 7. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species [frontiersin.org]
- 20. Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Antifungal adjuvants: Preserving and extending the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-biofilm effect by the combined action of fluconazole and acetylsalicylic acid against species of Candida parapsilosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Crystal violet staining protocol | Abcam [abcam.com]
- 26. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Fluconazole Delivery and Efficacy with Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Fluconazole (B54011) nanoformulations.
Troubleshooting Guides
This section addresses common challenges encountered during the experimental process of developing Fluconazole nanoformulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (%) | - Poor miscibility of Fluconazole in the lipid or polymer matrix. - Drug leakage into the external phase during formulation. - Inappropriate drug-to-carrier ratio. - Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Screen different lipids or polymers: Select a carrier in which Fluconazole has higher solubility.[1][2] - Optimize the formulation: Adjust the drug-to-carrier ratio. Increasing the polymer concentration can sometimes improve encapsulation.[3] - Modify the preparation method: For emulsion-based methods, ensure rapid solidification of the nanoparticles to trap the drug. For liposomes, consider the lipid composition and cholesterol content.[4] - Adjust process parameters: Increase homogenization speed or sonication time to a certain extent, but be aware that excessive energy can sometimes lead to drug expulsion.[1] - Use a suitable surfactant: The right surfactant can improve drug partitioning into the nanoparticle core.[1] |
| Large Particle Size or Polydispersity Index (PDI) | - Aggregation of nanoparticles. - Inefficient size reduction during homogenization or sonication. - Inappropriate concentration of stabilizer or surfactant. - Ostwald ripening. | - Optimize stabilizer/surfactant concentration: Too little may not prevent aggregation, while too much can lead to larger micelles.[5] - Increase homogenization/sonication energy: Higher energy input generally leads to smaller particles, but there is an optimal range.[1] - Control the temperature: For methods involving heating, rapid cooling can help solidify nanoparticles and prevent aggregation.[5] - Filter the formulation: Passing the nanoformulation through a syringe filter with a specific pore size can help remove larger aggregates. - Check for material compatibility: Ensure all components are compatible and do not induce precipitation or aggregation. |
| Instability During Storage (Aggregation, Sedimentation, Drug Leakage) | - Insufficient surface charge (low Zeta Potential). - Particle growth over time (Ostwald ripening). - Degradation of the carrier material. - Drug crystallization or expulsion from the core. | - Increase Zeta Potential: Modify the surface charge by adding charged lipids, polymers (like chitosan), or surfactants to enhance electrostatic repulsion. A zeta potential above ±30 mV is generally considered stable.[5] - Lyophilize the nanoformulation: Freeze-drying with a suitable cryoprotectant can improve long-term stability. - Optimize storage conditions: Store at a recommended temperature (e.g., 4°C) and protect from light.[1] - Select stable carrier materials: Use polymers or lipids with good stability profiles. |
| Inconsistent In Vitro Drug Release Profile | - Burst release is too high. - Release is too slow or incomplete. - High variability between batches. | - To reduce burst release: Ensure the drug is encapsulated within the core rather than adsorbed on the surface. Washing the nanoparticles can remove surface-bound drug. - To increase release rate: Use a carrier that degrades faster or has a less dense matrix. Incorporate release modifiers into the formulation. - To slow down release: Use a more hydrophobic and higher molecular weight polymer or lipid. Increase the cross-linking density of the polymer.[3] - Ensure sink conditions: In the release medium, the concentration of the drug should not exceed 10-15% of its saturation solubility to ensure accurate release data.[6] - Standardize the experimental protocol: Maintain consistent parameters such as stirring speed, temperature, and sampling times.[6] |
Frequently Asked Questions (FAQs)
1. What is a good starting point for the drug-to-carrier ratio for Fluconazole nanoformulations?
A common starting point for the drug-to-polymer or drug-to-lipid ratio is 1:10 by weight. However, this can be optimized based on the specific carrier and desired drug loading.
2. How can I improve the solubility of Fluconazole in the organic phase during nanoparticle preparation?
Fluconazole is slightly soluble in organic solvents like ethanol (B145695) and methanol. Using a co-solvent system or gently heating the solution can help improve its solubility.
3. What is the significance of Zeta Potential in Fluconazole nanoformulations?
Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of the stability of the colloidal dispersion. A zeta potential value greater than +30 mV or less than -30 mV is generally indicative of good stability, as the electrostatic repulsion between particles prevents aggregation.[5]
4. How does the choice of surfactant affect the properties of Fluconazole nanoformulations?
The type and concentration of the surfactant can significantly impact particle size, stability, and drug release. For example, non-ionic surfactants like Tween 80 are commonly used to stabilize nanoparticles and can influence their final size and PDI. The hydrophilic-lipophilic balance (HLB) of the surfactant is an important consideration.
5. Can I sterilize my Fluconazole nanoformulation by autoclaving?
Autoclaving is generally not suitable for lipid-based or polymeric nanoformulations as the high temperature can lead to degradation, aggregation, and drug leakage. Sterile filtration using a 0.22 µm filter is a more common method for sterilization, provided the nanoparticle size is sufficiently small.
Experimental Protocols
Protocol 1: Preparation of Fluconazole-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This method is suitable for encapsulating lipophilic drugs like Fluconazole within a solid lipid matrix.[1][5]
Materials:
-
Fluconazole
-
Solid Lipid (e.g., Compritol 888 ATO, Precirol ATO5)[5]
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse Fluconazole in the molten lipid with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nano-emulsion Formation: Subject the pre-emulsion to probe sonication for a specified time (e.g., 5-15 minutes) to reduce the droplet size to the nanometer range.
-
SLN Formation: Allow the resulting nano-emulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the un-encapsulated drug and excess surfactant. Wash the pellet with purified water and resuspend.
Protocol 2: Determination of Encapsulation Efficiency (%)
This protocol describes an indirect method to determine the amount of Fluconazole successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoformulation and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated (free) Fluconazole.
-
Analysis: Analyze the concentration of Fluconazole in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 260 nm) or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study using the dialysis bag method.[6]
Materials:
-
Fluconazole nanoformulation
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sometimes with a small percentage of a surfactant like Tween 80 to ensure sink conditions)
Procedure:
-
Preparation: Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Loading: Accurately measure a specific volume of the Fluconazole nanoformulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study: Suspend the dialysis bag in a known volume of the release medium in a beaker placed on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of Fluconazole in the collected samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Signaling Pathways and Experimental Workflows
Fluconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[8][9] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8][10]
By inhibiting lanosterol 14α-demethylase, Fluconazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[11] The altered membrane composition increases its permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect).[8][12]
Nanoformulations can enhance the efficacy of Fluconazole by:
-
Improving its solubility and stability.[4]
-
Facilitating its penetration through biological barriers, such as the fungal cell wall and biofilms.
-
Providing a sustained release of the drug at the site of infection.[4]
Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow for Developing Fluconazole Nanoformulations
The following diagram illustrates a typical workflow for the development and characterization of Fluconazole nanoformulations.
Caption: A typical experimental workflow for Fluconazole nanoformulation development.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. "Development and characterization of Fluconazole Solid lipid nanopartic" by Isha Kalaria [egrove.olemiss.edu]
- 3. Nanotechnology-driven synergy: research effects of curcumin nanosuspension and fluconazole combination in overcoming azole resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vitro Activity of Nano Fluconazole and Conventional Fluconazole against Clinically Important Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole-loaded solid lipid nanoparticles topical gel for treatment of pityriasis versicolor: formulation and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Fluconazole Binding to Plasma Proteins in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for fluconazole (B54011) binding to plasma proteins in in vivo studies. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the extent of fluconazole binding to plasma proteins in healthy individuals?
A1: Fluconazole exhibits low plasma protein binding, typically ranging from 11% to 12% in healthy subjects.[1][2][3][4] This low level of binding means that a large fraction of the drug in circulation is unbound and pharmacologically active.
Q2: Which plasma proteins are primarily responsible for binding fluconazole?
A2: While albumin is the most abundant protein in plasma, studies indicate that fluconazole binding shows a significant correlation with the concentration of alpha-1-acid glycoprotein (B1211001) (AAG).[5] AAG is an acute phase reactant protein, and its levels can fluctuate in response to various physiological and pathological conditions.[1][6][7]
Q3: How do disease states affect fluconazole's plasma protein binding?
A3: Certain disease states can alter the plasma protein binding of fluconazole, primarily by affecting the concentration of AAG. For instance, in patients with chronic renal failure, AAG levels are often elevated, which can lead to a significant increase in the percentage of bound fluconazole.[5] Similarly, in critically ill patients, such as those with severe burns, inflammatory conditions can increase AAG levels, potentially altering the free fraction of fluconazole.[1] However, in patients with diabetes mellitus, no significant changes in fluconazole protein binding have been observed.[2][8]
Q4: Is it necessary to account for plasma protein binding in all in vivo studies with fluconazole?
A4: For studies in healthy subjects or in conditions where AAG levels are not expected to be significantly altered, the low and consistent protein binding of fluconazole may not have a clinically significant impact on its pharmacokinetics. However, in studies involving patients with conditions known to elevate AAG levels (e.g., renal failure, severe inflammation, trauma, or cancer), it is crucial to consider the potential for increased protein binding and its effect on the free (active) drug concentration.[1][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected plasma protein binding results.
-
Question: We are observing high variability in our fluconazole plasma protein binding measurements between subjects. What could be the cause?
-
Answer: High variability can be due to several factors:
-
Underlying inflammatory conditions: Check for elevated levels of inflammatory markers (e.g., C-reactive protein) in your subjects, as this can increase AAG concentrations and, consequently, fluconazole binding.[1]
-
Sample handling and storage: Ensure consistent sample handling procedures. Improper storage or repeated freeze-thaw cycles of plasma samples can denature proteins and affect binding.
-
Analytical variability: Verify the precision and accuracy of your analytical method (e.g., LC-MS/MS) for quantifying fluconazole in both plasma and buffer.[4][9]
-
Issue 2: Difficulty in choosing the right method for measuring protein binding.
-
Question: What is the most appropriate method to determine fluconazole's plasma protein binding in our study?
-
Answer: The choice of method depends on your specific requirements:
-
Equilibrium Dialysis (ED): Considered the "gold standard," ED is ideal for determining the binding of small molecules like fluconazole.[10][11] It is particularly useful when high accuracy is required.
-
Ultracentrifugation (UC): This method is advantageous for highly lipophilic compounds or when there are concerns about non-specific binding to dialysis membranes.[12][13]
-
Ultrafiltration (UF): UF is a faster method suitable for higher throughput screening, but it can be prone to non-specific binding of the drug to the filter membrane.[14][15]
-
Quantitative Data Summary
The following table summarizes the plasma protein binding of fluconazole in various populations.
| Population | Mean Protein Binding (%) | Primary Binding Protein | Reference(s) |
| Healthy Volunteers | 11-12% | Alpha-1-Acid Glycoprotein | [1][2][3][4] |
| Patients with Chronic Renal Failure | 22.91% (± 6.15) | Alpha-1-Acid Glycoprotein | [5] |
| Patients with Diabetes Mellitus | No significant difference from healthy volunteers | Not specified | [2][8] |
| Critically Ill Burn Patients | Assumed to be 12% for calculations, but acknowledged to likely be higher due to elevated AAG | Alpha-1-Acid Glycoprotein | [16] |
Experimental Protocols
Protocol 1: Determination of Fluconazole Plasma Protein Binding by Equilibrium Dialysis
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials:
- 96-well equilibrium dialysis apparatus
- Semi-permeable dialysis membranes (e.g., 12-14 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4
- Control plasma (from the same species as the study subjects)
- Fluconazole stock solution
- LC-MS/MS system for fluconazole quantification
2. Procedure:
- Prepare the dialysis membranes according to the manufacturer's instructions. This may involve hydration in sterile buffer.[17]
- Spike control plasma with fluconazole to the desired concentration.
- Load the plasma sample containing fluconazole into one chamber of the dialysis well and an equal volume of PBS into the other chamber.[10]
- Assemble the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium.[17]
- After incubation, collect aliquots from both the plasma and buffer chambers.
- Analyze the concentration of fluconazole in both aliquots using a validated LC-MS/MS method.[9]
- Calculate the percentage of bound fluconazole using the following formula: % Bound = ((Total Concentration in Plasma - Concentration in Buffer) / Total Concentration in Plasma) * 100
Protocol 2: Determination of Fluconazole Plasma Protein Binding by Ultracentrifugation
This protocol is a general guideline and may require optimization.
1. Materials:
- Ultracentrifuge with appropriate rotors
- Polycarbonate centrifuge tubes
- Control plasma
- Fluconazole stock solution
- LC-MS/MS system
2. Procedure:
- Spike control plasma with fluconazole to the desired concentration.
- Aliquot the spiked plasma into ultracentrifuge tubes.
- Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the plasma proteins (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C).[12][14]
- Carefully collect a sample from the supernatant, which represents the unbound (free) drug fraction.
- Analyze the fluconazole concentration in the supernatant and in an uncentrifuged aliquot of the spiked plasma (representing the total concentration) using a validated LC-MS/MS method.
- Calculate the percentage of bound fluconazole using the formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. Alpha-1 Acid Glycoprotein as a Biomarker for Subclinical Illness and Altered Drug Binding in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Variability and Target Attainment of Fluconazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro plasma protein binding determination of flunarizine using equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. dl.icdst.org [dl.icdst.org]
- 12. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetic Analysis of Fluconazole To Predict Therapeutic Outcome in Burn Patients with Candida Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
Technical Support Center: Reducing Variability in Animal Models of Fluconazole Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their animal models of Fluconazole (FLC) efficacy.
Frequently Asked Questions (FAQs)
Q1: My in vitro Fluconazole MICs are not correlating with my in vivo efficacy results. Why is this happening?
A1: A discrepancy between in vitro minimum inhibitory concentrations (MICs) and in vivo outcomes is a common challenge. Several factors can contribute to this:
-
The Trailing Growth Phenomenon: Some Candida isolates exhibit a "trailing" effect where a small, persistent population of cells shows reduced susceptibility at concentrations above the MIC. Standard MIC determination, which often requires an 80% reduction in growth after 48 hours, can overestimate resistance in these cases.[1][2] A less restrictive endpoint, such as a 50% reduction in growth at 24 hours, may provide a better correlation with the in vivo response for isolates that demonstrate significant trailing growth.[1]
-
Host Factors: Animal models introduce complex host-pathogen interactions that are not present in in vitro assays.[3] The immune status of the animal, for instance, can significantly impact drug efficacy.[3]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo efficacy is not solely dependent on the MIC but on the relationship between the drug's concentration over time and the MIC. The Area Under the Curve (AUC) to MIC ratio (AUC/MIC) is considered the best pharmacodynamic parameter to predict Fluconazole's efficacy.[4][5][6] Therefore, even with a low MIC, if the drug does not achieve a sufficient AUC in the animal, the in vivo response may be poor.
Q2: I'm observing high variability in survival times and fungal burden between individual animals within the same treatment group. What are the potential causes?
A2: High inter-animal variability is a significant issue that can mask true treatment effects. Key sources of this variability include:
-
Pharmacokinetic Variability: There is often substantial random inter-animal variability in the pharmacokinetics of Fluconazole.[7][8] This means that even when administered the same dose, individual animals may have different drug exposure levels (AUC). This variability in drug exposure is a major contributor to inconsistent outcomes.[7]
-
Inoculum Preparation and Administration: Inconsistencies in the preparation of the fungal inoculum, such as clumping of cells or variations in the growth phase, can lead to different initial infection loads in animals. The precision of intravenous injection is also critical, as improper administration can affect the initial seeding of the infection.
-
Host Immune Response: Individual differences in the host's immune response to the infection can lead to variability in disease progression and response to treatment.
-
Underlying Health Status: Unrecognized subclinical health issues in some animals can affect their ability to fight the infection and respond to therapy.
Q3: How do I choose the optimal dose of Fluconazole for my animal model?
A3: Selecting the right dose is crucial for obtaining meaningful and reproducible results.
-
Dose-Ranging Studies: It is highly recommended to perform a pilot dose-ranging study to establish a dose-response relationship for your specific animal model and fungal strain.[4] This will help you identify the 50% effective dose (ED50) and select doses that fall on the steep portion of the dose-response curve.[4] Using doses that produce minimal or maximal effects can make it difficult to detect differences in efficacy between treatment groups.[4]
-
Pharmacodynamic Targets: The AUC/MIC ratio is the key pharmacodynamic parameter predicting Fluconazole efficacy.[4][5][6] You can use pharmacokinetic studies to determine the dose that achieves the target AUC/MIC ratio for your fungal isolate.[4]
Q4: Does the dosing schedule (e.g., once daily vs. twice daily) matter for Fluconazole efficacy?
A4: For Fluconazole, the total daily dose is more critical than the frequency of administration. Studies have shown that the AUC/MIC ratio is the best predictor of outcome, and similar reductions in fungal burden are observed whether the total daily dose is given as a single injection or in divided doses.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent Fungal Burden in Kidneys/Organs
| Potential Cause | Recommended Solution |
| Inoculum Variability | Ensure a standardized protocol for inoculum preparation, including consistent growth phase, washing steps, and cell counting. Vortex the inoculum immediately before drawing it into the syringe to prevent cell clumping. |
| Inaccurate Inoculation | Use proper animal restraint and technique for intravenous injections to ensure the full dose is delivered to the bloodstream. |
| Timing of Sacrifice | Sacrifice all animals at a consistent time point post-infection and treatment, as fungal burden can change rapidly. |
| Tissue Homogenization | Standardize the method for tissue homogenization to ensure complete lysis and release of fungal cells for accurate colony counting. |
| Antifungal Carry-over | To minimize the impact of residual Fluconazole in the tissues on colony counts, the time point for measuring fungal burden should be at least one day after the last antifungal dose. |
Issue 2: Unexpected Drug Resistance in vivo
| Potential Cause | Recommended Solution |
| Emergence of Resistance | Prolonged exposure to Fluconazole, especially at sub-MIC concentrations, can lead to the development of resistance during the experiment. Consider including endpoints to assess the MIC of isolates recovered from treated animals. |
| Incorrect In Vitro Susceptibility | Re-evaluate the in vitro MIC using a less restrictive endpoint (e.g., 50% inhibition at 24 hours) if trailing growth is observed.[1] |
| Suboptimal Drug Exposure | Conduct pharmacokinetic studies to confirm that the administered dose is achieving the target AUC/MIC ratio in your animal model.[4] |
| Fungal Strain Characteristics | The specific virulence factors and resistance mechanisms of the Candida strain can significantly impact in vivo efficacy.[9][10] Ensure you are using a well-characterized strain. |
Data Presentation
Table 1: Example of Fluconazole Dosing and Efficacy in a Murine Candidiasis Model
| Fluconazole Dose (mg/kg/day) | Dosing Schedule | Mean Survival Time (Days) | Kidney Fungal Burden (log10 CFU/g) |
| 0 (Control) | Saline, once daily | 8.5 ± 1.2 | 5.8 ± 0.4 |
| 1 | Once daily | 15.2 ± 2.1 | 4.1 ± 0.6 |
| 5 | Once daily | >21 | 2.5 ± 0.8 |
| 5 | 2.5 mg/kg, twice daily | >21 | 2.6 ± 0.7 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Correlation of In Vitro MIC with In Vivo Response
| Candida albicans Isolate | In Vitro MIC (µg/mL) at 48h (80% inhibition) | In Vivo Response to 5 mg/kg/day Fluconazole |
| Susceptible Strain 1 | 0.25 | Significant prolongation of survival and reduction in fungal burden.[9] |
| Resistant Strain 1 | 32 | No significant prolongation of survival.[9] |
| Trailing Growth Isolate | 16 | Significant prolongation of survival (in vivo response better than predicted by MIC).[1] |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
-
Animal Selection: Use a standardized mouse strain, such as outbred ICR (CD-1) or inbred BALB/c mice, of a consistent age and weight.[9]
-
Immunosuppression (Optional): To establish a more severe infection, mice can be immunosuppressed. For example, a single dose of 5-fluorouracil (B62378) (e.g., 150 mg/kg) can be administered intraperitoneally one day prior to inoculation to induce neutropenia.
-
Inoculum Preparation:
-
Subculture the Candida albicans strain on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours.
-
Inoculate a single colony into a liquid medium (e.g., YPD broth) and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Adjust the cell density using a hemocytometer or spectrophotometer to the desired concentration (e.g., 5 x 10^5 CFU/mL). The final inoculum size should be determined in pilot studies to achieve a lethal infection within a desired timeframe (e.g., 7-10 days) in untreated control animals.[2]
-
-
Infection: Inject 0.1 mL of the prepared inoculum intravenously via the lateral tail vein.
-
Fluconazole Administration:
-
Outcome Measures:
-
Survival: Monitor animals at least twice daily and record mortality. Euthanize moribund animals as per institutional guidelines.
-
Fungal Burden: At a predetermined endpoint, euthanize animals, aseptically harvest organs (e.g., kidneys), weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenate on appropriate agar plates and incubate to determine CFU per gram of tissue.[2]
-
Mandatory Visualization
Caption: Standard experimental workflow for assessing Fluconazole efficacy in a murine model of candidiasis.
Caption: Fluconazole inhibits the Ergosterol biosynthesis pathway by targeting the enzyme Erg11p.[3][11][12]
Caption: Key mechanisms of Fluconazole resistance in Candida albicans.[3][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Investigation of the expression levels of efflux pumps in fluconazole-resistant Candida albicans isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RT-qPCR for Fluconazole Resistance Gene Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their RT-qPCR experiments for studying fluconazole (B54011) resistance genes in fungi, particularly Candida species.
Frequently Asked Questions (FAQs)
Q1: What are the key genes to target when studying fluconazole resistance?
A1: The primary genes implicated in fluconazole resistance are involved in drug efflux and ergosterol (B1671047) biosynthesis. Key targets include:
-
ERG11 : Encodes lanosterol (B1674476) 14-α-demethylase, the primary target of azole antifungals.[1][2][3] Overexpression or mutations in this gene can lead to resistance.[1][2][3]
-
CDR1 and CDR2 : These genes encode for ATP-binding cassette (ABC) transporters that pump azoles out of the fungal cell.[2][4] Their overexpression is a common resistance mechanism.[2][4]
-
MDR1 : This gene encodes a major facilitator superfamily (MFS) transporter, which also contributes to drug efflux.[5][6]
-
FLU1 and RTA2 : Recent studies have also implicated the upregulation of these genes in azole resistance.[2]
Q2: What are the essential guidelines for designing RT-qPCR primers for these genes?
A2: Proper primer design is critical for accurate and reliable gene expression analysis.[7][8] Key guidelines include:
-
Amplicon Size: Aim for a product size between 70 and 200 base pairs for efficient amplification.[9][10]
-
Melting Temperature (Tm): Primers should have a Tm between 60°C and 65°C, with the forward and reverse primers' Tm being within 3°C of each other.[7][9][10]
-
GC Content: The GC content should be between 40% and 60% to ensure stability.[7][9]
-
Primer Ends: Include a G or C at the 3' end to promote binding, but avoid runs of more than three Gs or Cs.[7][9]
-
Specificity: Use tools like NCBI Primer-BLAST to check for specificity and avoid primers that may amplify non-target sequences or form primer-dimers.[7][9] To prevent amplification of contaminating genomic DNA, it's recommended to design primers that span an exon-exon junction.[9]
Q3: How do I choose the right reference genes for normalization in Candida species?
A3: The stability of reference genes can vary under different experimental conditions.[1] It is crucial to validate a panel of candidate reference genes for your specific fungal species and experimental setup. Commonly used reference genes for Candida albicans and other species include ACT1, GAPDH, and TEF1.[1] However, studies have shown that genes like RDN5.8, UBC13, and PGK1 may be more stable under azole treatment in Candida glabrata.[11] For Candida tropicalis, EF1 and ACT1 have been reported as stable reference genes.[12]
Troubleshooting Guides
This section addresses common problems encountered during RT-qPCR experiments for fluconazole resistance gene expression analysis.
Problem 1: No or Low Amplification (High Ct Values)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality/Integrity | Ensure high-quality, intact RNA is extracted. Use a spectrophotometer to check for purity (A260/A280 ratio of ~2.0) and a bioanalyzer to assess RNA integrity (RIN > 7).[1][13] Re-extract RNA if necessary.[14] |
| Inefficient Reverse Transcription | Use a mix of random hexamers and oligo(dT) primers for cDNA synthesis to ensure good coverage of all transcripts. Increase the incubation time for the reverse transcriptase.[15] |
| Suboptimal Primer Design | Re-design primers following the guidelines in the FAQ section. Ensure primers do not have secondary structures or self-complementarity.[7][9] Test primer efficiency with a standard curve.[1] |
| Presence of PCR Inhibitors | Dilute the cDNA template to reduce the concentration of inhibitors.[16] If inhibition persists, consider purifying the RNA or cDNA sample again.[15] |
| Low Target Gene Expression | Increase the amount of starting RNA for cDNA synthesis.[15] Ensure that the fungal cells were harvested at a time point where the expression of the target genes is expected to be induced.[1] |
Problem 2: Poor PCR Efficiency (<90% or >110%)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Primer Concentrations | Titrate primer concentrations, typically between 100 nM and 900 nM, to find the optimal concentration for your assay. |
| Incorrect Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set. |
| Poor Primer Design | The design of the primers may be inherently inefficient. Re-designing the primers to a different region of the target gene may be necessary.[16] |
| Errors in Standard Curve Preparation | Ensure accurate serial dilutions of the template for the standard curve. Any pipetting errors will directly affect the calculated efficiency. |
Problem 3: Non-Specific Amplification (Multiple Peaks in Melt Curve)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Primer-Dimers | A peak at a lower melting temperature often indicates primer-dimers.[10] Increase the annealing temperature or decrease the primer concentration.[15][17] |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA.[1] Design primers that span exon-exon junctions.[9] Run a no-reverse transcriptase (-RT) control.[17] |
| Poor Primer Specificity | Redesign primers to be more specific to the target sequence. Use BLAST to check for potential off-target binding sites.[7][9][14] |
| Complex Amplicons | Some amplicons with A/T-rich regions may naturally have multiple melting domains, resulting in more than one peak even with a single product.[10][17][18] Confirm the product size and purity using agarose (B213101) gel electrophoresis.[17][18] |
Experimental Protocols
Protocol 1: Total RNA Extraction from Candida Species
-
Grow fungal isolates to the mid-log phase in a suitable liquid medium (e.g., YPD).
-
To induce gene expression, expose the cultures to a sub-inhibitory concentration of fluconazole (e.g., 0.5 x MIC) for a defined period (e.g., 2 hours).[1]
-
Harvest cells by centrifugation and wash with sterile distilled water.[4]
-
Lyse the cells using a method suitable for yeast, such as bead beating with lysis matrix tubes.[4]
-
Extract total RNA using a commercial kit (e.g., RiboPure™-Yeast Kit) or a standard hot phenol-chloroform method, following the manufacturer's instructions.[1][19]
-
Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.[1][4]
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.[1][13][20]
Protocol 2: First-Strand cDNA Synthesis
-
Use 1-2 µg of total RNA for the reverse transcription reaction.[1]
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[1][15][21]
-
Follow the protocol provided with your cDNA synthesis kit.
-
The synthesized cDNA can be diluted and used as a template for the qPCR reaction.[22]
Protocol 3: RT-qPCR Reaction Setup
-
Prepare a qPCR master mix containing a suitable qPCR master mix (e.g., SYBR Green-based), forward and reverse primers (at their optimal concentration), and nuclease-free water.[5][19]
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA template to each reaction.
-
Include appropriate controls:
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol, followed by a melt curve analysis.[5][6] A typical protocol includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[5][6]
Visualizations
Caption: Experimental workflow for studying fluconazole resistance gene expression.
Caption: Troubleshooting logic for common RT-qPCR issues.
Caption: Key mechanisms of fluconazole resistance in fungal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. How do I design primers for qPCR? | AAT Bioquest [aatbio.com]
- 8. qiagen.com [qiagen.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Evaluation of reference genes for real-time quantitative PCR studies in Candida glabrata following azole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. pcrbio.com [pcrbio.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. mrdnalab.com [mrdnalab.com]
- 18. science.smith.edu [science.smith.edu]
- 19. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 20. Molecular Evaluation of the mRNA Expression of the ERG11, ERG3, CgCDR1, and CgSNQ2 Genes Linked to Fluconazole Resistance in Candida glabrata in a Colombian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quantabio.com [quantabio.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Mass Spectrometry Settings for Fluconazole Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in calibrating their mass spectrometry settings for the accurate detection and quantification of Fluconazole (B54011). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the LC-MS/MS analysis of Fluconazole.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for Fluconazole shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for a basic compound like Fluconazole is a common issue in reversed-phase chromatography. The primary causes and solutions are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the basic nitrogen atoms in Fluconazole, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can protonate the silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use of Mobile Phase Additives: Incorporating an appropriate buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to shield the silanol groups and improve peak symmetry.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]
-
-
Column Contamination: Accumulation of matrix components from previous injections can degrade column performance.
-
Issue 2: Low or No Signal Intensity
-
Question: I am observing a very weak or no signal for Fluconazole. What troubleshooting steps should I take?
-
Answer: A lack of signal can be attributed to several factors, from sample preparation to instrument settings.
-
Suboptimal Ionization: Fluconazole is readily ionized using positive mode electrospray ionization (ESI).[1][5]
-
Solution: Ensure your mass spectrometer is set to positive ESI mode. Optimize source parameters such as capillary voltage, gas flow, and temperature. For example, a capillary voltage of 4,000 V and a desolvation gas temperature of 350°C have been used successfully.
-
-
Incorrect MRM Transitions: The selection of precursor and product ions is critical for sensitive detection.
-
Inefficient Sample Preparation: Poor extraction of Fluconazole from the sample matrix will result in a weak signal.
-
Solution: A protein precipitation step followed by liquid-liquid extraction is a common and effective method for plasma and cell lysate samples.[5] Ensure complete precipitation and efficient extraction.
-
-
Issue 3: High Variability and Poor Reproducibility
-
Question: My results for Fluconazole quantification are inconsistent between injections. What could be causing this?
-
Answer: High variability can stem from both the analytical method and sample handling.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of Fluconazole, leading to a suppressed and variable signal.[6][7]
-
Solution 1: Improve Chromatographic Separation: Optimize your LC gradient to separate Fluconazole from interfering matrix components.
-
Solution 2: Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a wider range of interfering compounds.[2]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Fluconazole will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification.[8]
-
-
Instrument Instability: Fluctuations in the LC pump flow rate or the MS detector can lead to inconsistent results.
-
Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing within specifications. The use of an internal standard can help correct for instrument instability.[5]
-
-
Frequently Asked Questions (FAQs)
1. What are the optimal mass spectrometry settings for Fluconazole detection?
Optimal settings can vary slightly between instruments, but a good starting point for a triple quadrupole mass spectrometer is:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]
-
Collision Energy: This needs to be optimized for your specific instrument, but values between 18 V and 19 V have been reported to be effective.[1]
2. How do I choose an appropriate internal standard for Fluconazole analysis?
An ideal internal standard should have similar chemical properties and ionization efficiency to Fluconazole. Ketoconazole (KCZ) is a commonly used internal standard for Fluconazole analysis.[5] It has a similar structure and ionizes well in positive ESI mode. The MRM transition for Ketoconazole is typically m/z 531.2 → 489.1.[5]
3. What are the expected linearity, LOD, and LOQ for a validated Fluconazole LC-MS/MS method?
Validated methods have demonstrated linearity in the range of 5.0 to 1000.0 ng/mL.[9] The lower limit of quantification (LLOQ) is typically around 5.0 ng/mL, with a limit of detection (LOD) as low as 0.5 ng/mL.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical Fluconazole LC-MS/MS method.
Table 1: Mass Spectrometry Parameters
| Parameter | Fluconazole | Ketoconazole (Internal Standard) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 307.1 | 531.2 |
| Product Ion (m/z) | 238.2 | 489.1 |
| Collision Energy (eV) | 18 | 40 |
Data compiled from a validated method for intracellular Fluconazole quantification.[5]
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax SB-C18 (3.5 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (40% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
These parameters are based on a published experimental protocol.[5]
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 5.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (RSD) | < 1.0% |
| Inter-day Precision (RSD) | < 0.51% |
| Extraction Recovery | > 77% |
This data reflects the performance of a validated LC-MS/MS method.[9]
Experimental Protocols
A detailed methodology for the analysis of Fluconazole in a biological matrix (e.g., cell lysate) is provided below.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To a 100 µL sample (e.g., cell lysate), add an internal standard solution (e.g., Ketoconazole).
-
Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile) and vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane).
-
Vortex and then centrifuge to separate the layers.
-
Collect the organic layer containing the Fluconazole and internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[5][9]
2. LC-MS/MS Analysis
-
Set up the liquid chromatography system with the parameters outlined in Table 2.
-
Configure the mass spectrometer with the settings detailed in Table 1.
-
Inject the reconstituted sample onto the LC column.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specified transitions for Fluconazole and the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in Fluconazole analysis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Validation & Comparative
In Vivo Efficacy of Fluconazole vs. Voriconazole Against Candida auris: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Candida auris has emerged as a formidable, often multidrug-resistant fungal pathogen, posing a significant threat in healthcare settings worldwide.[1][2] Its reduced susceptibility to commonly used antifungal agents, particularly azoles like fluconazole (B54011), necessitates a thorough evaluation of alternative therapies. This guide provides an objective comparison of the in vivo efficacy of fluconazole and voriconazole (B182144) against C. auris, supported by experimental data from a murine model of disseminated candidiasis.
Comparative Efficacy Data
A study evaluating the in vivo efficacy of fluconazole and voriconazole in an immunocompromised murine model of disseminated C. auris infection revealed significant differences in their therapeutic potential. The data, summarized below, highlights the superior performance of voriconazole in this preclinical model.
| Efficacy Endpoint | Fluconazole | Voriconazole | Untreated Control |
| Survival Rate (Day 28) | Not Reported (due to high resistance) | 80% | 10% |
| Kidney Fungal Burden (log10 CFU/g) | Not Reported (due to high resistance) | Significant Reduction (P < 0.044) | - |
| In Vitro MIC (μg/ml) | >64 (Resistant) | 1 | - |
Data extracted from a study by Mahmoud A. Ghannoum's research group, which utilized a clinical isolate of C. auris (MRL 35368) known to be resistant to fluconazole and amphotericin B.[3][4][5]
Experimental Protocols
The following is a detailed methodology for the in vivo efficacy study cited above, providing a framework for understanding the data presented.
1. Fungal Strain and In Vitro Susceptibility:
-
A clinical isolate of Candida auris (MRL 35368) was used.
-
Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) document M27. The isolate was found to be resistant to fluconazole (MIC >64 μg/ml) and susceptible to voriconazole (MIC = 1 μg/ml).[3][4][5]
2. Animal Model:
-
Female BALB/c mice (weighing approximately 20 g) were used.
-
Mice were immunocompromised via intraperitoneal injections of cyclophosphamide (B585) (200 mg/kg of body weight) on days -4 and -1 relative to infection, and a single subcutaneous injection of cortisone (B1669442) acetate (B1210297) (250 mg/kg) on day -1.[4]
3. Infection Model:
-
A model of disseminated candidiasis was established.
-
Mice were infected via tail vein injection with a C. auris suspension of 1 × 10^7 CFU/mouse.[4]
4. Antifungal Treatment:
-
Treatment was initiated 24 hours post-infection.
-
Voriconazole was administered intraperitoneally at a dose of 12 mg/kg once daily for 7 consecutive days.[4]
-
A control group remained untreated.
5. Efficacy Assessment:
-
Survival: Animal survival was monitored for 28 days post-inoculation.[4]
-
Fungal Burden: On day 8 post-infection, a subset of mice from each group was euthanized. Kidneys and brains were aseptically removed, weighed, and homogenized. The homogenates were serially diluted and plated on Sabouraud dextrose agar (B569324) to determine the fungal load (CFU/g of tissue).[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy study described above.
Caption: Workflow of the in vivo efficacy study.
Discussion
The presented data clearly indicates that for the fluconazole-resistant C. auris isolate tested, voriconazole demonstrated significant in vivo efficacy, leading to a substantial increase in survival and a reduction in kidney fungal burden compared to the untreated group.[3][4][5] In contrast, the high level of fluconazole resistance observed in vitro suggests it would be an ineffective treatment option for this particular strain. It is important to note that C. auris exhibits high rates of fluconazole resistance, often attributed to mutations in the ERG11 gene.[1][6][7]
While voriconazole showed promise in reducing the fungal load in the kidneys, both voriconazole and anidulafungin (B1665494) (another drug tested in the study) were less effective at clearing the infection from the brain.[4] This highlights the ongoing challenge of treating central nervous system infections caused by C. auris.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris [frontiersin.org]
- 3. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Voriconazole, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Fluconazole and Amphotericin B against Candida albicans
A Comparative analysis of two cornerstone antifungal agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their in vitro performance against Candida albicans. This guide synthesizes key experimental data on susceptibility, potency, and mechanisms of action.
In the landscape of antifungal therapeutics, Fluconazole (B54011) and Amphotericin B represent two distinct classes of drugs frequently employed in the management of infections caused by Candida albicans, a prevalent fungal pathogen. While both are effective, their in vitro characteristics, mechanisms of action, and resulting efficacy profiles exhibit significant differences. This guide provides a detailed comparison based on available experimental data to inform research and development efforts.
Performance at a Glance: Key In Vitro Metrics
The in vitro efficacy of antifungal agents is commonly assessed through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For sessile, biofilm-forming cells, the Minimum Biofilm Inhibitory Concentration (MBIC) is a more relevant measure.
Table 1: Comparative Susceptibility of Planktonic Candida albicans
| Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | General MIC Range (μg/mL) | Primary Effect |
| Fluconazole | 0.25 - 0.5 | 16 - 32 | 0.125 to >64 | Fungistatic[1][2][3][4] |
| Amphotericin B | 0.5 | 1.0 | 0.03 - 2.0 | Fungicidal[1][2][5] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[1][5][6][7][8][9]
Table 2: Efficacy Against Candida albicans Biofilms
| Antifungal Agent | Key Findings |
| Fluconazole | Biofilms exhibit high levels of resistance.[10][11] In some studies, only 26.7% of isolates were sensitive at concentrations below 10 µg/mL.[12][13] |
| Amphotericin B | More effective than Fluconazole against biofilms, with 65% of isolates showing sensitivity at concentrations below 10 µg/mL in one study.[12][13] However, the concentrations required to reduce biofilm viability can be high.[10][11] |
Time-Kill Kinetics: A Deeper Look at Antifungal Dynamics
Time-kill studies provide valuable insights into the pharmacodynamics of an antifungal agent by measuring the rate at which it kills a fungal population.
-
Fluconazole typically demonstrates fungistatic activity, meaning it inhibits fungal growth rather than actively killing the cells.[1][2] Its effect is often concentration-dependent over a narrow range.[2]
-
Amphotericin B exhibits fungicidal activity, actively killing Candida albicans cells.[1][2] This killing effect is concentration-dependent, with higher concentrations leading to a more rapid reduction in viable fungal cells.[14]
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide, primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the CLSI M27-A3 and M27-A4 documents.[15][16][17][18][19]
-
Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of Fluconazole and Amphotericin B are prepared and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control. For Amphotericin B, this is typically complete inhibition of visible growth.[1] For Fluconazole, it is often defined as the concentration that results in at least an 80% reduction in visible growth.[1]
Biofilm Susceptibility Testing (MBIC)
-
Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.
-
Planktonic Cell Removal: The supernatant containing non-adherent, planktonic cells is carefully removed, and the wells are washed with a sterile buffer.
-
Antifungal Treatment: Fresh medium containing serial dilutions of Fluconazole or Amphotericin B is added to the wells with the pre-formed biofilms. The plate is then incubated for a further 24-48 hours.
-
MBIC Determination: The metabolic activity of the remaining biofilm is assessed using a colorimetric indicator such as XTT or resazurin.[12][13] The MBIC is the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of action for Fluconazole and Amphotericin B.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Concluding Remarks
The in vitro data clearly delineates the distinct profiles of Fluconazole and Amphotericin B against Candida albicans. Amphotericin B generally demonstrates superior potency, particularly against biofilms, and a fungicidal mode of action.[1][2][10][11][12][13] Fluconazole, while effective against planktonic cells, is fungistatic and shows significantly reduced efficacy against biofilms.[1][2][10][11][20] These fundamental differences, rooted in their distinct mechanisms of action, are critical considerations for the development of new antifungal strategies and for guiding further research into overcoming antifungal resistance. The provided protocols and visualizations serve as a foundational resource for researchers in this field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole vs amphotericin B: "in vitro" comparative evaluation of the minimal inhibitory concentration (MIC) against yeasts isolated from AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal susceptibility testing of isolates from a randomized, multicenter trial of fluconazole versus amphotericin B as treatment of nonneutropenic patients with candidemia. NIAID Mycoses Study Group and the Candidemia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamics of fluconazole, itraconazole, and amphotericin B against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. intertekinform.com [intertekinform.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the correlation between in vitro MIC and in vivo efficacy of Fluconazole
A comprehensive analysis of the correlation between fluconazole's in vitro Minimum Inhibitory Concentration (MIC) and its in vivo therapeutic success reveals a significant, albeit complex, relationship. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of experimental data, standardized protocols, and the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters that bridge the gap between laboratory findings and clinical outcomes.
The in vitro susceptibility of a fungal isolate to an antifungal agent, quantified by the Minimum Inhibitory Concentration (MIC), is a cornerstone of clinical microbiology. However, the translation of this in vitro metric to in vivo efficacy is not always direct. For fluconazole (B54011), a widely used triazole antifungal, extensive research has demonstrated that while a lower MIC is generally associated with a better clinical response, the interplay of drug dosage, the specific fungal species, and the host's immune status are crucial determinants of therapeutic success.
The Dose/MIC Ratio: A Key Predictor of Efficacy
A critical finding in validating the in vitro-in vivo correlation for fluconazole is the significance of the pharmacokinetic/pharmacodynamic (PK/PD) parameter, specifically the ratio of the 24-hour area under the concentration-time curve (AUC) to the MIC, often simplified to the dose/MIC ratio. Numerous studies have shown that this ratio is a more robust predictor of therapeutic outcome than the MIC value alone.[1][2][3]
Elegant animal studies have demonstrated that the AUC/MIC ratio best predicts the therapeutic response to fluconazole.[1] This has been further supported by clinical data from patients with candidemia and mucosal candidiasis.[1][2][3] For instance, a dose/MIC ratio greater than 50 was associated with a 74% success rate in patients with candidemia, compared to only 8% for a ratio of 50 or less.[1] Similarly, another study found a 93.9% cure rate when the dose/MIC ratio was ≥100, which dropped to 14.6% when the ratio was lower.[3]
Comparative Efficacy Data: In Vitro MIC vs. In Vivo Outcome
The following tables summarize quantitative data from key studies, illustrating the correlation between fluconazole MICs and clinical or in vivo responses across different types of candidiasis.
| Table 1: Correlation of Fluconazole MIC with Therapeutic Response in Candidemia | ||
| MIC Category | MIC Range (μg/mL) | Therapeutic Success Rate (%) |
| Susceptible | ≤ 8 | 67%[1] |
| Susceptible-Dose Dependent (S-DD) | 16 or 32 | 20%[1] |
| Resistant | ≥ 64 | 0%[1] |
| Table 2: Correlation of Fluconazole Dose/MIC Ratio with Therapeutic Response in Candidemia | |
| Dose/MIC Ratio | Therapeutic Success Rate (%) |
| > 50 | 74%[1] |
| ≤ 50 | 8%[1] |
| Table 3: Correlation of Fluconazole MIC with Clinical Response in Mucosal Candidiasis (Oropharyngeal and Esophageal) | ||
| MIC (μg/mL) | Patient Cohort | Response Rate (%) |
| ≤ 2 | Oropharyngeal & Candidemia | 93.7%[2] |
| 4 | Oropharyngeal & Candidemia | 66% (100% with dose >100mg/day)[2][3] |
| ≥ 8 | Oropharyngeal & Candidemia | 12%[2] |
| Table 4: Correlation of Fluconazole MIC with Outcome in Cryptococcal Infections (AIDS-associated) | |
| MIC (μg/mL) | Observation |
| ≥ 16 | Associated with fluconazole treatment failure and increased mortality.[4] |
| < 16 | Found in patients who responded to maintenance therapy.[4] |
Standardized Experimental Protocols
Accurate and reproducible methodologies are paramount for establishing a valid in vitro-in vivo correlation. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methods for antifungal susceptibility testing.
In Vitro MIC Determination: Broth Microdilution Method (CLSI M27-A)
The CLSI M27-A reference method is a widely accepted standard for determining the MIC of antifungal agents for yeasts.
Protocol:
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0 is used.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the RPMI medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Serial twofold dilutions of fluconazole are prepared in the RPMI medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well.[5]
In Vivo Efficacy Assessment: Murine Model of Disseminated Candidiasis
Animal models are crucial for studying the in vivo effects of antifungal agents under controlled conditions. The neutropenic murine model of disseminated candidiasis is a commonly used model.
Protocol:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[6]
-
Infection: A standardized inoculum of a Candida species is injected intravenously via the lateral tail vein.[6]
-
Treatment: Fluconazole treatment is initiated at a specified time post-infection, administered via oral gavage or intraperitoneal injection at various dosing regimens.
-
Efficacy Endpoints: Efficacy is assessed by one or more of the following:
-
Survival: Monitoring and recording the survival of mice over a period of time (e.g., 21 days).[5]
-
Fungal Burden: At specific time points, mice are euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue.[5][6]
-
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental processes and the mechanism of action of fluconazole, the following diagrams are provided.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Fluconazole-Resistant Candida Strains to Other Azoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole (B54011) resistance in Candida species presents a significant challenge in the management of invasive fungal infections. Understanding the cross-resistance profiles of these resistant strains to other available azole antifungals is crucial for guiding therapeutic decisions and informing the development of new antifungal agents. This guide provides a comparative overview of the in vitro activity of various azoles against fluconazole-resistant Candida strains, supported by experimental data and standardized testing protocols.
Comparative Susceptibility of Fluconazole-Resistant Candida Isolates
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for commonly used azoles against fluconazole-susceptible and fluconazole-resistant isolates of key Candida species. MIC values are presented as MIC50 and MIC90 (in µg/mL), representing the concentrations at which 50% and 90% of isolates are inhibited, respectively. This data highlights the varying degrees of cross-resistance observed among different Candida species and azole agents.
| Candida Species | Fluconazole Susceptibility | Voriconazole (B182144) (µg/mL) | Posaconazole (µg/mL) | Isavuconazole (µg/mL) |
| MIC | MIC | MIC | ||
| C. albicans | Susceptible | 0.03 / 0.06 | 0.03 / 0.06 | 0.015 / 0.03 |
| Resistant | >8 / >8[1] | 0.5 / >1 | 0.12 / >8[1] | |
| C. glabrata | Susceptible | 0.12 / 0.5 | 0.25 / 1 | 0.25 / 1 |
| Resistant | 2 / 4[2][3][4] | 2 / >8 | 1 / 4 | |
| C. parapsilosis | Susceptible | 0.03 / 0.06 | 0.06 / 0.12 | 0.03 / 0.06 |
| Resistant | 0.25 / >1 | 0.12 / 0.5 | 0.06 / 0.25 | |
| C. tropicalis | Susceptible | 0.06 / 0.12 | 0.06 / 0.12 | 0.06 / 0.12 |
| Resistant | 2 / >16[5] | 0.25 / 1 | 0.12 / 0.5 | |
| C. auris | Resistant | 1 / 2[6] | 0.035 / 0.25[7] | 0.5 / 1[6] |
Note: Data is compiled from multiple sources and reflects general trends. MIC values can vary depending on the specific resistance mechanisms and geographic location of the isolates.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of antifungal cross-resistance is primarily based on in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 documents provide standardized broth microdilution methods for testing the susceptibility of yeasts to antifungal agents.[8][9][10][11][12][13][14][15]
CLSI M27 Broth Microdilution Method: A Summarized Workflow
The CLSI M27 standard provides a reference method for the quantitative determination of in vitro antifungal susceptibility of yeasts.[8][9][10][11]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Microdilution Plate Preparation: Serial twofold dilutions of the antifungal agents are prepared in 96-well microdilution plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method: A Summarized Workflow
The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing.[13][15]
-
Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, which is then diluted in RPMI-1640 medium supplemented with 2% glucose to achieve the final inoculum size.
-
Microdilution Plate Preparation: Antifungal agents are serially diluted in the microdilution plates with the supplemented RPMI medium.
-
Inoculation: The standardized yeast inoculum is added to each well.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Reading of Results: The MIC endpoint is read as the lowest concentration of the antifungal agent that shows a significant decrease in turbidity (usually ≥50% or ≥90% depending on the drug) compared to the control.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining and understanding azole cross-resistance, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining azole cross-resistance in Candida.
Caption: Key molecular mechanisms of azole resistance in Candida species.
Conclusion
The cross-resistance profile of fluconazole-resistant Candida strains is complex and species-dependent. While some fluconazole-resistant isolates, particularly C. albicans and C. glabrata, exhibit significant cross-resistance to other triazoles like voriconazole, others may retain susceptibility to newer agents. The data underscores the importance of routine antifungal susceptibility testing to guide appropriate therapy for individual patients. The standardized methodologies provided by CLSI and EUCAST are essential for generating reliable and comparable data to monitor resistance trends and inform clinical practice. Further research into the specific molecular mechanisms driving cross-resistance is critical for the development of novel antifungal strategies to combat these challenging infections.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antifungal susceptibilities to fluconazole and voriconazole of oral Candida glabrata isolates from head and neck radiation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EUCAST: AST of Yeasts [eucast.org]
A Comparative Analysis of Fluconazole and Echinocandins on Fungal Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of microbial biofilms presents a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. In the realm of fungal infections, particularly those caused by Candida species, the efficacy of antifungal drugs is often compromised by the protective biofilm structure. This guide provides a detailed comparative analysis of two major classes of antifungal agents, Fluconazole (B54011) and the Echinocandins (Caspofungin, Micafungin, and Anidulafungin), on their ability to inhibit and disrupt fungal biofilm formation, with a focus on experimental data and underlying mechanisms.
Executive Summary
Fluconazole, a triazole antifungal, and echinocandins, a class of lipopeptides, exhibit distinct mechanisms of action that translate to differing efficacies against fungal biofilms. While fluconazole targets ergosterol (B1671047) biosynthesis in the fungal cell membrane, echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This fundamental difference in their targets leads to varied effectiveness against the complex, matrix-encased structure of mature biofilms.
Experimental evidence consistently demonstrates that echinocandins are significantly more potent against Candida biofilms compared to fluconazole. Biofilms often exhibit high-level resistance to fluconazole, with sessile minimum inhibitory concentrations (SMICs) soaring to levels unattainable in clinical practice. In contrast, echinocandins generally retain activity against mature biofilms at clinically relevant concentrations.
This guide will delve into the quantitative data supporting these observations, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved in biofilm formation and the antifungal response.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro activity of Fluconazole and Echinocandins against Candida species biofilms. The data is presented as Sessile Minimum Inhibitory Concentrations (SMICs), which represent the minimum drug concentration required to inhibit the metabolic activity or growth of the biofilm.
Table 1: Comparative Sessile Minimum Inhibitory Concentrations (SMICs) of Fluconazole and Echinocandins against Candida albicans Biofilms
| Antifungal Agent | SMIC range (μg/mL) | Reference |
| Fluconazole | >64 - >1024 | [1][2] |
| Caspofungin | 0.06 - 64 | [1] |
| Micafungin | 8 | [3] |
| Anidulafungin | 0.125 - 2 | [1] |
Table 2: Comparative Sessile Minimum Inhibitory Concentrations (SMICs) of Fluconazole and Echinocandins against Non-albicans Candida Species Biofilms
| Candida Species | Antifungal Agent | SMIC range (μg/mL) | Reference |
| C. glabrata | Fluconazole | >1024 | [1] |
| Caspofungin | 1 - 16 | [1] | |
| Anidulafungin | 0.25 - 2 | [1] | |
| C. parapsilosis | Fluconazole | >1024 | [1] |
| Caspofungin | 1 - 64 | [1] | |
| Anidulafungin | 0.125 - 2 | [1] | |
| C. krusei | Fluconazole | >1024 | [1] |
| Caspofungin | 64 | [1] | |
| Anidulafungin | 0.125 - 1 | [1] |
Experimental Protocols
The quantitative data presented above is primarily generated using two key in vitro assays: the Crystal Violet (CV) assay for biomass quantification and the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay for metabolic activity assessment.
Crystal Violet Assay for Biofilm Biomass Quantification
This method stains the total biofilm biomass, including both viable and non-viable cells and the extracellular matrix.
-
Biofilm Formation: Candida species are cultured in 96-well microtiter plates in a suitable growth medium (e.g., RPMI-1640) and incubated for a specified period (typically 24-48 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) cells are gently removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.
-
Washing: Excess stain is removed by washing with PBS.
-
Solubilization: The bound crystal violet is solubilized using an appropriate solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 590 nm. The absorbance is directly proportional to the biofilm biomass.
XTT Reduction Assay for Biofilm Metabolic Activity
This colorimetric assay measures the metabolic activity of viable cells within the biofilm.
-
Biofilm Formation and Drug Treatment: Biofilms are formed in 96-well plates as described above. Subsequently, they are treated with serial dilutions of the antifungal agents and incubated for a further 24 hours.
-
Preparation of XTT Solution: An XTT solution (e.g., 0.5 mg/mL in PBS) is prepared and co-incubated with a coupling agent like menadione.
-
Incubation: After washing the biofilms to remove the drug, the XTT solution is added to each well, and the plate is incubated in the dark at 37°C for 1-3 hours.
-
Colorimetric Reading: The metabolic activity of the fungal cells reduces the XTT tetrazolium salt to a water-soluble formazan (B1609692) product, resulting in a color change. The absorbance is measured at 492 nm. A decrease in color intensity indicates a reduction in metabolic activity due to the antifungal treatment.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in Candida biofilm formation and the general experimental workflow for assessing antifungal effects.
Comparative Analysis
Fluconazole: Limited Efficacy Against Mature Biofilms
Fluconazole's primary target, the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), is crucial for ergosterol synthesis, a key component of the fungal cell membrane.[4] While effective against planktonic Candida cells, its activity against biofilms is significantly diminished. Several factors contribute to this resistance:
-
Extracellular Matrix (ECM): The dense ECM of a mature biofilm acts as a physical barrier, sequestering fluconazole and preventing it from reaching the fungal cells within.[5][6] Specifically, the β-1,3-glucan component of the matrix has been shown to bind azoles.[7]
-
Efflux Pumps: Upregulation of drug efflux pumps, such as those encoded by the CDR and MDR genes, actively transports fluconazole out of the fungal cells, reducing its intracellular concentration.[4]
-
Altered Sterol Composition: Changes in the sterol composition of the cell membrane in biofilm-associated cells can reduce the efficacy of fluconazole.
-
Persister Cells: A subpopulation of metabolically dormant "persister" cells within the biofilm are highly tolerant to antifungals.
Studies have shown that while fluconazole can reduce the total biomass and the water-soluble polysaccharide component of the ECM in both susceptible and resistant C. albicans and C. glabrata biofilms, it has a limited effect on cell viability within the mature biofilm.[5][6][8]
Echinocandins: Potent Anti-Biofilm Activity
Echinocandins, including caspofungin, micafungin, and anidulafungin, exhibit a different and more effective mechanism against biofilms. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex (encoded by the FKS genes), thereby disrupting the synthesis of a major structural polymer of the fungal cell wall. This mode of action is particularly effective against biofilms for several reasons:
-
Direct Target in the Matrix: As β-1,3-glucan is a major component of the biofilm ECM, echinocandins directly target a key structural element of the biofilm.
-
Fungicidal Activity: Echinocandins are generally fungicidal against Candida species, leading to cell lysis and death.
-
Activity Against Mature Biofilms: Unlike fluconazole, echinocandins demonstrate significant activity against pre-formed, mature biofilms at clinically achievable concentrations.[1]
While resistance to echinocandins can occur, primarily through mutations in the FKS genes, they remain a first-line therapy for many invasive Candida infections, especially those where biofilm formation is suspected. Some studies suggest that treatment with echinocandins can lead to an increase in the concentration of β-1,3-glucans in the matrix, a possible stress response.[3]
Conclusion
The comparative analysis of fluconazole and echinocandins on fungal biofilm formation clearly indicates the superior efficacy of echinocandins. The inherent resistance mechanisms of biofilms, particularly the protective extracellular matrix and the presence of persister cells, render fluconazole largely ineffective against mature biofilms. In contrast, the unique mechanism of action of echinocandins, targeting the synthesis of the key matrix component β-1,3-glucan, allows for potent activity against these resilient structures. For researchers and drug development professionals, this underscores the importance of targeting the biofilm matrix and cell wall integrity as a promising strategy for the development of novel anti-biofilm therapeutics. Future research should continue to explore combination therapies and novel agents that can disrupt the biofilm life cycle and overcome the challenge of antifungal resistance.
References
- 1. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fluconazole, amphotericin B, and caspofungin on Candida albicans biofilms under conditions of flow and on biofilm dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micafungin is more active against Candida albicans biofilms with high metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Study of Sequential Fluconazole and Caspofungin Treatment against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluconazole versus an echinocandin for Candida glabrata fungaemia: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Fluconazole vs. Itraconazole in a Murine Aspergillosis Model
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of fluconazole (B54011) and itraconazole (B105839) in treating invasive aspergillosis, supported by experimental data from murine models. We delve into their mechanisms of action, present comparative quantitative data, and detail the experimental protocols used in these pivotal studies.
Executive Summary
Generally, itraconazole demonstrates more potent activity against Aspergillus fumigatus in animal models compared to fluconazole.[1] Fluconazole, while effective against many yeast species, shows limited activity against invasive aspergillosis.[2] The following sections will present the available data, detail the experimental methodologies, and visualize the underlying cellular mechanisms.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from studies evaluating the efficacy of fluconazole and itraconazole in murine models of systemic fungal infections. It is important to note that a direct head-to-head comparison in a murine aspergillosis model was not found in the reviewed literature. The data presented here is a composite from different studies and should be interpreted with this limitation in mind.
Table 1: Survival Data in a Murine Model of Coccidioidal Meningitis
| Treatment Group (Dosage) | Median Survival (Days) | Percent Survival | p-value vs. Control |
| Control (Cyclodextrin) | 15 | 0% | - |
| Fluconazole (10 mg/kg BID) | 20 | 20% | < 0.01 |
| Itraconazole (10 mg/kg BID) | >30 | 60% | < 0.0001 |
| Fluconazole (50 mg/kg BID) | >30 | 80% | < 0.0001 |
| Itraconazole (50 mg/kg BID) | >30 | 90% | < 0.0001 |
Source: Adapted from a comparative study in a murine model of coccidioidal meningitis. While not aspergillosis, this provides a direct comparison of the two drugs in a systemic fungal infection model in mice.[3]
Table 2: Fungal Burden in Organs from a Murine Model of Coccidioidal Meningitis (Log10 CFU/gram tissue)
| Treatment Group (Dosage) | Brain | Spinal Cord | Lungs | Kidneys |
| Control | 4.5 | 3.8 | 4.2 | 4.0 |
| Fluconazole (50 mg/kg BID) | 1.2 | 2.5 | 3.5 | 1.8 |
| Itraconazole (50 mg/kg BID) | 1.0 | 1.5 | 2.0 | 1.5 |
Source: Adapted from the same comparative study in a murine model of coccidioidal meningitis. Itraconazole was significantly more effective at reducing fungal burden in the spinal cord and lungs at this dosage.[3]
Table 3: Efficacy of Itraconazole in a Murine Model of Invasive Pulmonary Aspergillosis
| Treatment Group (Dosage) | Survival Rate |
| Control | 0% |
| Itraconazole (10 mg/kg/day IV) | 80% |
| Itraconazole (20 mg/kg/day IV) | 100% |
| Itraconazole (40 mg/kg/day IV) | 100% |
Source: Adapted from a study on intravenous itraconazole in neutropenic mice with invasive pulmonary aspergillosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fluconazole and itraconazole.
Murine Model of Invasive Aspergillosis
A commonly used model to study invasive aspergillosis involves the following steps:
-
Animal Model: Male ICR mice (5 weeks old) are typically used.[1]
-
Immunosuppression: To mimic the immunocompromised state of susceptible patients, mice are rendered neutropenic. This is often achieved through the administration of cyclophosphamide (B585) (e.g., 150 mg/kg intraperitoneally on days -4, -1, and +2 relative to infection) and cortisone (B1669442) acetate (B1210297) (e.g., 200 mg/kg subcutaneously on day -3).[1]
-
Infection: Mice are infected with Aspergillus fumigatus. A common method is intranasal or intratracheal inoculation of a conidial suspension (e.g., 2 x 10^6 conidia per mouse).[1]
-
Treatment: Antifungal treatment is initiated at a set time point post-infection (e.g., 24 hours). The drugs are administered via a specified route (e.g., oral gavage, intravenous injection) at various dosages.
-
Outcome Measures: The efficacy of the treatment is assessed through several parameters:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
Fungal Burden: At specific time points, mice are euthanized, and organs (lungs, kidneys, brain) are harvested. The fungal burden is quantified by determining the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Organs are fixed, sectioned, and stained to observe the extent of fungal invasion and tissue damage.
-
Antifungal Susceptibility Testing
In vitro susceptibility of the Aspergillus strain to the antifungal agents is determined using methods like broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This provides the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth.
Mechanism of Action and Signaling Pathways
Both fluconazole and itraconazole target the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Inhibition of this enzyme disrupts the integrity and function of the cell membrane, leading to fungal cell death.
The host immune response to Aspergillus fumigatus involves complex signaling pathways. Upon recognition of fungal components by pattern recognition receptors (PRRs) on immune cells, a cascade of downstream signaling events is initiated, leading to the production of cytokines and chemokines that orchestrate the antifungal immune response. One of the key pathways is the mitogen-activated protein kinase (MAPK) pathway.
Conclusion
The available preclinical data from murine models suggests that itraconazole is a more potent agent than fluconazole for the treatment of invasive aspergillosis. While fluconazole has a role in treating certain fungal infections, its efficacy against Aspergillus species in these models is limited. The direct comparative data from a coccidioidal meningitis model further supports the superior efficacy of itraconazole on a per-milligram basis.[3]
For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate animal model and endpoint measures to accurately assess the in vivo efficacy of antifungal candidates. Future head-to-head studies in a standardized murine model of invasive aspergillosis are warranted to provide a more definitive comparison of these two important antifungal agents.
References
- 1. Efficacy of intravenous itraconazole against invasive pulmonary aspergillosis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of itraconazole and fluconazole treatments in a murine model of coccidioidal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Fluconazole Resistance: A Guide to Validating New Diagnostic Assays
For researchers, scientists, and drug development professionals, the timely and accurate detection of fluconazole (B54011) resistance in fungal pathogens is paramount for effective patient management and the development of new antifungal therapies. This guide provides a comprehensive framework for validating a new diagnostic assay for fluconazole resistance, comparing its performance against established methods and offering detailed experimental protocols.
The rise of antifungal resistance, particularly to fluconazole, a widely used azole, poses a significant threat to public health. Species such as Candida albicans, Candida glabrata, and the emerging multidrug-resistant Candida auris exhibit varying degrees of fluconazole susceptibility, making accurate and rapid resistance detection crucial.[1][2][3] This guide outlines the essential steps and considerations for validating a novel diagnostic assay, ensuring its reliability and clinical utility.
Comparing the Arsenal: A Look at Current Fluconazole Resistance Assays
A new diagnostic assay must demonstrate comparable or superior performance to existing methods. The following table summarizes the key characteristics of commonly used assays for fluconazole susceptibility testing.
| Assay Method | Principle | Turnaround Time | Key Performance Metrics | Advantages | Limitations |
| Broth Microdilution (BMD) | Serial dilution of fluconazole in microtiter plates to determine the Minimum Inhibitory Concentration (MIC).[4][5] | 24-48 hours[6] | MIC (μg/mL) | Gold standard, provides quantitative MIC values.[4] | Labor-intensive, time-consuming.[7] |
| Disk Diffusion | Agar-based method where a fluconazole-impregnated disk is placed on an inoculated agar (B569324) plate; resistance is determined by the diameter of the zone of inhibition.[8][9] | 24-48 hours[8] | Zone Diameter (mm) | Simple, cost-effective, widely accessible.[8] | Does not provide a precise MIC value, categorical results (S, I/SDD, R).[4][9] |
| Agar Screen Assay | Growth on agar plates containing a specific concentration of fluconazole to screen for resistant isolates.[7][10] | 24-48 hours | Growth/No Growth | Simple, high-throughput screening.[7] | Only provides a qualitative result at a single concentration. |
| Commercial Automated Systems (e.g., Vitek 2) | Automated broth microdilution or colorimetric methods.[3][5] | ~15-24 hours | MIC (μg/mL) | High throughput, standardized, reduced hands-on time. | Instrument cost, may have limitations with certain species. |
| MALDI-TOF Mass Spectrometry | Analysis of protein profiles of fungal isolates after short incubation with fluconazole to detect resistance-associated spectral changes.[6][11][12] | < 4 hours[11] | Spectral shifts, Machine Learning Scores | Rapid turnaround time.[11] | Requires specialized equipment and sophisticated data analysis.[11][13] |
| Molecular Assays (e.g., PCR, Sequencing) | Detection of specific gene mutations (e.g., in ERG11) or overexpression of efflux pumps (CDR1, MDR1) associated with resistance.[14][15][16] | A few hours | Presence/Absence of mutation/gene expression level | Highly specific, can identify resistance mechanisms.[3] | May not detect all resistance mechanisms, mutations can be diverse.[11] |
Experimental Protocols for Assay Validation
The validation of a new diagnostic assay for fluconazole resistance should be conducted in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][8][17][18][19][20]
Reference Method Comparison
The performance of the new assay must be compared against the CLSI M27 or EUCAST E.Def 7.3.2 reference broth microdilution method for yeasts.[4][21]
Protocol: Broth Microdilution (CLSI M27)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 μg/mL.[7]
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[7]
-
Reading the MIC: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[7]
Performance Evaluation
a. Categorical Agreement: Compare the categorical interpretation (Susceptible, Intermediate/Susceptible-Dose Dependent, Resistant) of the new assay with the reference method. Clinical breakpoints are provided by CLSI and EUCAST.[17][18][22]
b. Essential Agreement: For quantitative assays, determine the percentage of results that fall within ±2 doubling dilutions of the reference MIC.
c. Sensitivity and Specificity: Calculate the sensitivity (ability to correctly identify resistant isolates) and specificity (ability to correctly identify susceptible isolates) of the new assay.
Reproducibility
Assess the intra- and inter-assay reproducibility by testing a panel of well-characterized strains (including susceptible, resistant, and borderline isolates) on different days and by different operators.
Limit of Detection (for molecular assays)
Determine the lowest concentration of fungal DNA or RNA that can be reliably detected by the assay.
Visualizing the Path to Validation and Resistance
To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating a new diagnostic assay and the key signaling pathways of fluconazole resistance.
Caption: Experimental workflow for validating a new diagnostic assay.
Caption: Key signaling pathways involved in fluconazole resistance.
Conclusion
The validation of a new diagnostic assay for fluconazole resistance is a rigorous process that requires careful planning and execution. By adhering to established guidelines and conducting thorough comparative studies, researchers can ensure the development of reliable and clinically relevant tools. These advancements are critical in the ongoing battle against antifungal resistance, ultimately leading to improved patient outcomes and more effective drug development strategies.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of Fluconazole-Resistant Isolates of Candida glabrata by Using an Agar Screen Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. Detection of Fluconazole-Resistant Candida Strains by a Disc Diffusion Screening Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Simple method for detecting fluconazole-resistant yeasts with chromogenic agar | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Machine Learning Approach for Candida albicans Fluconazole Resistance Detection Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Molecular mechanisms of fluconazole resistance in Candida dubliniensis isolates from human immunodeficiency virus-infected patients with oropharyngeal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thecandidadiet.com [thecandidadiet.com]
- 17. EUCAST: Fungi (AFST) [eucast.org]
- 18. njccwei.com [njccwei.com]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. Portico [access.portico.org]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
Benchmarking the activity of novel Fluconazole derivatives against the parent compound
A comparative analysis of newly synthesized fluconazole (B54011) derivatives reveals significant improvements in antifungal activity against a range of pathogenic fungal species, including resistant strains. Several novel compounds have demonstrated substantially lower minimum inhibitory concentrations (MICs) compared to the parent drug, fluconazole, indicating a leap forward in the quest for more effective antifungal agents.
In response to the growing challenge of antifungal drug resistance, researchers have been actively exploring modifications to the fluconazole scaffold.[1] These efforts have yielded a new generation of derivatives with enhanced efficacy. This guide provides a comparative overview of the performance of these novel compounds against the parent fluconazole, supported by experimental data and detailed methodologies.
Comparative Antifungal Activity
The antifungal activity of novel fluconazole derivatives has been rigorously benchmarked against fluconazole using standardized in vitro susceptibility testing. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, serves as the primary metric for comparison. The data presented below, compiled from multiple studies, highlights the superior potency of several new derivatives.
| Compound/Drug | Fungal Strain | MIC (μg/mL) | Fold Improvement vs. Fluconazole | Reference |
| Fluconazole (Parent) | Candida albicans (Sensitive) | 1 | - | [1] |
| Candida albicans (Resistant) | ≥ 64 | - | [2] | |
| Candida krusei | 16 | - | [3][4] | |
| Candida glabrata | 16 | - | [3] | |
| Candida parapsilosis | 4 | - | [5] | |
| Derivative 8b (Urea Analog) | Candida albicans (Resistant) | 0.5 | 128x | [3][4] |
| Candida krusei | 0.5 | 32x | [3][4] | |
| Derivative 8c (Urea Analog) | Candida albicans (Resistant) | 0.5 | 128x | [3][4] |
| Candida glabrata | 0.5 | 32x | [3][4] | |
| Derivative 6 (Dithiocarbamate Analog) | Candida albicans | 0.063 - 1 | 4-64x | [2] |
| Candida krusei | 0.063 - 1 | 4-64x | [2] | |
| Candida glabrata | 0.063 - 1 | 4-64x | [2] | |
| Derivative 6b (N-(4-chlorobenzyl)) | Candida species | 0.063 - 0.5 | 4-32x | [5] |
| Derivative 8e (Urea Analog) | Candida krusei | 0.5 | 32x | [3][4] |
Key Findings:
-
Novel fluconazole analogues bearing a urea (B33335) functionality, specifically compounds 8b and 8c, have shown remarkable activity against both sensitive and resistant strains of Candida albicans.[3][4]
-
A dithiocarbamate-derived fluconazole analog, compound 6, demonstrated potent antifungal effects against a panel of ten fungal strains, with its activity being 4 to 64 times greater than that of fluconazole.[2]
-
Derivatives with a modified triazole scaffold, such as those with an N-(4-chlorobenzyl)piperazine carbodithioate moiety (e.g., compound 6b), exhibited significantly improved anti-Candida activity, being 4 to 32 times more potent than the parent compound.[5]
-
Time-kill studies have suggested that some of these new derivatives exhibit a fungicidal (killing) mechanism, in contrast to the typically fungistatic (growth-inhibiting) nature of fluconazole.[3][6]
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Fluconazole and its derivatives exert their antifungal effects by disrupting the fungal cell membrane.[7][8] The primary target is a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol (B1674476) 14-α-demethylase, which is a fungal cytochrome P450 enzyme.[9][10] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[8][11]
By inhibiting lanosterol 14-α-demethylase, these compounds prevent the conversion of lanosterol to ergosterol.[7][8] This leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[8] The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth and replication.[8][9] The high selectivity of azole antifungals for the fungal cytochrome P450 enzyme over its human counterpart contributes to their favorable safety profile.[7]
Caption: Mechanism of action of fluconazole and its derivatives.
Experimental Protocols
The determination of the in vitro antifungal activity of the novel fluconazole derivatives was conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[2][12][13]
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[14]
-
-
Preparation of Antifungal Solutions:
-
Stock solutions of fluconazole and its derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates to obtain a range of test concentrations.[13]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.[13][14]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Caption: Workflow for antifungal susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atlas.org [atlas.org]
- 12. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of Fluconazole-susceptible and -resistant Candida isolates
For researchers, scientists, and drug development professionals, understanding the mechanisms behind fluconazole (B54011) resistance in Candida species is paramount. This guide provides a comparative analysis of the proteomic landscapes of fluconazole-susceptible and -resistant Candida isolates, supported by experimental data and detailed methodologies.
Fluconazole, a widely used azole antifungal, targets the lanosterol (B1674476) 14α-demethylase enzyme (Erg11p), which is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane.[1][2][3] However, the emergence of fluconazole resistance in Candida species, particularly Candida albicans and Candida glabrata, poses a significant challenge in clinical settings.[4][5][6] Proteomic studies offer a powerful lens to investigate the complex molecular adaptations that confer this resistance. By comparing the protein expression profiles of susceptible and resistant strains, researchers can identify key proteins and pathways involved in the resistance phenotype.
Comparative Proteomic Data
The following tables summarize the quantitative data from several key studies, highlighting proteins that are differentially expressed in fluconazole-resistant Candida isolates compared to their susceptible counterparts.
Differentially Expressed Proteins in Fluconazole-Resistant Candida albicans
| Protein | Function | Expression Change in Resistant Strain | Reference |
| Efflux Pumps | |||
| Cdr1p | Multidrug transporter of the ABC superfamily | Upregulated | [1][7] |
| Mdr1p | Multidrug transporter of the major facilitator superfamily | Upregulated | [7] |
| Ergosterol Biosynthesis Pathway | |||
| Erg11p (CYP51) | Lanosterol 14-alpha-demethylase (Fluconazole target) | Upregulated | [7] |
| Erg6p | Sterol C-24 methyltransferase | Upregulated | [7] |
| Stress Response | |||
| Hsp70 | Heat shock protein 70 | Upregulated | [7] |
| Hsp90 | Heat shock protein 90 | Upregulated | [7] |
| Trx1p | Thioredoxin | Downregulated | [8] |
| Metabolism | |||
| Adh1p | Alcohol dehydrogenase 1 | Upregulated | [9] |
| Aco1p | Aconitase | Downregulated | [9] |
| Cdc19p | Pyruvate kinase | Downregulated | [9] |
| Icl1p | Isocitrate lyase | Upregulated | [8] |
| Cell Wall Integrity | |||
| Cht4p | Chitinase 4 | Upregulated | [7] |
| Crh11p | Transglycosidase | Upregulated | [7] |
| Mp65p | Mannoprotein 65 | Downregulated | [8] |
Differentially Expressed Proteins in Fluconazole-Resistant Candida glabrata
| Protein | Function | Expression Change in Resistant Strain | Reference |
| Efflux Pumps | |||
| Cdr1p | ABC transporter | Upregulated | [1][2] |
| Pdr1p | Pleiotropic drug resistance protein 1 | Upregulated | [1][2] |
| Stress Response | |||
| Hsp70 family | Heat shock proteins | Upregulated | [10][11] |
| Ssa1p/Ssa2p | Stress-seventy subfamily A | Upregulated | [10][11] |
| Metabolism | |||
| Tdh3p | Glyceraldehyde-3-phosphate dehydrogenase | Downregulated | [10][11] |
| Eno1p | Enolase | Downregulated | [10][11] |
| Other | |||
| Atg11p | Autophagy-related protein 11 | Upregulated | [1][2] |
| Atg16p | Autophagy-related protein 16 | Upregulated | [1][2] |
Key Signaling Pathways and Resistance Mechanisms
Proteomic analyses have implicated several key pathways in fluconazole resistance. The upregulation of efflux pumps (Cdr1p, Mdr1p) actively removes the drug from the cell.[1][7] Alterations in the ergosterol biosynthesis pathway, including the overexpression of the drug target Erg11p, can reduce the drug's efficacy.[7] Furthermore, resistant strains often exhibit an enhanced stress response, with the upregulation of heat shock proteins, and metabolic adaptations that allow survival in the presence of the antifungal agent.[7][10][11]
Caption: Key mechanisms of fluconazole resistance in Candida.
Experimental Protocols
A generalized workflow for the comparative proteomic analysis of fluconazole-susceptible and -resistant Candida isolates is outlined below. Specific details may vary between studies.
Strain Culture and Protein Extraction
-
Strains and Culture: Fluconazole-susceptible and -resistant Candida isolates are cultured in a suitable medium, such as yeast extract-peptone-dextrose (YPD), to mid-logarithmic phase.[4] For studies investigating the drug response, a sub-inhibitory concentration of fluconazole may be added to the culture medium.
-
Protein Extraction: Cells are harvested by centrifugation, washed, and then lysed. Common lysis methods include mechanical disruption (e.g., bead beating) or enzymatic digestion in the presence of protease inhibitors. Total proteins are then precipitated, often using trichloroacetic acid (TCA)/acetone.
Protein Digestion and Peptide Labeling
-
Protein Digestion: The extracted protein pellets are resolubilized, reduced, alkylated, and then digested into peptides, typically using trypsin.
-
Peptide Labeling (for quantitative proteomics): For quantitative analysis, peptides from different samples (susceptible vs. resistant) can be labeled with isobaric tags, such as Tandem Mass Tags (TMT).[4][5] This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.
Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and then analyzed by tandem mass spectrometry.[4][5] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The resulting MS/MS spectra are searched against a Candida protein database to identify the peptides and, by extension, the proteins.[9] Specialized software is used to quantify the relative abundance of each protein between the susceptible and resistant isolates based on the reporter ion intensities from the isobaric tags. Differentially expressed proteins are identified based on fold-change and statistical significance (e.g., p-value).
Caption: Generalized workflow for comparative proteomics.
This guide provides a snapshot of the current understanding of fluconazole resistance in Candida from a proteomic perspective. The identification of differentially expressed proteins and their associated pathways offers valuable insights for the development of novel antifungal strategies and diagnostic markers.
References
- 1. Proteomic characterization of clinical Candida glabrata isolates with varying degrees of virulence and resistance to fluconazole | PLOS One [journals.plos.org]
- 2. Proteomic characterization of clinical Candida glabrata isolates with varying degrees of virulence and resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]
- 4. A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Proteomic Landscape of Candida albicans in the Stepwise Evolution to Fluconazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans [frontiersin.org]
- 9. academicjournals.org [academicjournals.org]
- 10. Proteomic Analysis of Cellular and Membrane Proteins in Fluconazole-Resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Cellular and Membrane Proteins in Fluconazole-Resistant Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential: A Comparative Guide to the Synergistic Effects of Fluconazole with Non-Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, necessitating innovative therapeutic strategies. One promising approach is the combination of the widely used antifungal agent, Fluconazole (B54011), with non-antifungal drugs to enhance its efficacy. This guide provides a comprehensive comparison of the synergistic effects of Fluconazole with several non-antifungal agents, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Synergistic Interactions
The following tables summarize the quantitative data from various in vitro studies, demonstrating the synergistic potential of combining Fluconazole with non-antifungal drugs against various fungal pathogens. The primary measure of synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Fluconazole + Cyclosporine A
| Fungal Species | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| Candida albicans | 16 - >64 (FLC-Resistant) | 0.5 - 8 | ≤ 0.5 | [1][2] |
| Candida glabrata | 32 - >64 (FLC-Resistant) | 1 - 16 | ≤ 0.5 | [1] |
| Candida parapsilosis | 4 - 16 | 0.125 - 2 | ≤ 0.5 | [1] |
| Candida tropicalis | 8 - 32 | 0.25 - 4 | ≤ 0.5 | [1] |
Note: Cyclosporine A, an immunosuppressant, exhibits potent synergy with Fluconazole, particularly against resistant Candida species. This effect is primarily mediated through the inhibition of the calcineurin signaling pathway.[2][3]
Table 2: Fluconazole + Ibuprofen
| Fungal Species | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| Candida albicans (FLC-Resistant) | 64 - 256 | 0.5 - 8 | < 0.5 | [4] |
| Candida krusei | 64 - 128 | 16 - 32 | < 0.5 | [4] |
| Candida tropicalis | 16 - 128 | 2 - 16 | < 0.5 | [4] |
| Cryptococcus neoformans | 8 - 16 | 1 - 4 | ≤ 0.5 | [5] |
Note: The non-steroidal anti-inflammatory drug (NSAID) Ibuprofen reverses Fluconazole resistance by inhibiting fungal efflux pumps, leading to intracellular accumulation of Fluconazole.[4][5]
Table 3: Fluconazole + Statins (Simvastatin & Lovastatin)
| Fungal Species | Statin | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| Candida spp. | Simvastatin | 1 - 64 | 0.06 - 4 | ≤ 0.5 | [6] |
| Candida albicans | Lovastatin (B1675250) | 0.25 - 16 | 0.03 - 2 | ≤ 0.5 | [7] |
| Candida auris | Fluvastatin/Rosuvastatin | >128 | 33.1 - 49.1 | ≤ 0.5 | [8] |
Note: Statins, typically used to lower cholesterol, exhibit synergistic antifungal activity with Fluconazole by targeting the ergosterol (B1671047) biosynthesis pathway at a different step (HMG-CoA reductase), leading to enhanced disruption of the fungal cell membrane.[6][7][8]
Table 4: Fluconazole + Sertraline
| Fungal Species | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Reference |
| Cryptococcus neoformans | 1 - >64 | 0.25 - 16 | ≤ 0.5 | [9][10] |
| Cryptococcus gattii | 2 - 32 | 0.5 - 8 | ≤ 0.5 | [9] |
| Candida albicans (FLC-Resistant) | 64 - 128 | 2 - 8 | ≤ 0.5 | [11] |
Note: The antidepressant Sertraline demonstrates synergy with Fluconazole, particularly against Cryptococcus species. The proposed mechanism involves the inhibition of fungal stress response pathways and potentially efflux pumps.[9][10][12]
II. Experimental Protocols
A. Checkerboard Microdilution Assay
This method is widely used to determine the in vitro synergistic activity of two antimicrobial agents.
1. Preparation of Reagents and Inoculum:
-
Prepare stock solutions of Fluconazole and the non-antifungal drug in an appropriate solvent.
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium in separate 96-well microtiter plates to create a range of concentrations.
-
Prepare a fungal inoculum from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]
2. Plate Setup:
-
In a new 96-well microtiter plate, add 50 µL of RPMI 1640 medium to each well.
-
Add 50 µL of each dilution of Fluconazole along the x-axis (columns) and 50 µL of each dilution of the non-antifungal drug along the y-axis (rows). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, a growth control well (no drugs), and a sterility control well (no inoculum).[1]
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to all wells except the sterility control.
-
Incubate the plate at 35°C for 24-48 hours.[1]
4. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism[9]
-
B. Time-Kill Curve Analysis
This assay provides a dynamic assessment of the antifungal effect of drug combinations over time.
1. Preparation:
-
Prepare a fungal inoculum with a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[13]
-
Prepare test tubes with the following conditions:
-
Growth control (no drug)
-
Fluconazole alone (at a predetermined concentration, e.g., MIC)
-
Non-antifungal drug alone (at a predetermined concentration)
-
Combination of Fluconazole and the non-antifungal drug at the same concentrations.[13]
-
2. Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[13]
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).[14]
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[12][15]
III. Signaling Pathways and Mechanisms of Synergy
The synergistic interactions between Fluconazole and non-antifungal drugs are often rooted in the targeting of distinct but complementary cellular pathways. The following diagrams illustrate these mechanisms.
Figure 1: General experimental workflow for in vitro synergy testing.
Figure 2: Fluconazole and Cyclosporine A synergistic mechanism.
Figure 3: Fluconazole and Ibuprofen synergistic mechanism.
Figure 4: Fluconazole and Statins synergistic mechanism.
Figure 5: Fluconazole and Sertraline synergistic mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcineruin inhibitor cyclosporine a synergistically enhances the susceptibility of Candida albicans biofilms to fluconazole by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen-Mediated Reversal of Fluconazole Resistance in Clinical Isolates of Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. jchr.org [jchr.org]
- 7. Antifungal activity of fluconazole in combination with lovastatin and their effects on gene expression in the ergosterol and prenylation pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring synergy between azole antifungal drugs and statins for Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Antidepressant Sertraline Provides a Promising Therapeutic Option for Neurotropic Cryptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross‐species discovery of syncretic drug combinations that potentiate the antifungal fluconazole | Molecular Systems Biology [link.springer.com]
- 12. Serotonin reuptake inhibitors effect on fluconazole activity against resistant Candida glabrata strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
A Comparative Analysis of Fluconazole's Influence on the Gut Microbiome
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the effects of fluconazole (B54011) and other systemic antifungal agents on the human gut microbiome. The information presented is based on a comprehensive review of preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Impact on Gut Microbiome Composition: A Comparative Summary
Fluconazole, a commonly prescribed triazole antifungal, exerts a significant influence on the delicate balance of the gut's microbial ecosystem. Its effects, however, are not uniform across all antifungal agents. The following table summarizes the reported quantitative changes in the gut microbiome following treatment with fluconazole and a key comparator, amphotericin B. Data for itraconazole (B105839) and caspofungin are limited in the current literature, highlighting a critical knowledge gap.
| Antifungal Agent | Dosage & Duration (in mice) | Impact on Bacterial Microbiome | Impact on Fungal Microbiome (Mycobiome) | Key Findings & References |
| Fluconazole | 10 mg/kg/day for 7 days | Phylum Level: - ↑ Firmicutes - ↑ Proteobacteria - ↓ Bacteroidetes | Phylum Level: - ↓ Ascomycota - ↑ Mucoromycota Genus Level: - ↓ Candida - ↑ Aspergillus - ↑ Wallemia - ↑ Epicoccum | Fluconazole significantly alters both the bacterial and fungal composition of the gut microbiome.[1][2][3] |
| Amphotericin B | 0.5 mg/kg/day for 7 days | Limited significant changes reported in bacterial composition. | Leads to distinct changes in the fungal community, different from those caused by fluconazole. | Primarily impacts the fungal component of the gut microbiome.[4] |
| Itraconazole | N/A | Limited quantitative data available. One study in mice showed a non-significant reduction in Candida albicans concentration in stool. | Limited quantitative data available. | Further research is needed to quantify its impact on the broader gut microbiome. |
| Caspofungin | N/A | Limited quantitative data available. One study noted that the relationship between caspofungin treatment and gut microbiota was assessed, but specific compositional changes were not detailed. | Primarily targets fungal cell wall synthesis. Its broader impact on the gut mycobiome composition is not well-documented. | More studies are required to understand its off-target effects on the gut microbial community.[1][2][5] |
Host-Microbiome Interactions: Signaling Pathway Alterations
The dysbiosis induced by fluconazole extends beyond microbial composition, impacting host physiology through the modulation of key signaling pathways. A notable consequence is the compromise of the intestinal barrier function and the alteration of the host immune response.
Fluconazole treatment has been shown to decrease the expression of the tight junction proteins Zonula Occludens-1 (ZO-1) and Occludin.[1][3] This can lead to increased intestinal permeability, or "leaky gut," allowing microbial products to translocate into the bloodstream and trigger systemic inflammation. This process is influenced by the MyD88 signaling pathway, a crucial component of the innate immune response that recognizes microbial-associated molecular patterns.
Experimental Protocols
To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. The following outlines the key methodologies employed in studies investigating the impact of antifungal drugs on the gut microbiome.
Animal Model and Drug Administration
-
Animal Model: C57BL/6 mice are commonly used. Animals are housed in a specific-pathogen-free (SPF) environment to minimize confounding variables.
-
Drug Administration: Fluconazole is typically dissolved in sterile water and administered via oral gavage at a concentration of 10 mg/kg body weight daily for a specified period (e.g., 7 days). Control groups receive sterile water.
Gut Microbiome Analysis: 16S rRNA and ITS Sequencing
This workflow details the steps for analyzing the bacterial (16S rRNA) and fungal (Internal Transcribed Spacer - ITS) composition of the gut microbiome.
-
Fecal Sample Collection: Fecal pellets are collected from individual mice at baseline and after the treatment period. Samples are immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene (for bacteria) or the ITS1 region (for fungi) is amplified using specific primers.
-
Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on a high-throughput platform such as the Illumina MiSeq.
-
Bioinformatic and Statistical Analysis: Raw sequencing reads are processed to filter for quality, and Operational Taxonomic Units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes for bacteria, UNITE for fungi). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community.
Gene Expression Analysis: RT-qPCR
-
RNA Extraction: Total RNA is isolated from colon tissue using a suitable extraction kit.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., Tjp1 for ZO-1, Ocln for Occludin, Myd88, Il1b, Il6) are quantified using specific primers and a qPCR system. Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).
Concluding Remarks
The available evidence clearly indicates that fluconazole significantly alters the gut microbiome, with demonstrable impacts on both bacterial and fungal communities. These changes have downstream consequences for host intestinal barrier integrity and immune homeostasis. While comparative data for amphotericin B provides a valuable context, the paucity of quantitative studies on the effects of other common antifungals like itraconazole and caspofungin represents a significant gap in our understanding. Future research employing standardized methodologies is crucial to build a more complete picture of how different antifungal agents modulate the gut microbiome, which will be instrumental in developing strategies to mitigate potential adverse effects and personalize therapeutic approaches.
References
- 1. Evolutionary dynamics in gut-colonizing Candida glabrata during caspofungin therapy: Emergence of clinically important mutations in sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Fluconazole Administration on Gut Microbiome, Intestinal Barrier, and Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of intravenous caspofungin administration using an intestine-on-chip reveals altered Candida albicans microcolonies and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolutionary dynamics in gut-colonizing Candida glabrata during caspofungin therapy: Emergence of clinically important mutations in sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNA-Seq Discoveries of Fluconazole Resistance Mechanisms with RT-qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA sequencing (RNA-Seq) and reverse transcription quantitative polymerase chain reaction (RT-qPCR) for studying gene expression related to fluconazole (B54011) resistance in pathogenic fungi, such as Candida species. It offers supporting experimental data, detailed protocols, and visual workflows to aid in the design and validation of experiments aimed at understanding and combating antifungal drug resistance.
Introduction: The Need for Validation in Gene Expression Studies
RNA-Seq is a powerful, high-throughput method that provides a global snapshot of the transcriptome, making it ideal for hypothesis-free discovery of genes and pathways involved in fluconazole resistance.[1][2] However, due to its complexity and the potential for technical variability, findings from RNA-Seq experiments require validation.[3] RT-qPCR serves as the gold standard for this validation, offering a targeted, sensitive, and cost-effective method to quantify the expression of a select number of genes.[3][4] This guide outlines the workflow for using RNA-Seq to identify potential fluconazole resistance genes and subsequently validating these findings with RT-qPCR.
Comparative Analysis of RNA-Seq and RT-qPCR
While both techniques measure mRNA levels, they differ fundamentally in their approach, throughput, and applications.[1][2] RNA-Seq provides a broad overview of gene expression, while RT-qPCR offers precise quantification of specific transcripts.[3][4]
| Feature | RNA-Sequencing (RNA-Seq) | Reverse Transcription Quantitative PCR (RT-qPCR) |
| Principle | Next-generation sequencing of the entire transcriptome (or a fraction) to determine the relative abundance of each transcript.[1] | Reverse transcription of RNA to cDNA followed by polymerase chain reaction to amplify and quantify specific target genes using fluorescent probes or dyes.[2] |
| Throughput | High-throughput; analyzes thousands of genes simultaneously.[5] | Low to medium-throughput; typically analyzes one to a few dozen genes at a time.[5] |
| Application | Discovery-oriented; ideal for identifying novel genes, isoforms, and non-coding RNAs associated with fluconazole resistance without prior knowledge.[1][2] | Hypothesis-driven; used to validate the expression of specific genes identified by RNA-Seq or to monitor known resistance markers.[3] |
| Sensitivity | High sensitivity and a broad dynamic range.[4] | Very high sensitivity for detecting low-abundance transcripts.[4] |
| Cost | Higher initial cost per sample, but can be more cost-effective on a per-gene basis for large numbers of genes.[5] | Lower cost per sample for a small number of target genes.[2] |
| Data Analysis | Computationally intensive, requiring specialized bioinformatics expertise.[4] | Relatively straightforward data analysis, often using the ΔΔCt method.[6] |
Key Genes in Fluconazole Resistance
Research has identified several key genes and gene families that contribute to fluconazole resistance in Candida species. The upregulation of these genes is a common finding in resistant isolates and serves as a basis for validation studies.
| Gene Family | Gene Name(s) | Function | Common Observation in Resistant Strains |
| Ergosterol Biosynthesis | ERG11 | Encodes lanosterol (B1674476) 14-α-demethylase, the target of azole antifungals.[7][8] | Overexpression and/or point mutations.[9] |
| ABC Transporters | CDR1, CDR2 | ATP-binding cassette transporters that function as efflux pumps to remove fluconazole from the cell.[7] | Significant overexpression.[10][11] |
| Major Facilitator Superfamily (MFS) Transporters | MDR1, FLU1 | Efflux pumps that contribute to multidrug resistance.[7][10] | Upregulation, particularly of MDR1. |
| Other | RTA2 | A gene whose overexpression has been linked to azole resistance.[10] | Upregulation observed in some resistant clinical isolates.[10] |
Experimental Protocols
A typical workflow for validating RNA-Seq data on fluconazole resistance with RT-qPCR involves several key steps, from sample preparation to data analysis.
-
Culture Conditions: Grow fluconazole-susceptible and fluconazole-resistant Candida isolates in a suitable liquid medium (e.g., YPD broth) to mid-logarithmic phase. For inducible gene expression studies, cultures can be exposed to subinhibitory concentrations of fluconazole.[6]
-
RNA Extraction: Harvest cells by centrifugation and perform total RNA extraction using a robust method such as hot phenol-chloroform extraction or a commercially available kit with a bead-beating step to ensure efficient cell lysis. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer. High-quality RNA is crucial for reliable RNA-Seq results.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[6][12]
-
Primer Design: Design and validate primers specific to the target genes (ERG11, CDR1, CDR2, MDR1, etc.) and a stable reference gene (e.g., ACT1, PMA1) for normalization.[13]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.[14]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6] A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.[6]
Data Presentation and Interpretation
The following table presents hypothetical data illustrating the validation of RNA-Seq results with RT-qPCR for key fluconazole resistance genes in a resistant Candida albicans strain compared to a susceptible strain.
| Gene | RNA-Seq (Log2 Fold Change) | RT-qPCR (Fold Change) | Correlation |
| ERG11 | 2.5 | 5.2 | Strong |
| CDR1 | 4.8 | 29.5 | Strong |
| CDR2 | 4.2 | 22.8 | Strong |
| MDR1 | 3.1 | 8.9 | Strong |
| FLU1 | 1.5 | 2.8 | Moderate |
| RTA2 | 2.1 | 4.3 | Strong |
A strong positive correlation between the fold changes observed in RNA-Seq and RT-qPCR data validates the initial high-throughput findings.[15] The relative expression in RT-qPCR is typically calculated using the 2-ΔΔCt method, where Ct is the cycle threshold.[6][14]
Mandatory Visualizations
Caption: Experimental workflow for validating RNA-Seq data with RT-qPCR.
Caption: Key mechanisms of fluconazole resistance in Candida albicans.
Conclusion
The combination of RNA-Seq and RT-qPCR provides a powerful strategy for elucidating the molecular mechanisms of fluconazole resistance. RNA-Seq is an invaluable tool for the unbiased discovery of differentially expressed genes in resistant strains, while RT-qPCR offers a reliable and precise method for validating these findings. This dual approach not only confirms the involvement of known resistance genes such as ERG11, CDR1, CDR2, and MDR1 but also opens the door to identifying novel therapeutic targets.[10] By following the structured protocols and data analysis workflows outlined in this guide, researchers can confidently identify and validate the key drivers of fluconazole resistance, paving the way for the development of more effective antifungal therapies.
References
- 1. Gene Expression Analysis: RNA-Seq or Real-Time PCR [lubio.ch]
- 2. Gene Expression Analysis: RNA-Seq or Real-Time PCR? - Nordic Biosite [nordicbiosite.com]
- 3. Notes on RT-qPCR vs RNA-seq – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Choosing the Right RNA Analysis Method: RNA-Seq, NanoString, or qPCR? [eurofins-viracorbiopharma.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates [mdpi.com]
- 7. The genetic basis of fluconazole resistance development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of reference genes for real-time quantitative PCR studies in Candida glabrata following azole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-validation of different in vitro susceptibility testing methods for Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of fungal susceptibility to antifungal agents is paramount for effective patient management and for monitoring the emergence of resistance. Fluconazole (B54011), a widely used azole antifungal, is employed in the treatment of various Candida infections. This guide provides a comprehensive cross-validation of different in vitro susceptibility testing methods for fluconazole, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research or clinical needs.
Comparison of Performance Metrics
The following tables summarize the performance of various fluconazole susceptibility testing methods in comparison to the reference broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI). The key performance indicators are:
-
Essential Agreement (EA): The percentage of isolates for which the minimum inhibitory concentration (MIC) value of the test method is within a specified range (typically ±2 dilutions) of the reference method's MIC.
-
Categorical Agreement (CA): The percentage of isolates that fall into the same susceptibility category (Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant) as determined by both the test and reference methods.
-
Very Major Errors (VME): The percentage of isolates that are falsely reported as susceptible by the test method but are resistant according to the reference method.
-
Major Errors (ME): The percentage of isolates that are falsely reported as resistant by the test method but are susceptible according to the reference method.
Table 1: Performance of Etest against CLSI Broth Microdilution
| Study | Number of Isolates | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) |
| Pfaller et al.[1] | 495 | 96% | 97% | - | - |
| Rodriguez-Tudela et al.[2] | 402 | 74.5% | - | - | - |
| Wanger et al.[3] (using Casitone agar) | 402 | 97% | - | - | - |
| Matar et al.[4] (vs. Disk Diffusion) | 143 | - | 74.8% | 2.8% | - |
Note: Performance can vary based on the agar (B569324) medium used.[3]
Table 2: Performance of VITEK 2 against CLSI Broth Microdilution
| Study | Number of Isolates | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) |
| Pfaller et al. (2012)[5] | - | - | 92.0% (Candida spp.) | 0.3% | 2.6% |
| Sanguinetti et al.[6] | 122 | - | 97.5% | 0% | 1.3% (re-analyzed) |
| Barchiesi et al.[7] | 50 (C. albicans) | - | 85.8% | - | 14.2% (minor errors) |
Table 3: Comparison of CLSI and EUCAST Broth Microdilution Methods
| Study | Number of Isolates | Agreement (within 3 dilutions) | Categorical Agreement (CA) | Very Major Discrepancies |
| Rodriguez-Tudela et al.[8] | - | 94-95% | 68-76% | 9% |
| Pfaller et al. (2013)[9] | - | 95% | 96% | - |
Note: Discrepancies can arise from differences in breakpoints and reading methods.[8][10]
Table 4: Performance of Disk Diffusion against CLSI Broth Microdilution
| Study | Number of Isolates | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) |
| Pfaller et al.[1] | 495 | 97% | - | - |
| Pfaller et al. (2003)[11] | 2,949 | 87.4% (participant labs) | 0.2% | 3.3% |
| 92.8% (reference lab) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline the fundamental steps for the key fluconazole susceptibility testing methods.
CLSI Broth Microdilution Method (Reference Method)
This method, detailed in the CLSI M27 document, is considered the gold standard for antifungal susceptibility testing.
a. Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration.
b. Test Procedure:
-
Use 96-well microtiter plates containing serial twofold dilutions of fluconazole in RPMI 1640 medium.
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
c. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
The results are interpreted as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) based on CLSI-defined clinical breakpoints.[12]
EUCAST Broth Microdilution Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized broth microdilution method.
a. Inoculum Preparation:
-
Similar to the CLSI method, a standardized inoculum is prepared from a fresh culture.
-
The final inoculum concentration in the test wells is a key parameter.
b. Test Procedure:
-
Uses RPMI 1640 medium with 2% glucose.
-
Plates are incubated at 35-37°C for 24 hours.
c. Interpretation of Results:
-
MICs are determined spectrophotometrically at 530 nm. The endpoint is defined as 50% inhibition of growth compared to the drug-free control.
-
EUCAST has its own set of clinical breakpoints for interpreting MIC values.
Etest (Gradient Diffusion Method)
The Etest provides a quantitative MIC value through the use of a predefined, stable gradient of antifungal agent on a plastic strip.
a. Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard.
b. Test Procedure:
-
Evenly streak the yeast suspension onto an agar plate (e.g., RPMI agar with 2% glucose or Casitone agar).[3]
-
Aseptically apply the Etest strip to the agar surface.
-
Incubate the plate at 35°C for 24-48 hours.
c. Interpretation of Results:
-
An elliptical zone of inhibition will form around the strip.
-
The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Disk Diffusion Method
This is a qualitative or semi-quantitative method that is simple and cost-effective.
a. Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard.
b. Test Procedure:
-
Evenly inoculate a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue.[11]
-
Place a paper disk containing a standardized amount of fluconazole (e.g., 25 µg) onto the agar surface.
-
Incubate the plate at 35°C for 24-48 hours.
c. Interpretation of Results:
-
Measure the diameter of the zone of inhibition around the disk.
-
The zone diameter is interpreted as Susceptible, Intermediate, or Resistant based on established breakpoints.
VITEK 2 Automated System
The VITEK 2 system is a fully automated method that provides rapid susceptibility results.
a. Inoculum Preparation:
-
A standardized suspension of the yeast isolate is prepared in sterile saline.
b. Test Procedure:
-
The yeast suspension is introduced into a test card containing small wells with various concentrations of fluconazole.
-
The card is placed into the VITEK 2 instrument, which automatically incubates, reads, and interprets the results.
c. Interpretation of Results:
-
The instrument's software determines the MIC based on kinetic measurements of yeast growth.
-
Results are reported as MIC values and their corresponding categorical interpretations.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described fluconazole susceptibility testing methods.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of disk diffusion test and Etest for voriconazole and fluconazole susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter Evaluation of the New Vitek 2 Yeast Susceptibility Test Using New CLSI Clinical Breakpoints for Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliability of the Vitek 2 Yeast Susceptibility Test for Detection of In Vitro Resistance to Fluconazole and Voriconazole in Clinical Isolates of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Vitek 2C antifungal susceptibility testing with broth microdilution testing for Candida species - Medical Laboratory Journal [webda.goums.ac.ir]
- 8. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of Results of Fluconazole Disk Diffusion Testing for Candida Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effect of Fluconazole and Other Azoles
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after limited exposure to an antifungal agent. This phenomenon has significant implications for optimizing dosing regimens, predicting clinical efficacy, and overcoming the challenges of drug resistance. This guide provides an objective comparison of the PAFE of fluconazole (B54011) with other prominent azole antifungals, including itraconazole, voriconazole (B182144), posaconazole (B62084), and isavuconazole (B1672201), supported by experimental data.
Quantitative Comparison of Post-Antifungal Effect
The following table summarizes the available in vitro data on the PAFE of various azole antifungals against Candida species. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
| Antifungal Agent | Fungal Species | Concentration (vs. MIC) | Exposure Time (hours) | Post-Antifungal Effect (PAFE) (hours) | Reference |
| Fluconazole | Candida albicans | Not specified | Not specified | Data not available in comparative studies | |
| Itraconazole | Aspergillus spp. | 0.25x, 1x, 4x | 1, 2, 4 | No measurable PAFE | [1] |
| Voriconazole | Candida albicans | 1x, 4x | Not specified | 0.2 - 4.1 (in the presence of 10% human serum) | [2] |
| Posaconazole | Candida albicans | Not specified | 1 | 1.60 | [3] |
| Candida dubliniensis | Not specified | 1 | 1.66 | [3] | |
| Isavuconazole | Candida spp. | Not specified | Not specified | Data not readily available in comparative studies |
Note: The absence of directly comparable data for fluconazole and isavuconazole in the same studies as other azoles highlights a gap in the current literature. The fungistatic nature of azoles generally results in a shorter PAFE compared to fungicidal agents.[4]
Experimental Protocols for PAFE Determination
The determination of the in vitro PAFE of antifungal agents is a multi-step process that requires careful control of experimental variables. The following is a generalized protocol based on methodologies described in the literature.[1][5]
Preparation of Fungal Inoculum
-
Fungal isolates, such as Candida albicans, are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of fungal cells is prepared in a buffered medium, such as RPMI 1640 with L-glutamine and buffered with MOPS to a pH of 7.0.
-
The cell density is adjusted to a final concentration of approximately 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
Drug Exposure
-
The fungal suspension is exposed to the desired concentrations of the azole antifungal agent (e.g., 1x, 4x, 8x the Minimum Inhibitory Concentration - MIC).
-
A drug-free control suspension is prepared and treated under the same conditions.
-
The exposure is carried out for a defined period, typically ranging from 1 to 4 hours, at 37°C with constant agitation.
Drug Removal
-
Following the exposure period, the antifungal agent is removed by centrifugation and washing the fungal pellets.
-
The pellets are typically washed three times with a sterile buffered saline solution to eliminate any residual drug.
-
After the final wash, the fungal cells are resuspended in a fresh, drug-free culture medium.
Quantification of PAFE
-
The resuspended fungal cells (both treated and control) are transferred to a microplate reader.
-
The optical density (OD) at a specific wavelength (e.g., 530 nm) is measured at regular intervals (e.g., every 30 minutes) for up to 48 hours to monitor fungal growth.
-
The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and the control culture to reach a predetermined point of growth (e.g., 50% of the maximum turbidity). The formula is: PAFE = T - C , where T is the time for the treated culture and C is the time for the control culture.
Signaling Pathways and the Post-Antifungal Effect
The mechanism of action of azole antifungals involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately inhibits fungal growth.
The post-antifungal effect of azoles is likely a consequence of the time required for the fungal cell to overcome the initial damage and resume normal metabolic and reproductive functions. While the direct signaling pathways governing the duration of PAFE are not fully elucidated, pathways involved in stress response and drug resistance are thought to play a role. Key pathways include:
-
Calcineurin Pathway: This pathway is crucial for stress responses in fungi. Inhibition of the calcineurin pathway has been shown to potentiate the activity of azoles, suggesting its involvement in the recovery from azole-induced stress.
-
Hsp90 Chaperone Network: The heat shock protein 90 (Hsp90) plays a central role in fungal drug resistance by stabilizing the calcineurin pathway and other client proteins involved in stress response.
-
Upc2 Pathway: The transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes. Its activation in response to ergosterol depletion is a critical component of the fungal response to azoles.
References
- 1. Divergent mitochondrial responses and metabolic signal pathways secure the azole resistance in Crabtree-positive and negative Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP signaling pathway modulates susceptibility of candida species and Saccharomyces cerevisiae to antifungal azoles and other sterol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Yeast Azole Response - Thomas Edlind [grantome.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of a Surrogate Agent (Fluconazole or Voriconazole) for Initial Susceptibility Testing of Posaconazole against Candida spp.: Results from a Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models for Fluconazole Pharmacokinetic Studies: Introducing a Novel Validation Perspective
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of antifungal agents like fluconazole (B54011). This guide provides a comparative analysis of established and emerging animal models for studying fluconazole pharmacokinetics, supported by experimental data and detailed protocols.
This publication aims to offer an objective comparison of the performance of different animal models, thereby aiding in the selection of the most suitable model for specific research questions in the development and validation of new therapeutic strategies against fungal infections.
Comparative Pharmacokinetic Data of Fluconazole Across Species
The following table summarizes key pharmacokinetic parameters of fluconazole in three animal models: the commonly used mouse and rabbit models, and the guinea pig as a novel alternative. The data presented are approximations derived from various studies and can vary based on the specific experimental conditions.
| Pharmacokinetic Parameter | Mouse Model | Rabbit Model | Guinea Pig Model (Novel Alternative) |
| Dose (mg/kg) | 0.875 - 100 | 15 - 50 | ~10 (Data for voriconazole (B182144) suggests relevance) |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | Intravenous (i.v.) | Oral (p.o.) |
| Cmax (µg/mL) | Dose-dependent | 42.1 - 192.3[1] | N/A (Limited direct data for fluconazole) |
| Tmax (h) | ~1[2] | ~0.25 (following i.v. infusion)[1] | N/A |
| AUC (µg·h/mL) | Dose-dependent | Dose-dependent[1] | N/A |
| Half-life (t½) (h) | ~2.4[2] | ~11.5 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of pharmacokinetic studies. Below are representative protocols for each of the discussed animal models.
Murine Model (Mouse)
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Drug Administration: Fluconazole is typically administered as a single dose via intraperitoneal injection, subcutaneous injection, or oral gavage.[2]
-
Dosing: A wide range of doses can be studied, for example, from 0.875 to 100 mg/kg.[2][3]
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, and 8 hours) post-drug administration via methods such as cardiac puncture.[2][3]
-
Sample Processing: Serum is separated by centrifugation and stored at -70°C until analysis.
-
Analysis: Fluconazole concentrations in serum are determined using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Rabbit Model
-
Animals: New Zealand White rabbits are a frequently used strain.[1]
-
Housing: Rabbits are individually housed with controlled environmental conditions.
-
Drug Administration: Intravenous infusion is a common route to ensure complete bioavailability. For example, fluconazole can be infused over 10 minutes.[1]
-
Dosing: Doses can range from 15 to 50 mg/kg, administered at intervals to achieve steady-state concentrations.[1]
-
Sample Collection: Blood is collected at various time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 10, and 12 hours) after the final dose.[1]
-
Sample Processing: Serum is prepared by centrifugation and stored frozen until analysis.
-
Analysis: Fluconazole concentrations are quantified using microbiological assays or HPLC.[1]
Guinea Pig Model (A Novel Alternative)
While less common for fluconazole studies, the guinea pig model has been highlighted as potentially more representative for certain azole antifungals like voriconazole due to metabolic similarities with humans.[4][5] Extrapolating this rationale, the guinea pig could serve as a valuable novel model for fluconazole pharmacokinetics.
-
Animals: Hartley or other common guinea pig strains.
-
Housing: Housed in a controlled environment with appropriate enrichment.
-
Drug Administration: Oral administration is a relevant route for mimicking clinical use.
-
Dosing: Dosing would be determined based on allometric scaling from other species and the specific research question.
-
Sample Collection: Blood sampling would follow a similar time course as in other models, adapted to the guinea pig's physiology.
-
Sample Processing and Analysis: Standard procedures for serum separation and analysis via HPLC or LC-MS would be employed.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in these studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the mechanism of action of fluconazole.
Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[7]
References
- 1. Pharmacokinetic Studies of Fluconazole in Rabbits Characterizing Doses Which Achieve Peak Levels in Serum and Area under the Concentration-Time Curve Values Which Mimic Those of High-Dose Fluconazole in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Extrapolating Antifungal Animal Data to Humans – Is it reliable? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Fluquazone: A Guide for Laboratory Professionals
At the forefront of laboratory safety is the principle of treating unknown or uncharacterized substances with a high degree of caution. Given the absence of a specific Safety Data Sheet (SDS) for Fluquazone in comprehensive searches, it must be handled as a potentially hazardous chemical. The following procedures are based on established guidelines for the management of hazardous laboratory waste.
Step-by-Step Disposal Protocol for Chemical Waste
When a specific chemical's disposal guidelines are unknown, a conservative approach aligned with general laboratory hazardous waste procedures is required. This involves a systematic process of identification, segregation, storage, and collection by authorized personnel.
-
Waste Identification and Characterization:
-
Treat any remaining this compound, contaminated materials (e.g., personal protective equipment, absorbent pads), and empty containers as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
-
Proper Waste Containment:
-
Select a waste container that is chemically compatible with this compound. For solid waste, a securely sealed, robust plastic container is generally appropriate.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Ensure the container is appropriately sized for the volume of waste to be generated.
-
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first piece of waste was placed in the container.
-
Indicate the primary hazards associated with the chemical. While specific hazards for this compound are not documented, assume it may be toxic, flammable, or an environmental hazard as a precautionary measure.
-
-
Segregation and Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from general laboratory traffic and sources of ignition.
-
Store incompatible waste streams separately, utilizing secondary containment to prevent mixing in case of a leak.
-
-
Request for Waste Collection:
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not exceed the storage time limits for hazardous waste as defined by your local and national regulations.
-
Quantitative Data Summary for General Hazardous Waste
The following table summarizes key quantitative limits and timeframes for the accumulation of hazardous waste in a laboratory setting, based on general guidelines. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons |
| Maximum Time in SAA | 12 months (or until full) |
| Time to Removal After Full | Within 3 days |
Experimental Protocols
As no experimental protocols involving this compound were found, this section cannot be completed. For any chemical, it is critical to review the experimental methodology to identify all potential waste streams and plan for their proper disposal before beginning the experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste in the absence of specific guidelines for a particular substance.
Disclaimer: The disposal procedures outlined above are based on general best practices for handling unknown or hazardous laboratory chemicals. Due to the lack of specific safety and disposal information for this compound, it is imperative that you consult with your institution's Environmental Health and Safety (EHS) department or a qualified safety professional before handling or disposing of this substance. They can provide guidance based on the specific regulations and policies applicable to your location and research. Never dispose of laboratory chemicals down the drain or in the regular trash unless explicitly permitted by your EHS department.
Personal protective equipment for handling Fluquazone
Essential Safety and Handling Guide for Fluconazole
This document provides immediate, essential safety and logistical information for the handling and disposal of Fluconazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Fluconazole, especially in powder form, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | An emergency eye wash station should be readily accessible.[1] |
| Skin Protection | Long-sleeved clothing and impervious gloves (e.g., nitrile). | When working with solutions, ensure gloves protect against the solvent used.[1] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded, if irritation occurs, or for spill cleanup.[1][2][3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of Fluconazole and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls : Work in a well-ventilated area.[2][4] For operations that may generate dust, such as particle sizing, use local exhaust ventilation or a ventilated enclosure.[1] Ensure that eyewash stations and safety showers are close to the workstation.[2]
-
Safe Handling Practices :
-
Storage :
Emergency and First-Aid Procedures
In case of exposure to Fluconazole, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Instructions |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Obtain medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Disposal Plan
Proper disposal of Fluconazole is essential to prevent environmental contamination and potential harm to others.
Disposal of Unused or Expired Fluconazole:
-
Drug Take-Back Programs : The most recommended method of disposal is to use a drug take-back site or program.[7] The U.S. Drug Enforcement Administration (DEA) provides resources to locate authorized collection sites.[7][8]
-
Disposal in Household Trash (if take-back is not available) :
-
Do not flush down the toilet unless specifically instructed to do so on the product label.[8][9]
-
Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter.[7][8]
-
Place the mixture in a sealed container like a resealable plastic bag or an empty can to prevent leakage.[7][8]
-
Scratch out all personal information on the prescription label to protect your privacy.[7]
-
Throw the container in the household trash.[9]
-
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]
Visual Workflow for Handling Fluconazole
The following diagram outlines the standard procedure for handling Fluconazole in a laboratory setting, from preparation to disposal.
References
- 1. pccarx.com [pccarx.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. fallonhealth.org [fallonhealth.org]
- 8. dea.gov [dea.gov]
- 9. content.civicplus.com [content.civicplus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
